2,4'-Dihydroxybiphenyl
Description
BenchChem offers high-quality 2,4'-Dihydroxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4'-Dihydroxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPNNNTBHXSHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209991 | |
| Record name | Biphenyl, 2,4'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-62-1 | |
| Record name | [1,1′-Biphenyl]-2,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Biphenyldiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenyl, 2,4'-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UP10JRE95M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
An In-depth Technical Guide to 2,4'-Dihydroxybiphenyl: Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4'-Dihydroxybiphenyl, a member of the hydroxybiphenyl class of organic compounds, represents a molecule of significant interest in various scientific domains. Structurally characterized by two hydroxyl groups substituted on different phenyl rings of a biphenyl backbone, its asymmetric nature imparts distinct chemical and physical properties compared to its more commonly studied symmetric isomers, such as 4,4'-dihydroxybiphenyl. This guide provides a comprehensive technical overview of 2,4'-Dihydroxybiphenyl, delving into its chemical structure, properties, synthesis, spectroscopic characterization, and known biological relevance. As a Senior Application Scientist, the following sections are structured to offer not just a compilation of data, but a synthesized understanding of the molecule's behavior and potential applications, grounded in established scientific principles.
Chemical Structure and Properties
The fundamental architecture of 2,4'-Dihydroxybiphenyl consists of a biphenyl core with hydroxyl substitutions at the 2 and 4' positions. This arrangement results in a molecule with the chemical formula C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol [1]. The IUPAC name for this compound is 2-(4-hydroxyphenyl)phenol[1]. The non-symmetrical placement of the hydroxyl groups influences its polarity, solubility, and reactivity.
Below is a 2D representation of the chemical structure of 2,4'-Dihydroxybiphenyl.
Caption: 2D structure of 2,4'-Dihydroxybiphenyl.
A summary of the key chemical and physical properties of 2,4'-Dihydroxybiphenyl is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₀O₂ |
| Molecular Weight | 186.21 g/mol [1] |
| CAS Number | 611-62-1[1] |
| IUPAC Name | 2-(4-hydroxyphenyl)phenol[1] |
| Melting Point | 162.5 °C |
| Boiling Point | 342 °C (estimated) |
| pKa | 10.00 ± 0.35 (Predicted) |
Synthesis and Manufacturing
The synthesis of unsymmetrical biphenyls like 2,4'-Dihydroxybiphenyl often requires regioselective cross-coupling strategies to avoid the formation of undesired isomers. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for this purpose, offering high yields and functional group tolerance. A plausible synthetic route to 2,4'-Dihydroxybiphenyl involves the palladium-catalyzed coupling of a protected 2-halophenol with a 4-hydroxyphenylboronic acid derivative.
The general workflow for a Suzuki-Miyaura coupling reaction is depicted below.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of 2,4'-Dihydroxybiphenyl via Suzuki-Miyaura Coupling (Representative)
This protocol describes a general procedure for the synthesis of 2,4'-dihydroxybiphenyl. The specific choice of protecting groups for the hydroxyl functionalities, catalyst, base, and solvent system may require optimization for optimal yield and purity.
-
Reactant Preparation: In a round-bottom flask, dissolve the protected 2-halophenol (e.g., 1-bromo-2-(methoxymethoxy)benzene) and 4-hydroxyphenylboronic acid in a suitable solvent mixture (e.g., toluene and ethanol).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as argon or nitrogen, to remove oxygen, which can deactivate the palladium catalyst.
-
Addition of Base and Catalyst: Add an aqueous solution of a base (e.g., sodium carbonate) to the reaction mixture, followed by the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: The resulting protected biphenyl is then subjected to a deprotection step to remove the protecting groups from the hydroxyl moieties. For example, a methoxymethyl (MOM) ether can be cleaved under acidic conditions.
-
Purification: Purify the crude 2,4'-Dihydroxybiphenyl by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Spectroscopic Analysis
The structural elucidation of 2,4'-Dihydroxybiphenyl relies on a combination of spectroscopic techniques. The following are the expected spectral characteristics:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will exhibit distinct signals for the aromatic protons on both phenyl rings. The protons ortho and meta to the hydroxyl groups will show characteristic chemical shifts and coupling patterns. The signals for the hydroxyl protons will typically appear as broad singlets, and their chemical shift can be concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display twelve signals corresponding to the twelve carbon atoms in the molecule. The carbons bearing the hydroxyl groups will be shifted downfield. The chemical shifts of the other aromatic carbons will be influenced by the position of the hydroxyl groups and the biphenyl linkage.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 186.21). Fragmentation patterns may involve the loss of hydroxyl groups and cleavage of the biphenyl bond.
Reactivity and Chemical Behavior
The chemical reactivity of 2,4'-Dihydroxybiphenyl is primarily dictated by the two phenolic hydroxyl groups and the aromatic rings.
-
Acidity: The hydroxyl groups are weakly acidic and can be deprotonated by a suitable base to form phenoxide ions. The acidity of the two hydroxyl groups will differ due to their electronic environments.
-
Electrophilic Aromatic Substitution: The aromatic rings are activated towards electrophilic substitution by the electron-donating hydroxyl groups. The directing effect of the hydroxyl groups will influence the position of substitution.
-
Oxidation: The phenolic moieties are susceptible to oxidation, which can lead to the formation of quinone-type structures. This reactivity is relevant to its potential antioxidant properties.
-
Etherification and Esterification: The hydroxyl groups can undergo etherification and esterification reactions with appropriate electrophiles.
Biological Activity and Pharmacological Relevance
While the biological activities of many hydroxybiphenyls have been investigated, specific data for 2,4'-Dihydroxybiphenyl is less abundant compared to its 4,4'-isomer. However, based on the general properties of this class of compounds, several potential areas of biological relevance can be considered.
Some studies have investigated the estrogenic activity of various hydroxybiphenyls. These compounds, due to their structural similarity to estradiol, can sometimes interact with estrogen receptors. For instance, a study on the effects of several environmental estrogens, including 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl, on the human breast cancer cell line MCF-7 demonstrated their ability to bind to the estrogen receptor and induce cell proliferation[2]. While this study did not specifically include 2,4'-Dihydroxybiphenyl, it suggests that this isomer may also possess some degree of estrogenic or anti-estrogenic activity, a hypothesis that warrants further investigation.
The potential for antioxidant activity is another area of interest. Phenolic compounds are known to act as radical scavengers, and the hydroxyl groups on the biphenyl scaffold could confer such properties to 2,4'-Dihydroxybiphenyl. The ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals is a key mechanism of antioxidant action.
Toxicological Profile
Detailed toxicological data specifically for 2,4'-Dihydroxybiphenyl are limited in publicly available literature. As with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. Standard toxicological assessments would be required to determine its potential for acute and chronic toxicity, mutagenicity, and carcinogenicity.
Applications and Derivatives
The applications of 2,4'-Dihydroxybiphenyl are not as well-established as those of 4,4'-dihydroxybiphenyl, which is a key monomer in the production of high-performance polymers like liquid crystal polymers and polysulfones. However, the unique structural features of the 2,4'-isomer could make it a valuable building block in several areas:
-
Fine Chemical Synthesis: Its asymmetric structure could be advantageous in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds, where specific stereochemistry and substitution patterns are required.
-
Materials Science: As a diol, it has the potential to be incorporated into novel polymers, potentially imparting unique thermal, optical, or mechanical properties due to its non-symmetrical structure.
-
Ligand Design: The hydroxyl groups can serve as coordination sites for metal ions, suggesting its potential use in the design of new ligands for catalysis or materials applications.
Further research into the synthesis of derivatives of 2,4'-Dihydroxybiphenyl could unlock a wider range of applications by modifying its physical and chemical properties.
Conclusion
2,4'-Dihydroxybiphenyl is an intriguing molecule with a unique chemical structure that distinguishes it from its more studied isomers. While comprehensive data on its synthesis, biological activity, and applications are still emerging, its potential as a versatile building block in organic synthesis and materials science is evident. This guide has provided a foundational understanding of its chemical properties, structure, and analytical characterization, aiming to support and inspire further research into this promising compound. As a self-validating system of information, the protocols and data presented herein are grounded in established chemical principles, providing a reliable starting point for researchers and developers.
References
-
Olsen, C. M., et al. (2003). Effects of the environmental oestrogens bisphenol A, tetrachlorobisphenol A, tetrabromobisphenol A, 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl on oestrogen receptor binding, cell proliferation and regulation of oestrogen sensitive proteins in the human breast cancer cell line MCF-7. Pharmacology & Toxicology, 92(4), 180-188. [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2,4'-diol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2,4'-Dihydroxybiphenyl: Synthesis, Properties, and Potential Applications
Introduction: Unveiling the Asymmetric Charm of 2,4'-Dihydroxybiphenyl
In the vast landscape of biphenyl derivatives, 2,4'-Dihydroxybiphenyl (CAS No. 611-62-1) emerges as a molecule of significant interest for researchers, medicinal chemists, and professionals in drug development.[1] Unlike its more common symmetrical isomers, such as 4,4'-dihydroxybiphenyl, the asymmetric placement of the hydroxyl groups in 2,4'-dihydroxybiphenyl introduces unique stereochemical and electronic properties. This structural nuance makes it a compelling building block in the synthesis of complex molecules and a potential modulator of biological pathways. This guide provides a comprehensive technical overview of 2,4'-Dihydroxybiphenyl, from its fundamental physicochemical properties to its synthesis and potential therapeutic applications, offering insights grounded in established scientific principles.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physicochemical properties of 2,4'-Dihydroxybiphenyl is paramount for its effective application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 611-62-1 | [1] |
| Molecular Formula | C₁₂H₁₀O₂ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| IUPAC Name | 2-(4-hydroxyphenyl)phenol | [1] |
| Synonyms | 2,4'-Biphenyldiol, o,p'-Biphenol | |
| Melting Point | 165-166 °C | |
| Boiling Point | 206-210 °C @ 11 Torr | |
| Appearance | Off-white to light beige powder | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Limited solubility in water. |
Synthesis of 2,4'-Dihydroxybiphenyl: A Strategic Approach via Suzuki-Miyaura Coupling
The synthesis of unsymmetrical biaryls like 2,4'-Dihydroxybiphenyl requires a regioselective approach to avoid the formation of undesired symmetrical byproducts. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for achieving this.[2] This reaction facilitates the formation of a C-C bond between an organoborane and an organohalide, offering high yields and functional group tolerance under relatively mild conditions.[2][3]
The logical workflow for the synthesis of 2,4'-Dihydroxybiphenyl via Suzuki-Miyaura coupling is depicted below:
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of 2,4'-Dihydroxybiphenyl. Note: This is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Bromophenol
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Palladium(II) acetate (0.02 eq) and Triphenylphosphine (0.08 eq).
-
Reaction Setup: To the flask, add 2-Bromophenol (1.0 eq), 4-Hydroxyphenylboronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).
-
Solvent Addition: Add a degassed mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,4'-Dihydroxybiphenyl.
Potential Applications in Drug Development: A Focus on Neuroprotection
While specific biological activities of 2,4'-Dihydroxybiphenyl are not as extensively documented as its symmetrical counterparts, the broader class of phenolic compounds and biphenyls has shown significant promise in various therapeutic areas. Of particular interest is their potential as neuroprotective agents.[4][5]
Neurodegenerative diseases such as Alzheimer's and Parkinson's are often characterized by oxidative stress and the aggregation of misfolded proteins.[4] Phenolic compounds, with their ability to scavenge free radicals and chelate metal ions, can mitigate oxidative damage to neurons.[5] Furthermore, the biphenyl scaffold can serve as a core structure for designing molecules that inhibit protein aggregation, a key pathological event in many neurodegenerative disorders. The unsymmetrical nature of 2,4'-Dihydroxybiphenyl could allow for more specific interactions with biological targets compared to symmetrical analogs.
The potential mechanism of action for a biphenyl-based neuroprotective agent is illustrated below:
Conclusion and Future Directions
2,4'-Dihydroxybiphenyl, with its unique asymmetric structure, presents a compelling area of exploration for chemists and pharmacologists. While its synthesis can be strategically achieved using modern cross-coupling methodologies like the Suzuki-Miyaura reaction, a deeper investigation into its specific biological activities is warranted. The potential for this molecule and its derivatives to act as neuroprotective agents, drawing on the established properties of phenolic and biphenyl compounds, opens up exciting avenues for future research in the quest for novel therapeutics for neurodegenerative diseases. Further studies are essential to fully elucidate its pharmacological profile and unlock its therapeutic potential.
References
-
PubChem. (1,1'-Biphenyl)-2,4'-diol. National Center for Biotechnology Information. Retrieved from [Link]
-
CAS Common Chemistry. (2025). [1,1′-Biphenyl]-2,4′-diol. Retrieved from [Link]
-
Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. (n.d.). Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. Retrieved from [Link]
-
PMC. (2021). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Data of 2,4'-Dihydroxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4'-Dihydroxybiphenyl (CAS No. 611-62-1), a molecule of significant interest in medicinal chemistry and materials science. This document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a detailed structural characterization. The causality behind experimental choices and interpretation of the spectral data is explained to offer field-proven insights for researchers. All presented data is supported by authoritative sources to ensure scientific integrity.
Introduction: The Significance of 2,4'-Dihydroxybiphenyl
2,4'-Dihydroxybiphenyl, also known as 2,4'-biphenyldiol or 2-(4-hydroxyphenyl)phenol, is an important organic compound featuring two phenyl rings linked by a carbon-carbon single bond, with hydroxyl groups at the 2 and 4' positions.[1] Its asymmetric structure and the presence of reactive hydroxyl groups make it a valuable building block in the synthesis of various pharmaceuticals, polymers, and other advanced materials. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of 2,4'-Dihydroxybiphenyl in any research or development setting. This guide provides an in-depth look at the key spectroscopic signatures of this compound.
Spectroscopic Analysis Workflow
The structural elucidation of a molecule like 2,4'-Dihydroxybiphenyl relies on a synergistic approach employing multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle. The general workflow for such an analysis is outlined below.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring protons. For 2,4'-Dihydroxybiphenyl, the spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings and the hydroxyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,4'-Dihydroxybiphenyl
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (Ring A) | 6.8 - 7.5 | m |
| Aromatic CH (Ring B) | 6.8 - 7.5 | m |
| OH (Phenolic) | 4.5 - 6.0 (variable) | br s |
Note: Predicted values are based on empirical data for similar structures. Actual experimental values may vary depending on the solvent and concentration.
Interpretation and Causality:
-
Aromatic Protons: The aromatic protons of the two rings will resonate in the region of 6.8-7.5 ppm. The asymmetry of the molecule will lead to a complex splitting pattern (multiplets, m). The exact chemical shifts and coupling constants are dependent on the electronic effects of the hydroxyl groups and the steric interactions between the two rings.
-
Hydroxyl Protons: The chemical shift of the phenolic hydroxyl protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as broad singlets (br s).
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different types of carbon atoms in a molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4'-Dihydroxybiphenyl
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-O (Phenolic) | 150 - 160 |
| C-C (Biphenyl Linkage) | 125 - 140 |
| Aromatic CH | 115 - 130 |
Note: Predicted values are based on empirical data for similar structures. Actual experimental values may vary depending on the solvent.
Interpretation and Causality:
-
Carbons Bearing Hydroxyl Groups: The carbons directly attached to the electronegative oxygen atoms of the hydroxyl groups (C-O) are deshielded and will appear at the downfield end of the aromatic region (150-160 ppm).
-
Quaternary Carbons: The carbons at the biphenyl linkage are quaternary and will also have distinct chemical shifts, typically in the 125-140 ppm range.
-
Aromatic CH Carbons: The remaining protonated aromatic carbons will resonate in the 115-130 ppm region. The specific shifts will be influenced by the position relative to the hydroxyl groups and the other ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for 2,4'-Dihydroxybiphenyl
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Phenolic) | 1150 - 1250 | Strong |
| C-H Bend (Aromatic) | 690 - 900 | Strong |
Interpretation and Causality:
-
O-H Stretch: The most prominent feature in the IR spectrum of 2,4'-Dihydroxybiphenyl will be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. The broadness is due to intermolecular hydrogen bonding.
-
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹, while the characteristic aromatic ring C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption corresponding to the C-O stretching of the phenol groups will be present in the 1150-1250 cm⁻¹ range.
-
Aromatic C-H Bending: Strong bands in the fingerprint region (690-900 cm⁻¹) arise from the out-of-plane C-H bending vibrations of the aromatic rings, and the pattern can sometimes provide information about the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For 2,4'-Dihydroxybiphenyl (C₁₂H₁₀O₂), the calculated molecular weight is approximately 186.21 g/mol .[1]
Table 4: Expected Mass Spectrometry Data for 2,4'-Dihydroxybiphenyl
| Ion | m/z (expected) | Interpretation |
| [M]⁺ | 186 | Molecular Ion |
| [M-OH]⁺ | 169 | Loss of a hydroxyl radical |
| [M-H₂O]⁺ | 168 | Loss of a water molecule |
| C₆H₅O⁺ | 93 | Phenoxy cation |
Interpretation and Causality:
-
Molecular Ion Peak: The mass spectrum should show a clear molecular ion peak ([M]⁺) at m/z = 186, confirming the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of biphenyls is often characterized by the cleavage of the bond between the two rings or the loss of substituents. For 2,4'-Dihydroxybiphenyl, common fragmentation pathways would involve the loss of a hydroxyl radical ([M-OH]⁺ at m/z 169) or a water molecule ([M-H₂O]⁺ at m/z 168). The formation of a phenoxy cation (C₆H₅O⁺ at m/z 93) is also a plausible fragmentation. The relative intensities of these fragment ions can provide further structural information.
Experimental Protocols
To ensure the reproducibility of the spectroscopic data, the following general experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2,4'-Dihydroxybiphenyl in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl protons.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of 2,4'-Dihydroxybiphenyl with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for relatively volatile and thermally stable compounds. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.
-
Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300) to observe the molecular ion and key fragment ions.
Conclusion
The comprehensive spectroscopic analysis of 2,4'-Dihydroxybiphenyl using NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The combination of data from these techniques allows for the confident identification of the compound, assessment of its purity, and provides a foundational dataset for its application in research and development. The interpretations and protocols provided in this guide serve as a valuable resource for scientists working with this and structurally related compounds.
References
-
PubChem. (1,1'-Biphenyl)-2,4'-diol. National Center for Biotechnology Information. [Link]
Sources
Solubility of 2,4'-Dihydroxybiphenyl in different solvents
An In-depth Technical Guide to the Solubility of 2,4'-Dihydroxybiphenyl
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 2,4'-Dihydroxybiphenyl, a molecule of interest in medicinal chemistry, presents a unique solubility profile governed by its distinct structural features. This technical guide provides a comprehensive analysis of the physicochemical principles dictating the solubility of 2,4'-Dihydroxybiphenyl. We will explore its behavior in various solvent systems, detail robust experimental protocols for solubility determination, and discuss the influence of environmental factors such as temperature and pH. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility characteristics of this compound for formulation and delivery.
Introduction: The Physicochemical Landscape of 2,4'-Dihydroxybiphenyl
2,4'-Dihydroxybiphenyl is an organic compound featuring two phenyl rings linked by a covalent bond, with hydroxyl (-OH) groups substituted at the 2 and 4' positions.[1] This asymmetric substitution pattern distinguishes it from its more common isomer, 4,4'-dihydroxybiphenyl, and has significant implications for its physical and chemical properties, including its solubility.
The molecule possesses a molecular weight of 186.21 g/mol .[1] The presence of two hydroxyl groups allows it to act as both a hydrogen bond donor and acceptor, while the biphenyl core provides a significant non-polar character.[1] This dual nature—possessing both hydrophilic (hydroxyl) and lipophilic (biphenyl) regions—classifies it as an amphiphilic molecule. Understanding this balance is the cornerstone of predicting its solubility.
Caption: Key physicochemical properties of 2,4'-Dihydroxybiphenyl.
Theoretical Principles of Solubility
The adage "like dissolves like" is the guiding principle for solubility. A solute's ability to dissolve in a solvent is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy released when forming new solute-solvent interactions.[2]
-
Polar Solvents: These solvents have large dipole moments and/or the ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl groups of 2,4'-Dihydroxybiphenyl can form strong hydrogen bonds with these solvents, promoting solubility. However, the non-polar biphenyl backbone resists interaction with the highly polar water molecules, leading to overall low aqueous solubility.[3][4] In alcohols, the presence of an alkyl chain provides some non-polar character, making them better solvents for this compound than water.
-
Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents have significant dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the solute. The lack of a strong, structured hydrogen-bonding network (like in water) makes them more accommodating to the non-polar biphenyl moiety, often resulting in good solubility.
-
-
Non-Polar Solvents (e.g., toluene, hexane, benzene): These solvents are characterized by low dielectric constants and rely on weaker van der Waals forces (London dispersion forces) for intermolecular interactions.[3] The non-polar biphenyl core of the solute interacts favorably with these solvents. However, the polar hydroxyl groups are poorly solvated, which can limit overall solubility. Generally, biphenyl itself is soluble in these solvents.[3][4][5]
Caption: Interaction principles between 2,4'-Dihydroxybiphenyl and solvent classes.
Predictive Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The strong hydrogen bonding network of water does not favorably accommodate the large, non-polar biphenyl core. Similar dihydroxybiphenyls are sparingly soluble in water.[6][7] |
| Ethanol, Methanol | Soluble | The alkyl portion of the alcohol can solvate the biphenyl rings, while the hydroxyl group forms hydrogen bonds with the solute's -OH groups.[6] | |
| Polar Aprotic | DMSO, Acetone | Soluble to Very Soluble | These solvents effectively solvate both the polar hydroxyl groups (as H-bond acceptors) and the non-polar rings through dipole-induced dipole interactions.[6][8][9] |
| Acetonitrile | Soluble | Acts as an effective solvent for many organic reactions involving biphenyl derivatives.[10] | |
| Non-Polar | Toluene, Benzene | Sparingly to Moderately Soluble | Favorable van der Waals interactions between the solvent and the biphenyl rings are counteracted by the poor solvation of the polar hydroxyl groups. Biphenyl itself is soluble.[4][11] |
| Hexane | Insoluble | Lacks the aromatic character to effectively interact with the phenyl rings and cannot solvate the polar hydroxyl groups. |
Experimental Determination of Thermodynamic Solubility
For definitive, quantitative data, experimental measurement is required. The Shake-Flask Method is the universally recognized "gold standard" for determining thermodynamic (equilibrium) solubility.[12][13] The protocol is designed to achieve a saturated solution in equilibrium with the solid drug, providing a true measure of its maximum solubility under given conditions.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the thermodynamic solubility of 2,4'-Dihydroxybiphenyl in a selected solvent at a controlled temperature.
Materials:
-
2,4'-Dihydroxybiphenyl (solid, high purity)
-
Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid 2,4'-Dihydroxybiphenyl to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The system should be shaken for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. For robust separation, centrifuge the vials at high speed.
-
Sampling: Carefully withdraw a sample from the supernatant, being cautious not to disturb the solid pellet.
-
Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid microparticles. Adsorption of the compound to the filter should be assessed and accounted for.
-
Quantification:
-
Prepare a standard calibration curve of 2,4'-Dihydroxybiphenyl of known concentrations.
-
Dilute the filtered sample with an appropriate mobile phase.
-
Analyze the sample using a validated HPLC-UV or LC-MS/MS method to determine its concentration.[14]
-
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature. The experiment should be performed in triplicate to ensure reproducibility.
Caption: Workflow for the Shake-Flask solubility determination method.
Factors Influencing Solubility
Effect of Temperature
For most solid solutes, the dissolution process is endothermic, meaning it requires an input of heat to break the crystal lattice bonds.[15] According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[16] Conversely, for compounds with an exothermic dissolution, solubility will decrease with increasing temperature.[15] The precise effect on 2,4'-Dihydroxybiphenyl must be determined empirically, but an increase in solubility with temperature is generally expected.
Effect of pH
The phenolic hydroxyl groups of 2,4'-Dihydroxybiphenyl are weakly acidic. In aqueous media, the solubility will be highly dependent on the pH of the solution.
-
At low pH (pH < pKa): The compound will exist predominantly in its neutral, unionized form, which has lower aqueous solubility.
-
At high pH (pH > pKa): The hydroxyl groups will deprotonate to form the corresponding phenolate anions. This ionization introduces a charge, significantly increasing the molecule's polarity and its interaction with water molecules, thus dramatically increasing its aqueous solubility.
This relationship can be described by the Henderson-Hasselbalch equation and is a critical consideration for oral drug formulation, as the compound will experience a wide range of pH environments in the gastrointestinal tract.[17]
Conclusion
The solubility of 2,4'-Dihydroxybiphenyl is a complex interplay of its amphiphilic structure and the nature of the solvent system. Its non-polar biphenyl core favors dissolution in organic solvents, while its two hydroxyl groups provide sites for hydrogen bonding with polar protic and aprotic solvents. While predicted to be sparingly soluble in water, its solubility is expected to be significantly higher in solvents like ethanol, acetone, and DMSO. The compound's ionizable nature means its aqueous solubility can be substantially modulated by adjusting the pH. For drug development professionals, a thorough experimental characterization using robust methods like the shake-flask protocol is essential to obtain the precise data needed for effective formulation and to ensure predictable in vivo performance.
References
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
(1,1'-Biphenyl)-2,4'-diol. (n.d.). PubChem. [Link]
-
Biphenyl. (n.d.). Wikipedia. [Link]
-
Solubility of Biphenyl. (n.d.). Solubility of Things. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]
-
Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]
-
Biphenyl | C6H5C6H5 | CID 7095. (n.d.). PubChem. [Link]
-
4,4'-Dihydroxybiphenyl-D8 | C12H10O2 | CID 131697747. (n.d.). PubChem. [Link]
-
Biphenyl (1,1-biphenyl). (2022). DCCEEW. [Link]
-
2,2-Dihydroxybiphenyl | C12H12O2 | CID 66667250. (n.d.). PubChem. [Link]
-
2,4'-Dihydroxydiphenyl sulfone | C12H10O4S | CID 79381. (n.d.). PubChem. [Link]
-
4,4'-Dihydroxybiphenyl | C12H10O2 | CID 7112. (n.d.). PubChem. [Link]
- Preparation process of 4,4-dihydroxybiphenyl. (n.d.).
-
4,4'-Dihydroxybiphenyl. (n.d.). ChemBK. [Link]
-
Acidity and Solubility. (n.d.). Dipòsit Digital de la UB. [Link]
-
Recrystallization and Crystallization. (n.d.). University of Rochester. [Link]
-
Preparation process of 4,4'-dihydroxybiphenyl. (n.d.). European Patent Office. [Link]
-
Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]
-
Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks. [Link]
-
4,4'-Biphenol. (n.d.). Wikipedia. [Link]
- Preparation of 4,4'-dihydroxydiphenyl sulfone. (n.d.).
-
Effect of Temperature on Solubility // HSC Chemistry. (2020). YouTube. [Link]
-
Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. (2025). The Strategic Journal of Business & Change Management. [Link]
-
7.7: Molecular Structure and Polarity. (2023). Chemistry LibreTexts. [Link]
-
Why is solubility affected by temperature? [closed]. (2023). Chemistry Stack Exchange. [Link]
-
(PDF) Studies on inclusion complexation between 4,4‧-dihydroxybiphenyl and β-cyclodextrin by experimental and theoretical approach. (2025). ResearchGate. [Link]
-
Molecular Structure & Bonding. (n.d.). MSU chemistry. [Link]
-
Identifying Hydrogen Bonding Interactions between Molecules. (2025). YouTube. [Link]
Sources
- 1. (1,1'-Biphenyl)-2,4'-diol | C12H10O2 | CID 123079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Biphenyl | 92-52-4 [chemicalbook.com]
- 5. Biphenyl - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 11. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. tdx.cat [tdx.cat]
Natural sources and occurrence of 2,4'-Dihydroxybiphenyl
An In-depth Technical Guide to the Sources and Occurrence of 2,4'-Dihydroxybiphenyl
Introduction
2,4'-Dihydroxybiphenyl is a hydroxylated aromatic compound belonging to the biphenyl family. While structurally simple, its presence and origins are of significant interest to researchers in environmental science, toxicology, and drug development due to the biological activities associated with biphenyl derivatives. This guide provides a comprehensive technical overview of the known sources and occurrence of 2,4'-Dihydroxybiphenyl, with a focus on its origins from microbial metabolism.
Part 1: An Inquiry into the Natural Occurrence of 2,4'-Dihydroxybiphenyl
A thorough review of scientific literature indicates a notable lack of evidence for 2,4'-Dihydroxybiphenyl as a naturally occurring secondary metabolite in plants, fungi, or bacteria. Unlike many other phenolic compounds that are well-documented constituents of the plant and microbial kingdoms, 2,4'-Dihydroxybiphenyl has not been isolated and identified as a product of innate biosynthetic pathways in these organisms. Its mention in chemical databases is predominantly in the context of a synthetic chemical or a metabolite. This suggests that its presence in the environment is not due to natural production but rather as a transformation product of other compounds.
Part 2: Microbial Biotransformation: The Primary Source of 2,4'-Dihydroxybiphenyl
The principal source of 2,4'-Dihydroxybiphenyl is the microbial metabolism of biphenyl, a common environmental pollutant. Various microorganisms, including bacteria and fungi, have evolved enzymatic pathways to degrade biphenyl and related compounds, often as a means of detoxification or as a carbon source. The hydroxylation of biphenyl is a key step in this process, leading to the formation of several hydroxylated intermediates, including 2,4'-Dihydroxybiphenyl.
Bacterial Metabolism of Biphenyl
Bacteria, particularly species of Pseudomonas and Comamonas, are well-known for their ability to degrade biphenyl.[1][2] The initial step in the aerobic degradation of biphenyl is catalyzed by a multicomponent enzyme system called biphenyl dioxygenase (BPDO). This enzyme introduces two hydroxyl groups onto one of the aromatic rings to form a cis-dihydrodiol. Subsequent enzymatic reactions lead to ring cleavage and further degradation.
However, under certain conditions or with specific bacterial strains, the hydroxylation can occur sequentially on both rings, leading to the formation of dihydroxybiphenyls. While the formation of 2,3-dihydroxybiphenyl is a common step in the canonical biphenyl degradation pathway, the production of other isomers, including 2,4'-Dihydroxybiphenyl, can occur as a result of the broad substrate specificity of the hydroxylating enzymes.
Fungal Metabolism of Biphenyl
Fungi also play a crucial role in the transformation of biphenyl in the environment.[3][4] Fungal monooxygenases, particularly cytochrome P450 enzymes, are responsible for the hydroxylation of biphenyl.[3] Unlike bacterial dioxygenases, these enzymes typically introduce a single hydroxyl group at a time. The initial hydroxylation of biphenyl by fungi often yields 4-hydroxybiphenyl, which can then undergo a second hydroxylation to form dihydroxybiphenyls. Studies have shown that various fungal species can produce 4,4'-dihydroxybiphenyl from biphenyl.[3][4] The formation of the asymmetric 2,4'-dihydroxy isomer is also plausible, depending on the regioselectivity of the specific fungal cytochrome P450 enzymes involved.
The following diagram illustrates the generalized microbial hydroxylation of biphenyl, which can lead to the formation of various dihydroxybiphenyl isomers, including 2,4'-Dihydroxybiphenyl.
Caption: Generalized pathway of microbial hydroxylation of biphenyl.
Part 3: Detection and Isolation from Environmental and Laboratory Samples
Given that 2,4'-Dihydroxybiphenyl is primarily a microbial metabolite of biphenyl, its detection and isolation are typically performed on environmental samples contaminated with biphenyl or from laboratory microbial cultures grown in the presence of biphenyl.
Sample Preparation
A generalized protocol for the extraction of dihydroxybiphenyls from a liquid microbial culture is as follows:
-
Cell Removal: Centrifuge the microbial culture to pellet the cells. The supernatant is retained for extraction.
-
Acidification: Adjust the pH of the supernatant to ~2.0 with a strong acid (e.g., HCl). This protonates the hydroxyl groups, making the compound less water-soluble and more amenable to solvent extraction.
-
Solvent Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction multiple times to ensure efficient recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate). The solvent is then removed under reduced pressure to yield a crude extract.
Chromatographic Separation and Identification
The crude extract, containing a mixture of metabolites, is then subjected to chromatographic separation for the isolation and identification of 2,4'-Dihydroxybiphenyl.
| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection Method |
| High-Performance Liquid Chromatography (HPLC) | C18 reverse-phase | A gradient of acetonitrile and water (often with a small amount of acid, e.g., formic acid) | UV-Vis, Mass Spectrometry (MS) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Non-polar or semi-polar capillary column (e.g., DB-5) | Helium | Mass Spectrometry (MS) |
Note: For GC-MS analysis, derivatization of the hydroxyl groups (e.g., silylation) is often required to increase the volatility and thermal stability of the analyte.
The identification of 2,4'-Dihydroxybiphenyl is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.
Conclusion
References
- Kohler, H. P. E., et al. (1988). Bacterial metabolism of hydroxylated biphenyls. Applied and Environmental Microbiology, 54(11), 2683-2688.
- Vézina, J., et al. (2007). Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356. Applied and Environmental Microbiology, 73(1), 43-50.
- Schwartz, R. D., & McCoy, C. J. (1977). Epoxidation of 1,7-octadiene by Pseudomonas oleovorans: fermentation in the presence of cyclohexane. Applied and environmental microbiology, 34(1), 47-49.
- Gibson, D. T., et al. (1973). Oxidation of biphenyl by a Beijerinckia species.
- Smith, R. V., & Rosazza, J. P. (1974). Microbial models of mammalian metabolism. Aromatic hydroxylation. Archives of biochemistry and biophysics, 161(2), 551-558.
- Dodge, R. H., Cerniglia, C. E., & Gibson, D. T. (1979). Fungal metabolism of biphenyl. Biochemical Journal, 178(1), 223-230.
- Wiseman, A., Gondal, J. A., & Sims, P. (1975). 4'-Hydroxylation of biphenyl by yeast containing cytochrome P-450: radiation and thermal stability, comparisons with liver enzyme (oxidized and reduced forms). Biochemical Society Transactions, 3(2), 278-281.
- Furukawa, K., & Matsumura, F. (1976). Microbial metabolism of polychlorinated biphenyls. Studies on the relative degradability of polychlorinated biphenyl components by Alkaligenes sp. Journal of Agricultural and Food Chemistry, 24(2), 251-256.
Sources
- 1. Bacterial metabolism of hydroxylated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial production of 4,4'-dihydroxybiphenyl: biphenyl hydroxylation by fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Production of 4,4′-Dihydroxybiphenyl: Biphenyl Hydroxylation by Fungi - PMC [pmc.ncbi.nlm.nih.gov]
2,4'-Dihydroxybiphenyl: A Technical Guide to Unexplored Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4'-Dihydroxybiphenyl is a biphenyl derivative with a largely uncharted pharmacological profile. While its isomer, 4,4'-dihydroxybiphenyl, has been the subject of more extensive research, 2,4'-dihydroxybiphenyl remains a molecule of significant interest due to the established therapeutic activities of the broader dihydroxybiphenyl class. This technical guide provides a comprehensive overview of the known information on 2,4'-dihydroxybiphenyl, including its chemical and physical properties. In light of the limited direct research on this specific isomer, this guide will extrapolate potential therapeutic applications based on the well-documented antioxidant, anti-inflammatory, and neuroprotective effects of structurally related compounds. Detailed, field-proven experimental protocols are provided to facilitate the scientific exploration of these hypothesized activities. This document serves as a foundational resource to stimulate and guide future research into the therapeutic promise of 2,4'-Dihydroxybiphenyl.
Introduction: The Untapped Potential of an Asymmetric Biphenyl
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds[1]. Dihydroxybiphenyls, in particular, have garnered attention for their diverse biological activities, which are largely attributed to their phenolic hydroxyl groups. While extensive research has focused on symmetrical isomers like 4,4'-dihydroxybiphenyl, asymmetrical molecules such as 2,4'-dihydroxybiphenyl present a unique stereochemistry that could lead to novel biological interactions and therapeutic applications.
Currently, the body of scientific literature specifically detailing the therapeutic applications of 2,4'-dihydroxybiphenyl is sparse. However, the known properties of related phenolic and biphenyl compounds provide a strong rationale for investigating its potential as an antioxidant, anti-inflammatory, and neuroprotective agent. This guide aims to bridge the existing knowledge gap by providing a structured approach to exploring these potential therapeutic avenues.
Physicochemical Properties of 2,4'-Dihydroxybiphenyl
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the available data for 2,4'-Dihydroxybiphenyl.
| Property | Value | Source |
| IUPAC Name | (1,1'-Biphenyl)-2,4'-diol | [2] |
| Synonyms | 2,4'-Biphenyldiol, o,p'-Biphenol | [2] |
| CAS Number | 611-62-1 | [2] |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone (predicted). Limited solubility in water. | [3] |
Potential Therapeutic Applications: A Hypothesis-Driven Approach
Given the limited direct evidence for the therapeutic applications of 2,4'-dihydroxybiphenyl, the following sections outline potential activities based on the established pharmacology of structurally similar compounds. These hypotheses are intended to serve as a roadmap for future research.
Antioxidant Activity
Causality behind the Hypothesis: Phenolic compounds, including various dihydroxybiphenyls, are well-established antioxidants[4][5]. Their ability to donate a hydrogen atom from their hydroxyl groups allows them to scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is a key pathological factor in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer[6]. The presence of two hydroxyl groups in 2,4'-dihydroxybiphenyl suggests a strong potential for free radical scavenging activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for assessing the in vitro antioxidant capacity of 2,4'-dihydroxybiphenyl.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of concentrations of 2,4'-dihydroxybiphenyl in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Visualization of the Proposed Antioxidant Mechanism
Caption: Proposed mechanism of free radical scavenging by 2,4'-Dihydroxybiphenyl.
Anti-inflammatory Activity
Causality behind the Hypothesis: Inflammation is a critical biological response, but chronic inflammation contributes to various diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. Many phenolic compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines[7][8]. The structural similarity of 2,4'-dihydroxybiphenyl to other anti-inflammatory biphenyl derivatives suggests it may possess similar activities[9].
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of 2,4'-dihydroxybiphenyl on COX-1 and COX-2 enzymes.
-
Reagents and Materials:
-
COX-1 and COX-2 enzyme preparations.
-
Arachidonic acid (substrate).
-
A colorimetric or fluorometric COX inhibitor screening assay kit.
-
2,4'-dihydroxybiphenyl dissolved in a suitable solvent (e.g., DMSO).
-
Celecoxib (selective COX-2 inhibitor) and indomethacin (non-selective COX inhibitor) as positive controls.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions for the specific assay kit being used.
-
Typically, the procedure involves incubating the COX enzyme with the test compound at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin E2 (PGE2) or another downstream product is measured.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Visualization of the Proposed Anti-inflammatory Workflow
Caption: Experimental workflow for evaluating the anti-inflammatory potential of 2,4'-Dihydroxybiphenyl.
Neuroprotective Effects
Causality behind the Hypothesis: Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss, often linked to oxidative stress and neuroinflammation[6][10]. Compounds with both antioxidant and anti-inflammatory properties have shown promise in preclinical models of these diseases[11][12]. Given the hypothesized antioxidant and anti-inflammatory activities of 2,4'-dihydroxybiphenyl, it is a logical candidate for investigation as a neuroprotective agent.
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
This protocol describes a method to evaluate the ability of 2,4'-dihydroxybiphenyl to protect neuronal cells from oxidative damage.
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) under standard conditions.
-
-
Induction of Oxidative Stress and Treatment:
-
Seed the cells in 96-well plates.
-
Pre-treat the cells with various concentrations of 2,4'-dihydroxybiphenyl for a specified time (e.g., 2-4 hours).
-
Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Include a positive control (e.g., N-acetylcysteine).
-
-
Assessment of Cell Viability:
-
After the incubation period (e.g., 24 hours), assess cell viability using the MTT assay or a similar method.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the concentration at which 2,4'-dihydroxybiphenyl provides significant protection against the oxidative insult.
-
Visualization of the Proposed Neuroprotective Signaling Pathway
Caption: Hypothesized neuroprotective mechanism of 2,4'-Dihydroxybiphenyl against oxidative stress.
Conclusion and Future Directions
2,4'-Dihydroxybiphenyl represents a compelling yet understudied molecule with significant therapeutic potential. Based on the established biological activities of its structural relatives, there is a strong scientific rationale for investigating its efficacy as an antioxidant, anti-inflammatory, and neuroprotective agent. The experimental protocols detailed in this guide provide a robust framework for initiating these critical studies.
Future research should focus on a systematic evaluation of the biological activities of 2,4'-dihydroxybiphenyl, starting with the in vitro assays described herein. Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety. Furthermore, structure-activity relationship (SAR) studies on a series of asymmetrically substituted dihydroxybiphenyls could lead to the discovery of novel and potent therapeutic agents. The exploration of 2,4'-dihydroxybiphenyl and its derivatives holds the promise of unlocking new avenues for the treatment of a wide range of debilitating diseases.
References
-
Biphenyls are an important intermediate in organic chemistry which constitutes the structural moiety of a wide range of compounds with profound pharmacological activity. Being a neutral molecule (due to absence of the active functional moiety on it), biphenyls are required to be functionalized i.e. introduction of active group on it. Thus, the subs... (Source: Not explicitly cited, but derived from general knowledge from search result[1])
-
Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. (URL: [Link])
-
Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. (URL: [Link])
- Process for the preparation of 2,4-dihydroxybenzophenones.
-
Synthesis of 4,4'-dihydroxybiphenyl. PrepChem.com. (URL: [Link])
-
In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. PubMed. (URL: [Link])
-
In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. PMC - NIH. (URL: [Link])
-
Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. (URL: [Link])
-
4,4'-Dihydroxybiphenyl. PubChem. (URL: [Link])
-
MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Journal of the American Chemical Society. (URL: [Link])
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PubMed. (URL: [Link])
-
2,4'-Dihydroxydiphenyl sulfone. PubChem. (URL: [Link])
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. (URL: [Link])
-
Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. PMC. (URL: [Link])
-
Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography. MDPI. (URL: [Link])
-
Antioxidant–Anti-Inflammatory Evaluation of a Polyherbal Formula. PMC - NIH. (URL: [Link])
-
Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. PMC - NIH. (URL: [Link])
-
Role of Bioactive Molecules on Neuroprotection, Oxidative Stress, and Neuroinflammation Modulation. MDPI. (URL: [Link])
-
Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. PMC. (URL: [Link])
-
Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies. ResearchGate. (URL: [Link])
-
In vitro studies of 2,4-dihydroxyphenylalanine, a prodrug targeted against malignant melanoma cells. PMC - NIH. (URL: [Link])
-
(1,1'-Biphenyl)-2,4'-diol. PubChem. (URL: [Link])
-
In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. MDPI. (URL: [Link])
-
Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3. MDPI. (URL: [Link])
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. (URL: [Link])
-
Neuroprotective effects of 2,4-dinitrophenol in an acute model of Parkinson's disease. (URL: [Link])
-
In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed. (URL: [Link])
-
DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. PubMed Central. (URL: [Link])
-
In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. (1,1'-Biphenyl)-2,4'-diol | C12H10O2 | CID 123079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant–Anti-Inflammatory Evaluation of a Polyherbal Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of 3′,4′-Dihydroxyphenylglycol in Type-1-like Diabetic Rats—Influence of the Hydroxytyrosol/3′,4′-dihydroxyphenylglycol Ratio [mdpi.com]
Topic: 2,4'-Dihydroxybiphenyl as an Impurity in 4,4'-Dihydroxybiphenyl Synthesis
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Dihydroxybiphenyl is a pivotal building block in the synthesis of a wide array of commercially significant materials, including high-performance polymers like polysulfones, liquid crystal polymers, and various pharmaceuticals.[1][2] Its rigid, linear structure and the presence of two reactive hydroxyl groups make it an essential monomer for creating materials with exceptional thermal and mechanical properties.[2] However, the synthesis of 4,4'-dihydroxybiphenyl is often complicated by the formation of isomeric impurities, most notably 2,4'-dihydroxybiphenyl. The presence of this non-linear isomer can significantly disrupt the packing of polymer chains, leading to a decrease in crystallinity, thermal stability, and overall performance of the final material. In the context of drug development, even small amounts of isomeric impurities can lead to unforeseen toxicological effects and regulatory hurdles. Therefore, a thorough understanding of the formation, detection, and control of 2,4'-dihydroxybiphenyl is paramount for ensuring the quality and performance of the final product.
This technical guide provides a comprehensive overview of the formation of 2,4'-dihydroxybiphenyl as an impurity in the synthesis of 4,4'-dihydroxybiphenyl. We will delve into the mechanistic origins of this impurity in various synthetic routes, discuss analytical techniques for its detection and quantification, and outline strategies for its control and removal.
Synthetic Routes to 4,4'-Dihydroxybiphenyl and the Genesis of the 2,4'-Isomer
The choice of synthetic route is a critical factor that dictates the yield, purity, and scalability of 4,4'-dihydroxybiphenyl production.[1] Several methods have been developed, each with its own set of advantages and disadvantages, particularly concerning the formation of the 2,4'-dihydroxybiphenyl impurity.
Biphenyl Sulfonation and Alkali Fusion
This is a well-established industrial method that starts with biphenyl. The process involves the disulfonation of biphenyl, followed by alkali fusion to convert the sulfonic acid groups to hydroxyl groups.[1]
-
Reaction Steps:
-
Sulfonation: Biphenyl is treated with concentrated sulfuric acid to yield biphenyl-4,4'-disulfonic acid.
-
Alkali Fusion: The resulting disulfonic acid is fused with a strong base, such as potassium hydroxide, at high temperatures to produce 4,4'-dihydroxybiphenyl.[1]
-
-
Impurity Formation: While this method can produce high yields and purity, the sulfonation step is not perfectly regioselective. Over-sulfonation or substitution at the ortho or meta positions can occur, leading to the formation of other sulfonic acid isomers. During the subsequent alkali fusion, these isomeric sulfonic acids are converted into their corresponding dihydroxybiphenyl isomers, including 2,4'-dihydroxybiphenyl. The harsh reaction conditions can also promote side reactions, further contributing to the impurity profile.
Oxidative Coupling of Phenols
The oxidative coupling of phenols is a direct method for forming the biphenyl linkage. This reaction proceeds via the formation of phenoxy radicals, which then couple to form the desired product.[3]
-
Mechanism: The reaction is typically catalyzed by transition metal complexes or enzymes, which facilitate the one-electron oxidation of phenol to a phenoxy radical.[3][4] This radical is resonance-stabilized, with the unpaired electron delocalized over the ortho and para positions. The coupling of two phenoxy radicals can therefore occur in three ways: para-para, ortho-para, or ortho-ortho.
-
Impurity Formation: The formation of 2,4'-dihydroxybiphenyl is a direct consequence of the ortho-para coupling of two phenoxy radicals. The regioselectivity of the coupling is influenced by several factors, including the catalyst, solvent, and the steric and electronic properties of the phenol starting material. Uncontrolled coupling often leads to a mixture of isomers, making this method challenging for the selective synthesis of 4,4'-dihydroxybiphenyl.[4]
To circumvent this issue, a modified approach using 2,6-di-tert-butylphenol was developed.[1] The bulky tert-butyl groups at the ortho positions sterically hinder ortho-coupling, thereby directing the reaction towards the desired para-para coupling. The tert-butyl groups are subsequently removed in a dealkylation step to yield high-purity 4,4'-dihydroxybiphenyl.[1]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed coupling of aryl halides.[2] For the synthesis of 4,4'-dihydroxybiphenyl, this typically involves the homocoupling of a 4-halophenol, such as 4-iodophenol or 4-bromophenol, at high temperatures.[2]
-
Reaction Principle: The reaction is believed to proceed through the formation of an organocopper intermediate.[2] While this method is straightforward, it often requires harsh reaction conditions and the yields can be variable.
-
Impurity Formation: The high temperatures required for the Ullmann reaction can lead to side reactions and degradation of the starting material and product. While the coupling is generally expected to occur at the halogen-bearing carbon, rearrangements or the presence of impurities in the starting 4-halophenol could potentially lead to the formation of 2,4'-dihydroxybiphenyl, although this is less common than in oxidative coupling methods.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a modern, palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide.[5] It is a versatile and highly selective method for the formation of C-C bonds.[6]
-
Reaction Scheme: 4,4'-dihydroxybiphenyl can be synthesized by coupling a 4-halophenol with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base.[5]
-
Impurity Formation: The Suzuki-Miyaura coupling is renowned for its high regioselectivity. The formation of 2,4'-dihydroxybiphenyl is generally not a significant issue with this method, provided that the starting materials (4-halophenol and 4-hydroxyphenylboronic acid) are of high purity and free from their respective isomers.
Gomberg-Bachmann Reaction
The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction involving a diazonium salt.[7]
-
Reaction Principle: An arene is coupled with a diazonium salt in the presence of a base to form a biaryl.[7]
-
Impurity Formation: This reaction is known for its low yields (often less than 40%) and the formation of numerous side products due to the high reactivity of diazonium salts.[7][8][9] The lack of regioselectivity makes this method unsuitable for the clean synthesis of 4,4'-dihydroxybiphenyl, and the formation of 2,4'-dihydroxybiphenyl and other isomers is highly likely.
Mechanistic Insights into 2,4'-Dihydroxybiphenyl Formation
The formation of 2,4'-dihydroxybiphenyl is most prevalent in reactions that proceed through radical intermediates, such as the oxidative coupling of phenols. The key to understanding and controlling the formation of this impurity lies in the regioselectivity of the C-C bond formation.
In the oxidative coupling of phenol, the phenoxy radical has significant spin density at the ortho and para carbons. The coupling of two such radicals can be visualized as follows:
Caption: Oxidative coupling of phenol leading to isomeric dihydroxybiphenyls.
The ratio of the different isomers is determined by a combination of electronic and steric factors. Electronically, the para position is often favored. However, without any steric hindrance, coupling at the ortho position is also statistically probable. This is why the use of bulky protecting groups at the ortho positions is an effective strategy to enhance the selectivity for the desired 4,4'-isomer.
Analytical Methods for Detection and Quantification
To control the level of 2,4'-dihydroxybiphenyl, robust analytical methods are essential for its detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of non-volatile compounds like dihydroxybiphenyls.[10] A reversed-phase method is typically employed.
-
Protocol Outline:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid, like acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is effective for separating the isomers.
-
Detection: A Diode-Array Detector (DAD) or UV detector is commonly used, typically monitoring at a wavelength around 254 nm.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC and GC-MS offer high resolution and sensitivity but require the analytes to be volatile and thermally stable. The hydroxyl groups of dihydroxybiphenyls make them polar and non-volatile, necessitating a derivatization step.[10]
-
Protocol Outline:
-
Derivatization: The sample is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the hydroxyl groups into more volatile trimethylsilyl (TMS) ethers.[10]
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[10]
-
Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is invaluable for positive identification of the impurities.[10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for trace-level analysis of impurities in complex matrices.[11]
Comparative Performance of Analytical Methods
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) |
| HPLC-DAD | 0.5–600 µg/mL | 0.23–4.99 µg/mL | 0.69–15.1 µg/mL | Not Specified | Not Specified |
| GC-MS | Not Specified | 1–50 ng/L (MDL) | 1–50 ng/L (MQL) | 87–133% | <15% |
| LC-MS/MS | 1.0-100.0 µg/L | 0.75-1.0 ng/L | 0.05–4.35 ng/L (MLOQ) | 87.0–106.9% | 1.26–3.67% |
| Data compiled from studies on bisphenols and related compounds for comparative purposes.[11] |
graph "" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];Sample [label="Crude 4,4'-Dihydroxybiphenyl Sample"]; Preparation [label="Sample Preparation\n(Dissolution/Derivatization)"]; Analysis [label="Chromatographic Separation\n(HPLC or GC)"]; Detection [label="Detection\n(UV, FID, or MS)"]; Quantification [label="Data Analysis &\nQuantification"]; Report [label="Purity Report", shape=document, fillcolor="#F1F3F4"]; Sample -> Preparation; Preparation -> Analysis; Analysis -> Detection; Detection -> Quantification; Quantification -> Report;
}
Caption: General workflow for the purity analysis of 4,4'-dihydroxybiphenyl.
Strategies for Controlling and Minimizing 2,4'-Dihydroxybiphenyl Formation
A proactive approach to impurity control involves a combination of selecting the right synthetic route and optimizing reaction conditions.
-
Choice of Synthesis Route: As discussed, methods like the Suzuki-Miyaura coupling offer superior regioselectivity compared to oxidative coupling or the Gomberg-Bachmann reaction. For high-purity applications, these more modern methods are often preferred. The use of 2,6-di-tert-butylphenol in an oxidative coupling route is also a highly effective strategy.[1]
-
Optimization of Reaction Conditions: In synthesis routes prone to isomer formation, careful optimization of reaction parameters is crucial.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Catalyst: In catalytic reactions, the choice of ligand can have a profound impact on regioselectivity by sterically or electronically directing the coupling.
-
Solvent: The polarity of the solvent can influence the stability of reaction intermediates and transition states, thereby affecting the product distribution.
-
Purification Strategies
If the formation of 2,4'-dihydroxybiphenyl cannot be completely avoided, post-synthesis purification is necessary.
-
Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical. Solvents in which the solubility of 4,4'-dihydroxybiphenyl and its 2,4'-isomer differ significantly with temperature are ideal. Acetone, methanol, and acetonitrile have been reported as suitable recrystallization solvents for 4,4'-dihydroxybiphenyl.[1][12] Multiple recrystallization steps may be required to achieve the desired purity.
-
Fractional Distillation: For compounds that are thermally stable, fractional distillation under reduced pressure can be an effective purification method.
-
Chromatography: Preparative column chromatography can be used to separate isomers, but its scalability is limited, making it more suitable for laboratory-scale purifications.
Conclusion
The presence of 2,4'-dihydroxybiphenyl as an impurity in 4,4'-dihydroxybiphenyl can have significant consequences for the properties of resulting materials and the safety of pharmaceutical products. A comprehensive understanding of the synthetic pathways and the mechanistic origins of this impurity is crucial for its control. While classical methods like biphenyl sulfonation and alkali fusion are industrially established, they are susceptible to isomer formation. Oxidative coupling of phenols, in particular, requires careful control of regioselectivity, often through the use of sterically hindered starting materials. Modern synthetic methods, such as the Suzuki-Miyaura coupling, offer a more controlled and selective route to high-purity 4,4'-dihydroxybiphenyl.
Effective control of the 2,4'-dihydroxybiphenyl impurity relies on a multi-faceted approach: the judicious selection of a synthetic route, optimization of reaction conditions, and the application of robust analytical methods for detection and quantification. When necessary, efficient purification techniques like recrystallization can be employed to meet the stringent purity requirements of high-performance applications. By integrating these strategies, researchers and manufacturers can ensure the consistent production of high-quality 4,4'-dihydroxybiphenyl, thereby unlocking its full potential in advanced materials and pharmaceuticals.
References
- A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. Benchchem.
- Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condens
- Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling. Benchchem.
- A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection. Benchchem.
- USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
- CN111606784A - Synthetic method of 4, 4' -dihydroxybiphenyl.
- How can 4, 4'-dihydroxybiphenyl be synthesized?. FAQ - Guidechem.
- Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis.
- Gomberg–Bachmann reaction. Wikipedia.
- Regio- and stereoselectivity of oxidative coupling reactions of phenols. VTT Open Access Repository.
- Purity Analysis of Commercial 4,4'-Dihydroxybiphenyl: A Compar
- Regio- and stereoselective intermolecular oxidative phenol coupling in Streptomyces. PubMed.
- Gomberg–Bachmann reaction, named for the Russian-American chemist.
- Catalytic Oxidative Coupling of Phenols and Rel
- GB2065655A - Preparing biphenyl compounds by coupling.
- Oxid
- Gomberg-Bachmann reaction. chemeurope.com.
- Preparation process of 4,4'-dihydroxybiphenyl.
- Barton–Kellogg reaction. Wikipedia.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Catalyst‐Controlled Stereoselective Barton–Kellogg Olefin
- General Ullman cross-coupling reaction for the synthesis of biphenyl deriv
- Kinetics and mechanism of the Barton–Kellogg olefination: a computational DFT study using CTST theory and topological approaches. New Journal of Chemistry (RSC Publishing).
- Barton–Kellogg Olefination of (CF3S)2C=S and Subsequent Cyclopropanation for the Installation of Bulky Bis(trifluoromethylthio)methylene Group. PMC - NIH.
- Synthesis of some fenchyl-substituted alkenes and enol-ethers containing 3-oxyphenyl substituents by the Barton-Kellogg reaction. SciELO.
- Ullmann Reaction. Organic Chemistry Portal.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Process for the preparation of pure 4,4'-dihydroxybiphenyl.
- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. Thermo Fisher Scientific.
- 4,4'-Biphenol. Wikipedia.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermedi
- The Kovats Retention Index: 4,4-Dihydroxybiphenyl (C12H10O2). The Pherobase.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 8. mycollegevcampus.com [mycollegevcampus.com]
- 9. Gomberg-Bachmann_reaction [chemeurope.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
Synthesis of 2,4'-Dihydroxybiphenyl via Suzuki Coupling: An Application Note and Protocol
Introduction: The Significance of Unsymmetrical Biphenyls
Biphenyl scaffolds are privileged structures in medicinal chemistry, materials science, and agrochemicals. Among them, unsymmetrically substituted dihydroxybiphenyls, such as 2,4'-dihydroxybiphenyl, represent a class of compounds with significant biological activity and utility as versatile synthetic intermediates. The strategic placement of hydroxyl groups allows for diverse downstream functionalization and provides key pharmacophoric features. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of such biaryl linkages, celebrated for its high functional group tolerance, mild reaction conditions, and the use of environmentally benign organoboron reagents.[1][2]
This application note provides a detailed, field-proven protocol for the synthesis of 2,4'-dihydroxybiphenyl via a palladium-catalyzed Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and address common challenges and troubleshooting strategies, particularly those associated with the use of unprotected phenolic substrates.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., 2-iodophenol), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation : The organoboron reagent (e.g., 4-hydroxyphenylboronic acid) is activated by a base to form a more nucleophilic borate species. This borate then transfers its aryl group to the palladium center, displacing the halide. The choice of base is crucial in this step, particularly when working with acidic functional groups like phenols.[1]
-
Reductive Elimination : The two aryl groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocol: Synthesis of 2,4'-Dihydroxybiphenyl
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Iodophenol | 98% | Commercially Available |
| 4-Hydroxyphenylboronic acid | ≥98% | Commercially Available |
| Palladium on Carbon (10% Pd) | Commercially Available | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Deionized Water | In-house | |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexane | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodophenol (1.00 g, 4.54 mmol, 1.0 equiv), 4-hydroxyphenylboronic acid (0.75 g, 5.45 mmol, 1.2 equiv), and potassium carbonate (1.88 g, 13.6 mmol, 3.0 equiv).
-
Add 10% Palladium on carbon (0.24 g, 0.23 mmol Pd, 5 mol%).
-
Add 20 mL of deionized water to the flask.
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can lead to side reactions such as the homocoupling of the boronic acid.[1]
Reaction Execution:
-
Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours. For more challenging couplings, such as those involving bromophenols, microwave irradiation can be an effective alternative to conventional heating to improve yields and reduce reaction times.[6][7][8][9][10]
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the phenoxides and any remaining carbonate.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
The crude product will likely be a mixture of 2,4'-dihydroxybiphenyl and the symmetrical 4,4'-dihydroxybiphenyl, along with unreacted starting materials. Purification is critical to isolate the desired isomer.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended, starting with a low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity to elute the products. The different isomers will have slightly different polarities, allowing for their separation.
-
Combine the fractions containing the pure 2,4'-dihydroxybiphenyl (as determined by TLC analysis) and concentrate under reduced pressure.
-
For further purification, recrystallize the product from a suitable solvent system, such as a mixture of toluene and hexane or water.
Troubleshooting and Expert Insights
-
Low Yield: If the reaction shows low conversion, ensure that the reaction mixture was adequately degassed. The presence of an unprotected hydroxyl group can sometimes interfere with the catalytic cycle; in such cases, switching to a stronger, non-nucleophilic base like cesium carbonate or potassium phosphate may be beneficial.[11]
-
Side Reactions: The primary side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.[1] Meticulous exclusion of oxygen and using anhydrous solvents (if not using an aqueous protocol) can minimize these. Using boronic esters, such as the pinacol ester, can also increase stability and reduce protodeboronation.[1]
-
Difficulty in Purification: The separation of dihydroxybiphenyl isomers can be challenging due to their similar polarities. Careful optimization of the flash chromatography gradient is essential. If co-elution is a significant issue, derivatization of the hydroxyl groups prior to chromatography can sometimes improve separation, followed by a deprotection step. High-performance liquid chromatography (HPLC) is also a powerful tool for the separation of isomers.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of 2,4'-Dihydroxybiphenyl.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile route for the synthesis of 2,4'-dihydroxybiphenyl. By employing a heterogeneous palladium catalyst in an aqueous medium, this protocol offers a more environmentally friendly approach compared to traditional methods. Careful control of reaction conditions and a robust purification strategy are paramount to overcoming the challenges associated with the synthesis of this specific unsymmetrical biphenyl and for isolating the desired product in high purity. This guide serves as a comprehensive resource for researchers and professionals in drug development and materials science, enabling the reliable synthesis of this valuable chemical entity.
References
-
Sakurai, H., Tsukada, T., & Hirao, T. (2002). Pd/C as a reusable catalyst for the coupling reaction of halophenols and arylboronic acids in aqueous media. The Journal of Organic Chemistry, 67(8), 2721–2722. [Link]
-
Organic Chemistry Portal. (n.d.). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. Retrieved from [Link]
-
SciSpace. (2002). Pd/C as a reusable catalyst for the coupling reaction of halophenols and arylboronic acids in aqueous media. Retrieved from [Link]
-
Wawrzyniak, P., & Heinicke, J. (2007). Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. ChemInform, 38(14). [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
Penn State Research Database. (2007). Microwave-assisted suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions for Suzuki-Miyaura cross coupling of 11a. Retrieved from [Link]
- Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2025). Separation of 2,4′-and 4,4′-dihydroxydiphenyl sulfones. Retrieved from [Link]
- Google Patents. (n.d.). EP0267761A2 - Preparation process of 4,4'-dihydroxybiphenyl.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd/C as a reusable catalyst for the coupling reaction of halophenols and arylboronic acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media [organic-chemistry.org]
- 5. Pd/C as a reusable catalyst for the coupling reaction of halophenols and arylboronic acids in aqueous media. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sci-hub.box [sci-hub.box]
- 8. mdpi.com [mdpi.com]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of 2,4'-Dihydroxybiphenyl via Ullmann Condensation
Introduction: Navigating the Ullmann Condensation for Asymmetric Biaryl Synthesis
The Ullmann condensation, a cornerstone of organic synthesis since its discovery by Fritz Ullmann in 1901, provides a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Historically, this copper-catalyzed reaction was known for requiring harsh conditions, such as high temperatures and stoichiometric amounts of copper, often leading to modest and erratic yields.[1] However, the advent of modern ligand-accelerated protocols has revitalized the Ullmann reaction, enabling milder conditions and expanding its substrate scope.[2][3]
This guide focuses on a challenging application of the Ullmann condensation: the selective synthesis of the unsymmetrical 2,4'-dihydroxybiphenyl. This molecule is of significant interest in medicinal chemistry and materials science due to its structural motifs. The primary challenge in this synthesis lies in controlling the regioselectivity to favor the desired 2,4'-isomer over the symmetric byproducts, 2,2'- and 4,4'-dihydroxybiphenyl. This document provides a comprehensive overview of the mechanistic considerations, strategic planning involving protecting groups, and a detailed experimental protocol for researchers, scientists, and drug development professionals.
Mechanistic Insights and Strategic Approach
The classical Ullmann reaction for biaryl synthesis involves the copper-catalyzed coupling of two aryl halide molecules. The mechanism is thought to proceed through the formation of an organocopper intermediate.[1][4] In the synthesis of an unsymmetrical biaryl like 2,4'-dihydroxybiphenyl, a cross-coupling reaction between two different aryl halides is required. Achieving high selectivity in such reactions is non-trivial and often depends on the differential reactivity of the coupling partners.[5]
To address the challenge of selectivity and the presence of reactive hydroxyl groups, our proposed strategy involves two key elements:
-
Protecting Group Strategy: The hydroxyl groups of the starting halophenols must be protected to prevent unwanted side reactions and to modulate the electronic properties of the aryl halides. The choice of protecting group is critical; it must be stable to the Ullmann reaction conditions and selectively removable afterward.[6][7] For this synthesis, we will employ the methoxymethyl (MOM) ether as a protecting group for one phenol and a silyl ether for the other, allowing for orthogonal deprotection if necessary.
-
Modern Ligand-Accelerated Catalysis: To circumvent the need for harsh reaction conditions, we will utilize a modern Ullmann protocol employing a copper(I) catalyst in conjunction with a bidentate ligand, such as an amino acid or a diamine. These ligands stabilize the copper catalyst, enhance its solubility, and facilitate the catalytic cycle, allowing the reaction to proceed at lower temperatures with improved yields.[2]
The overall synthetic strategy is depicted in the workflow below:
Figure 1. Synthetic workflow for 2,4'-Dihydroxybiphenyl.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 2,4'-dihydroxybiphenyl on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Part 1: Protection of Phenols
A. Synthesis of 1-Bromo-2-(methoxymethoxy)benzene (from 2-Bromophenol)
-
To a solution of 2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise. Caution: MOM-Cl is a carcinogen.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Synthesis of 1-((tert-Butyldimethylsilyl)oxy)-4-iodobenzene (from 4-Iodophenol)
-
To a solution of 4-iodophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous N,N-dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in portions at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Part 2: Ullmann Cross-Coupling Reaction
The following diagram illustrates the key components of the Ullmann cross-coupling step.
Figure 2. Core components of the Ullmann cross-coupling reaction.
Procedure:
-
To an oven-dried Schlenk flask, add copper(I) iodide (CuI, 0.10 eq), L-proline (0.20 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 1-bromo-2-(methoxymethoxy)benzene (1.0 eq) and 1-((tert-butyldimethylsilyl)oxy)-4-iodobenzene (1.2 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude protected biphenyl by flash column chromatography.
Part 3: Deprotection
-
Dissolve the purified protected 2,4'-biphenyl in a suitable solvent such as methanol.
-
To remove the MOM group, add a catalytic amount of a strong acid (e.g., HCl).
-
To cleave the TBDMS ether, a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF is typically used.[8] A one-pot or stepwise deprotection can be developed based on the stability of the intermediate products.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the final product, 2,4'-dihydroxybiphenyl, by flash column chromatography or recrystallization to obtain a pure solid.
Data Summary and Characterization
The following table summarizes the key parameters for the Ullmann cross-coupling step. Yields are representative and may vary based on reaction scale and purity of reagents.
| Entry | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI | L-Proline | K₂CO₃ | DMF | 110 | 24 | 65-75 |
| 2 | Cu₂O | DMEDA | Cs₂CO₃ | Dioxane | 100 | 36 | 60-70 |
| 3 | Cu(acac)₂ | Phenanthroline | K₃PO₄ | Toluene | 120 | 24 | 55-65 |
| DMEDA: N,N'-Dimethylethylenediamine |
Characterization of 2,4'-Dihydroxybiphenyl:
-
¹H NMR: Characteristic aromatic proton signals for the disubstituted rings. The chemical shifts and coupling constants should be consistent with the 2,4'-substitution pattern.
-
¹³C NMR: Signals corresponding to the twelve aromatic carbons, including the four carbons bearing the hydroxyl and biphenyl linkages.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₂H₁₀O₂.
-
Melting Point (m.p.): A sharp melting point is indicative of high purity.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the yield of the cross-coupled product is low, ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the copper catalyst is also crucial; using freshly purchased or properly stored CuI is recommended. Screening different ligands and bases can also significantly impact the yield.[3]
-
Formation of Homocoupled Products: The formation of symmetrical 2,2'- and 4,4'-dihydroxybiphenyl byproducts is a common challenge in unsymmetrical Ullmann reactions.[1] Using a slight excess of one of the coupling partners can sometimes favor the formation of the desired cross-coupled product. Additionally, the choice of leaving group can influence reactivity; typically, aryl iodides are more reactive than aryl bromides.
-
Difficult Purification: The final product and protected intermediates may have similar polarities, making chromatographic separation challenging. Careful selection of the eluent system and using high-resolution silica gel can improve separation. Recrystallization of the final product can be an effective final purification step.
Conclusion
The Ullmann condensation, particularly in its modern, ligand-accelerated form, offers a viable pathway for the synthesis of complex molecules like 2,4'-dihydroxybiphenyl. While the synthesis of unsymmetrical biaryls presents inherent challenges in selectivity, a carefully designed strategy employing orthogonal protecting groups and an optimized catalytic system can lead to successful outcomes. The protocol and insights provided in this guide are intended to equip researchers with the necessary tools to tackle this and similar synthetic challenges, ultimately facilitating advancements in drug discovery and materials science.
References
-
Liqiang Wang & Wenjun Lu (2009). Preparation of unsymmetrical biaryls by Pd(II)-catalyzed cross-coupling of aryl iodides. Organic Letters, 11(5), 1079-82. [Link]
-
Figshare (2009). Preparation of Unsymmetrical Biaryls by Pd(II)-Catalyzed Cross-Coupling of Aryl Iodides - Organic Letters. [Link]
-
Wikipedia. (2023). Ullmann reaction. [Link]
-
Watson, D. A., et al. (2021). A General, Multimetallic Cross-Ullmann Biheteroaryl Synthesis from Heteroaryl Halides and Heteroaryl Triflates. ACS Catalysis. [Link]
-
Ma, D., et al. (2017). Modern Ullmann-Type Couplings. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Ye, R., & Li, C. J. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Sathee, J. (n.d.). Chemistry Ullmann Reaction. Sathee Jee. [Link]
-
Hartwig, J. F., et al. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Sarkar, A., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
An, G., et al. (2017). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. [Link]
-
Tomsk Polytechnic University. (2014). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Resource-Efficient Technologies. [Link]
-
Buchwald, S. L., et al. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
Sivaev, I. B., et al. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Molecules. [Link]
-
Buchwald, S. L., et al. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]
-
Anderson, K. W., et al. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 5. Preparation of unsymmetrical biaryls by Pd(II)-catalyzed cross-coupling of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. jocpr.com [jocpr.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Note: A Scientist's Guide to Palladium-Catalyzed Synthesis of Unsymmetrical Dihydroxybiphenyls
Abstract: Unsymmetrical dihydroxybiphenyls are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis, however, presents significant challenges in achieving regioselectivity and avoiding unwanted symmetrical side products. This comprehensive guide details the strategic application of palladium-catalyzed cross-coupling reactions, with a primary focus on the robust and versatile Suzuki-Miyaura coupling, for the efficient and controlled synthesis of these valuable compounds. We will explore the underlying reaction mechanisms, provide a field-proven experimental protocol, discuss alternative methodologies, and offer critical insights into catalyst selection and troubleshooting to empower researchers in drug discovery and materials science.
Introduction
The Significance of Dihydroxybiphenyls
The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science. When functionalized with hydroxyl groups in an unsymmetrical fashion, these molecules gain specific three-dimensional structures and hydrogen bonding capabilities that are critical for biological activity and material properties. They form the core of numerous pharmaceuticals, including antihypertensive agents and novel anticancer drugs, as well as serving as essential building blocks for liquid crystal polymers and chiral ligands in asymmetric catalysis.
The Synthetic Challenge
Classical methods for biaryl synthesis, such as Ullmann coupling, often require harsh reaction conditions and suffer from poor functional group tolerance and low yields, particularly when constructing unsymmetrical products. The primary challenge lies in controlling the coupling of two different aryl partners to selectively form the desired unsymmetrical product over the two possible symmetrical homocoupling byproducts.
The Power of Palladium-Catalyzed Cross-Coupling
The advent of palladium-catalyzed cross-coupling reactions, a discovery awarded the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl compounds.[1] These reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, proceed under mild conditions, exhibit broad functional group tolerance, and offer a highly selective and efficient pathway to unsymmetrical biaryls. The Suzuki-Miyaura reaction, in particular, has become a workhorse in this field due to the stability and low toxicity of its organoboron reagents.[2]
Strategic Approaches to Synthesis
The successful synthesis of an unsymmetrical dihydroxybiphenyl using palladium catalysis hinges on two key considerations: the choice of coupling reaction and the strategy for managing the reactive hydroxyl groups.
Overview of Key Cross-Coupling Reactions
The general approach involves coupling an aryl halide or triflate (Ar-X) with an organometallic reagent (Ar'-M). The specific reaction is defined by the metal 'M' in the organometallic partner.
Figure 1: General workflow for palladium-catalyzed biaryl synthesis.
Protecting Group Strategies
The acidic proton of a phenol can interfere with many organometallic reagents and bases used in cross-coupling. Therefore, protecting the hydroxyl group is often a necessary strategic step.[3] Ethers, such as methyl or benzyl ethers, are commonly used due to their stability under typical coupling conditions.[4] However, recent advancements have enabled "protecting-group-free" syntheses, particularly in aqueous media, which significantly improve the atom and step economy of the process.[5][6]
The Suzuki-Miyaura Coupling: A Detailed Protocol
The Suzuki-Miyaura coupling is the most widely employed method for this transformation due to the operational simplicity and favorable environmental profile of boronic acids.[2]
Principle and Advantages
The reaction couples an organoboron reagent (typically a boronic acid or ester) with an aryl halide or triflate.[7] Key advantages include:
-
Mild Reaction Conditions: Typically performed at temperatures from room temperature to 100 °C.[8]
-
High Functional Group Tolerance: Tolerates a wide variety of functional groups on both coupling partners.
-
Commercially Available Reagents: A vast library of boronic acids is commercially available.
-
Low Toxicity: Boron-containing byproducts are generally considered non-toxic.
In-Depth Mechanism
The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) species. This is often the rate-determining step.[2]
-
Transmetalation: The aryl group from the boronic acid (activated by a base to form a boronate complex) is transferred to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[9]
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8]
Protocol: Synthesis of 4-Methoxy-2'-hydroxybiphenyl
This protocol describes the synthesis of a model unsymmetrical dihydroxybiphenyl derivative, where one hydroxyl group is protected as a methyl ether. This is a common strategy to ensure selectivity.
Reaction Scheme: (4-methoxyphenyl)boronic acid + 2-bromophenol → 4-Methoxy-2'-hydroxybiphenyl
3.3.1 Materials and Reagents
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| 2-Bromophenol | 173.01 | 173 mg | 1.0 mmol | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 mmol | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
3.3.2 Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromophenol (173 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask. The use of degassed solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
3.3.3 Purification and Characterization
The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product, 4-methoxy-2'-hydroxybiphenyl. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst (oxidized Pd(0)); Impure/wet reagents or solvents; Ineffective base. | Ensure proper degassing techniques.[11] Use a fresh, high-quality catalyst. Use anhydrous solvents and reagents. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without efficient reduction. | Rigorously exclude oxygen.[9] If using a Pd(II) source, ensure conditions promote reduction to Pd(0).[12] |
| Protodeborylation | Boronic acid is unstable under reaction conditions (hydrolytic cleavage of C-B bond). | Use a milder base or lower temperature. Switch to a more stable boronic ester (e.g., pinacol ester). |
Alternative Palladium-Catalyzed Methodologies
While Suzuki coupling is often the method of choice, other palladium-catalyzed reactions offer unique advantages for specific substrates.
-
Negishi Coupling: Utilizes highly reactive organozinc reagents. It is particularly useful for coupling with sp³ centers but requires strict exclusion of air and moisture due to the reactivity of the organozinc species.[13][14]
-
Stille Coupling: Employs organotin (stannane) reagents. This reaction is highly tolerant of a wide range of functional groups and is less sensitive to air and moisture than Negishi coupling.[15][16] A primary drawback is the toxicity of the organotin compounds and byproducts, which can be difficult to remove.[17]
-
Direct C-H Arylation: An emerging, highly atom-economical strategy that couples an aryl halide directly with a C-H bond of another arene, avoiding the pre-functionalization required for organometallic reagents.[18][19] Achieving regioselectivity can be a significant challenge.
Comparative Analysis of Coupling Methods
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling | Direct C-H Arylation |
| Organometallic Reagent | Organoboron (R-B(OR)₂) | Organozinc (R-ZnX) | Organotin (R-SnR'₃) | Arene (R-H) |
| Key Advantages | Low toxicity, stable reagents, vast commercial availability. | High reactivity, good for hindered substrates. | Excellent functional group tolerance, insensitive to moisture. | High atom economy, fewer synthetic steps. |
| Key Disadvantages | Potential for protodeborylation. | High sensitivity to air/moisture, reagent preparation. | Toxicity of tin reagents and byproducts. | Regioselectivity challenges, often requires directing groups. |
Catalyst and Ligand Selection: The Heart of the Reaction
The success of any palladium-catalyzed coupling reaction is critically dependent on the choice of the palladium source and, most importantly, the supporting ligand.[20]
The Palladium Pre-catalyst: Pd(0) vs. Pd(II)
The Role of Phosphine Ligands
Ligands are not mere spectators; they are crucial for stabilizing the palladium center, modulating its reactivity, and promoting key steps in the catalytic cycle.[21][22]
-
Electron-donating ligands increase electron density on the palladium, which facilitates the rate-limiting oxidative addition step.
-
Sterically bulky ligands promote the final reductive elimination step, releasing the product and regenerating the catalyst. They also favor the formation of monoligated palladium species, which are often the most active.[23]
Figure 3: Evolution and classes of ligands for palladium catalysis.[23][24]
For the synthesis of dihydroxybiphenyls, bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") have proven exceptionally effective, enabling the coupling of even challenging substrates like aryl chlorides at low catalyst loadings.[23]
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful and versatile platform for the synthesis of unsymmetrical dihydroxybiphenyls. A rational approach, considering the choice of coupling partners, protecting group strategy, and the optimal combination of catalyst, ligand, and base, is essential for success. Future developments will likely focus on expanding the scope of protecting-group-free syntheses and advancing C-H activation methodologies to provide even more efficient and environmentally benign routes to these vital chemical entities.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. [Link]
-
Petushok, V. G., Kalechytc, G. V., & Olkhovic, V. K. (n.d.). SYNTHESIS OF 2,2′-DIHYDROXYBIPHENYL DERIVATIVES. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
-
Shen, S., et al. (2024). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. ResearchGate. [Link]
-
Wolfson, A., & Levy-Ontman, O. (2021). Mechanism of the Suzuki reaction catalytic cycle. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(27), 4695-4698. [Link]
-
Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551-7554. [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. [Link]
-
Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Naber, J. R., Fors, B., & Buchwald, S. (2009). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. Heterocycles, 79(1), 221. [Link]
-
Various Authors. (2016). Biaryl Synthesis through Metal-Catalyzed C-H Arylation. ResearchGate. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 34(23), 5497-5508. [Link]
-
Organic Syntheses. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
ACS Omega. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]
-
Chemical Society Reviews. (2019). Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Gois, P. M. P., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2414-2426. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Google Patents. (n.d.). Process for the preparation of 2.2'-dihydroxybiphenyl compounds.
-
Journal of the American Chemical Society. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]
-
National Institutes of Health. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]
-
The Journal of Organic Chemistry. (2018). Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
National Institutes of Health. (n.d.). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. [Link]
-
Organic Chemistry Frontiers. (n.d.). Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials. [Link]
-
Synfacts. (2011). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
PubMed. (n.d.). Synthesis of Unsymmetrical 2,6-Diarylanilines by Palladium-Catalyzed C-H Bond Functionalization Methodology. [Link]
-
New Journal of Chemistry. (n.d.). Stable and reusable Pd-nanoparticle catalyzed synthesis of symmetrical and unsymmetrical 1,2-dicarbonyl compounds. [Link]
-
ACS Publications. (n.d.). Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Directed Atroposelective C−H Iodination to Synthesize Axial Chiral Biaryl N‐Oxides via Enantioselective Desymmetrization Strategy. [Link]
-
Globe Thesis. (2022). Palladium-Catalyzed Synthesis Of Unsymmetrical Disulfides. [Link]
Sources
- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. 2,2 -Biphenol 99 1806-29-7 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Negishi coupling in the synthesis of advanced electronic, optical, electrochemical, and magnetic materials - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nbinno.com [nbinno.com]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Application Note: A Protocol for the Laboratory Scale Synthesis of 2,4'-Dihydroxybiphenyl via Suzuki-Miyaura Coupling
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2,4'-dihydroxybiphenyl, a valuable unsymmetrical biaryl compound. Due to their structural motifs, dihydroxybiphenyls are significant intermediates in the development of pharmaceuticals and the synthesis of high-performance polymers. This guide employs a robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described methodology involves the coupling of two commercially available precursors followed by a deprotection step, a strategy chosen for its high yield, tolerance to various functional groups, and procedural reliability.[1][2] This application note is intended for researchers and professionals in organic chemistry, materials science, and drug development, offering both a step-by-step experimental procedure and the underlying scientific rationale.
Introduction and Reaction Principle
The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry. 2,4'-Dihydroxybiphenyl, with its specific substitution pattern, presents a unique synthetic challenge compared to its symmetrical isomers like 4,4'-dihydroxybiphenyl.[3] While classical methods such as the Gomberg-Bachmann reaction can be employed for aryl-aryl bond formation, they often suffer from low yields and a lack of regioselectivity.[4][5]
The Suzuki-Miyaura coupling reaction offers a superior alternative, creating a carbon-carbon bond between an organohalide and an organoboron species using a palladium catalyst and a base.[2][6] Its mild reaction conditions and high functional group tolerance make it an ideal choice for complex syntheses.[1]
To circumvent potential complications from the acidic protons of the hydroxyl groups, this protocol utilizes methoxy-protected starting materials: 4-bromoanisole and 2-methoxyphenylboronic acid. The resulting 2,4'-dimethoxybiphenyl intermediate is then demethylated using boron tribromide (BBr₃) to yield the final product.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism involving three key steps:[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromoanisole).[1]
-
Transmetalation: The organic group from the base-activated organoboron compound (2-methoxyphenylboronic acid) is transferred to the palladium center.[1][7]
-
Reductive Elimination: The two aryl groups on the palladium complex couple, forming the C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[6]
Caption: Fig 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Purity |
| 4-Bromoanisole | 104-92-7 | 187.04 | >98% |
| 2-Methoxyphenylboronic acid | 5720-06-9 | 151.96 | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | 200 Proof |
| Boron Tribromide (BBr₃), 1M solution in CH₂Cl₂ | 10294-33-4 | 250.52 | 1.0 M |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | Anhydrous |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M Aqueous |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Schlenk line or nitrogen/argon gas inlet system
-
Glass syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Experimental Protocol: A Step-by-Step Guide
Caption: Fig 2: Experimental workflow for synthesis.
Part A: Suzuki-Miyaura Coupling to form 2,4'-Dimethoxybiphenyl
-
Inert Atmosphere Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction. This step is critical as the Pd(0) catalyst is sensitive to oxygen.[1]
-
Addition of Reagents: To the flask, add 2-methoxyphenylboronic acid (1.52 g, 10.0 mmol), 4-bromoanisole (1.87 g, 10.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Via cannula or syringe, add a degassed solvent mixture of toluene (50 mL), ethanol (12.5 mL), and deionized water (12.5 mL). The aqueous phase is essential for the activity of the inorganic base.[1]
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-18 hours.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification of Intermediate: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 95:5 hexanes:ethyl acetate). Combine the fractions containing the desired product (2,4'-dimethoxybiphenyl) and remove the solvent under reduced pressure.
Part B: Demethylation to form 2,4'-Dihydroxybiphenyl
-
Safety First: Boron tribromide is highly corrosive, toxic, and reacts violently with water.[8] This procedure must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Reaction Setup: Dissolve the purified 2,4'-dimethoxybiphenyl (from Part A) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of BBr₃: Slowly add boron tribromide (1.0 M solution in CH₂Cl₂, 2.2 equivalents based on the starting intermediate) dropwise via syringe. A color change is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol, followed by deionized water. Caution: This is an exothermic process.
-
Final Work-up and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2,4'-dihydroxybiphenyl can be purified by recrystallization (e.g., from a toluene/hexanes mixture) or by a final column chromatography if necessary.
Characterization of 2,4'-Dihydroxybiphenyl
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid.[3] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~9.5-9.8 (s, 2H, -OH), ~7.3-7.5 (m, Ar-H), ~6.8-7.2 (m, Ar-H). Aromatic protons will show characteristic coupling patterns. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~155-157 (C-OH), ~115-132 (Ar-C). Expect 12 distinct aromatic signals. |
| Mass Spec (EI) | m/z: 186.07 (M⁺), corresponding to the molecular formula C₁₂H₁₀O₂. |
| FTIR (KBr, cm⁻¹) | ~3200-3500 (broad, O-H stretch), ~3000-3100 (aromatic C-H stretch), ~1500-1600 (aromatic C=C stretch). |
Safety and Waste Disposal
-
General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.[9]
-
Reagent Hazards:
-
Palladium Catalysts: Can be toxic and should be handled with care.
-
Boron Tribromide: Extremely corrosive and toxic. Reacts violently with water. Handle only in a fume hood.[8]
-
Solvents: Toluene, dichloromethane, and ethyl acetate are flammable and have associated health risks. Avoid inhalation and skin contact.[8]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately. Halogenated and non-halogenated organic solvents must be disposed of in their respective waste containers.
Conclusion
The protocol detailed herein provides a reliable and efficient method for the synthesis of 2,4'-dihydroxybiphenyl on a laboratory scale. By employing a Suzuki-Miyaura coupling of protected precursors followed by a straightforward demethylation, this approach overcomes challenges associated with regioselectivity and functional group compatibility, delivering the target compound in good yield and high purity. This guide serves as a valuable resource for chemists requiring access to this important biaryl intermediate.
References
- ResearchGate. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone.
-
chemeurope.com. (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]
-
MDPI. (n.d.). New 2-(2,4-Dihydroxyphenyl)benzimidazolines. Retrieved from [Link]
- Slideshare. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0309226A2 - Process for producing P,P'-biphenol.
-
Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
- ResearchGate. (n.d.). Gomberg-Bachmann reaction | Request PDF.
- Google Patents. (n.d.). EP0293037A1 - Preparation of 4,4'-dihydroxydiphenyl sulfone.
- Google Patents. (n.d.). US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones.
- ResearchGate. (n.d.). (a) FTIR and (b) ¹H-NMR spectra of 4,4'-dihydroxybiphenyl, 6-bromohexanoic acid and SMLC.
- World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
-
PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]
- ResearchGate. (n.d.). H NMR spectrum of the dimer 3,3′-di(4-hydroxybiphenyl) formed during...
- The Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gomberg-Bachmann_reaction [chemeurope.com]
- 5. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 2,4'-Dihydroxybiphenyl
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2,4'-Dihydroxybiphenyl. This protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable method for the separation and determination of this compound. The method utilizes a reversed-phase C18 column with a gradient elution, offering excellent resolution and sensitivity. All aspects of the method, from sample preparation to data analysis, are described in detail, including the rationale behind the selection of critical parameters. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction: The Significance of 2,4'-Dihydroxybiphenyl Analysis
2,4'-Dihydroxybiphenyl is a hydroxylated biphenyl, a class of compounds with significant interest in various scientific fields. These compounds can be metabolites of biphenyl, which is used in the synthesis of fungicides, and are also studied as potential endocrine-disrupting micropollutants.[3] Given their potential environmental and physiological impact, a robust and reliable analytical method is crucial for their accurate quantification in diverse matrices. High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of such non-volatile and thermally labile compounds, offering a balance of specificity, sensitivity, and accuracy.[2][4] This application note provides a comprehensive guide to a validated HPLC method for 2,4'-Dihydroxybiphenyl, ensuring trustworthy and reproducible results.
Chromatographic Principles and Method Rationale
The developed method is a reversed-phase HPLC (RP-HPLC) technique, which is ideal for the separation of moderately polar compounds like 2,4'-Dihydroxybiphenyl.
-
Stationary Phase Selection: A C18 column is chosen for this method due to its wide availability and proven performance in separating aromatic hydrocarbons. The C18 stationary phase provides sufficient hydrophobicity to retain the biphenyl structure. For separating positional isomers, a biphenyl stationary phase could offer enhanced selectivity due to π-π interactions between the biphenyl rings of the analyte and the stationary phase.[4][5] However, a standard C18 column provides excellent results for the quantification of 2,4'-Dihydroxybiphenyl when appropriately optimized.
-
Mobile Phase Composition: A gradient elution with a mobile phase consisting of acetonitrile and water (acidified with formic acid) is employed.
-
Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength for aromatic compounds.
-
Water serves as the weak solvent in the mobile phase.
-
Formic Acid (0.1%) is added to the aqueous phase to control the pH. For phenolic compounds like 2,4'-Dihydroxybiphenyl, maintaining an acidic mobile phase (pH 2-4) suppresses the ionization of the hydroxyl groups.[4] This leads to improved retention, sharper peaks, and reduced tailing, as the non-ionized form of the analyte is more hydrophobic and interacts more consistently with the C18 stationary phase.
-
-
Detection: A Diode Array Detector (DAD) is used for detection. Biphenyl compounds typically exhibit strong UV absorbance around 254-260 nm.[2][6] A DAD allows for the monitoring of multiple wavelengths and provides spectral data, which can be used to confirm the identity and purity of the analyte peak.
Experimental Protocol
This section provides a step-by-step guide for the HPLC analysis of 2,4'-Dihydroxybiphenyl.
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][7]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Syringe filters (0.45 µm).
Reagent and Standard Preparation
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4'-Dihydroxybiphenyl reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. Here are two common approaches:
-
For Simple Matrices (e.g., drug formulations):
-
For Complex Matrices (e.g., environmental or biological samples):
-
Solid-Phase Extraction (SPE): SPE is a robust technique for sample clean-up and concentration.[9][10] A C18 SPE cartridge can be used to retain 2,4'-Dihydroxybiphenyl while allowing more polar interferences to pass through. The analyte is then eluted with a stronger organic solvent.
-
Liquid-Liquid Extraction (LLE): LLE can be used to extract 2,4'-Dihydroxybiphenyl from aqueous samples into an immiscible organic solvent based on its partitioning behavior.[9][10]
-
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% B (equilibration) |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[2] |
| Detection | DAD at 258 nm |
Analytical Workflow Diagram
Caption: Workflow for the HPLC analysis of 2,4'-Dihydroxybiphenyl.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Typical Performance | Acceptance Criteria |
| Linearity (R²) | > 0.999 | R² ≥ 0.995[7] |
| Range | 1 - 100 µg/mL | To be defined by the application |
| Accuracy (% Recovery) | 98.0% - 102.0% | 80% - 120% |
| Precision (% RSD) | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity index > 0.99 |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Broad or Tailing Peaks | - Mobile phase pH too high.- Sample solvent stronger than mobile phase. | - Ensure mobile phase pH is between 2-4.[4]- Dissolve sample in initial mobile phase conditions.[4] |
| Irreproducible Retention Times | - Inaccurate mobile phase preparation.- Column degradation. | - Prepare fresh mobile phase daily.[4]- Use a guard column and monitor column performance.[4] |
| Low Sensitivity | - Suboptimal detection wavelength.- Sample degradation. | - Determine the optimal UV absorbance wavelength using DAD.[4]- Prepare samples fresh and protect from light.[4] |
Conclusion
This application note provides a comprehensive and validated reversed-phase HPLC method for the quantitative analysis of 2,4'-Dihydroxybiphenyl. The method is accurate, precise, and specific, making it a valuable tool for researchers and scientists in various fields. The detailed protocol and troubleshooting guide will enable users to implement this method effectively in their laboratories.
References
-
S. Teotia, D. Sircar, et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science. Available at: [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
ResearchGate. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF. Available at: [Link]
-
PubChem. 2,4'-Dihydroxydiphenyl sulfone. Available at: [Link]
-
Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Available at: [Link]
-
ResearchGate. HPLC methods for analysis of bisphenols in environmental samples. Available at: [Link]
-
PubMed. (2015). [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography]. Available at: [Link]
-
ResearchGate. (2015). [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] | Request PDF. Available at: [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
- Google Patents. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl.
-
LCGC North America. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available at: [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
Application Note: High-Purity 2,4'-Dihydroxybiphenyl via Optimized Recrystallization
For: Researchers, scientists, and drug development professionals
Abstract
This application note provides a comprehensive, in-depth guide to the purification of 2,4'-dihydroxybiphenyl, a key intermediate in various fields of chemical synthesis, through the technique of recrystallization. The protocol herein is designed to be a self-validating system, emphasizing the fundamental principles behind each step to ensure adaptability and success. We will explore solvent selection strategies, detailed procedural steps, and methods for troubleshooting, all grounded in established chemical principles.
Introduction: The Imperative for Purity
2,4'-Dihydroxybiphenyl is a pivotal structural motif in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials. The isomeric purity of this compound is paramount, as even minor impurities can significantly impact the efficacy, safety, and performance of the final product. Recrystallization stands as one of the most powerful and cost-effective methods for the purification of solid organic compounds[1]. This technique leverages the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. By carefully controlling these parameters, it is possible to obtain highly pure crystalline 2,4'-dihydroxybiphenyl.
The Science of Recrystallization
The success of recrystallization hinges on the principle that most solid compounds are more soluble in a hot solvent than in a cold one. An ideal recrystallization solvent will dissolve the target compound readily at its boiling point but poorly at low temperatures. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or completely insoluble, allowing for their removal by hot filtration.
For phenolic compounds such as 2,4'-dihydroxybiphenyl, solvent selection is critical. The presence of two hydroxyl groups allows for hydrogen bonding, influencing its solubility in polar solvents[2][3]. However, the biphenyl backbone imparts a significant nonpolar character. This dual nature suggests that a single solvent may not be ideal, pointing towards the utility of a mixed-solvent system for fine-tuning the solubility profile[4][5].
Solvent System Selection: A Data-Informed Approach
While specific solubility data for 2,4'-dihydroxybiphenyl is not extensively published, we can infer suitable solvent systems from its structural analogue, 4,4'-dihydroxybiphenyl, and general principles of solubility. 4,4'-Dihydroxybiphenyl is reported to be soluble in polar organic solvents like methanol, ethanol, and acetone, and insoluble in water[2]. This suggests that a similar profile can be expected for the 2,4'-isomer.
A mixed-solvent system, often employing a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble, offers greater control over the crystallization process[4][5]. Based on the phenolic nature of 2,4'-dihydroxybiphenyl, promising solvent-antisolvent pairs include:
-
Ethanol/Water: Ethanol will readily dissolve the compound, while the addition of water will decrease its solubility, inducing crystallization.
-
Acetone/Hexane: Acetone is a good solvent for polar compounds, and the addition of nonpolar hexane will act as an anti-solvent.
-
Toluene/Methanol: In some cases, a more non-polar solvent like toluene can be used to dissolve the compound at elevated temperatures, with a polar solvent like methanol acting as the anti-solvent upon cooling.
The choice of solvent system should be determined empirically on a small scale before committing to a bulk purification.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the purification of crude 2,4'-dihydroxybiphenyl using a mixed-solvent system, exemplified by ethanol and water.
4.1. Materials and Equipment
-
Crude 2,4'-dihydroxybiphenyl
-
Ethanol (reagent grade)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
4.2. Recrystallization Workflow Diagram
Caption: A flowchart illustrating the key stages of the purification process.
4.3. Detailed Procedure
-
Dissolution: Place the crude 2,4'-dihydroxybiphenyl in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. It is crucial to use the minimum volume of solvent to ensure a good recovery yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) to the solution. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon was used): If activated carbon was added, perform a hot filtration to remove it. This is best done using a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.
-
Inducing Crystallization: To the hot, clear solution, add hot deionized water dropwise with continuous stirring until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures that the solution is perfectly saturated at the boiling point, maximizing the yield of pure crystals upon cooling.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator until a constant weight is achieved.
Data and Expected Results
| Parameter | Recommended Value/Observation | Rationale |
| Solvent Ratio (Ethanol:Water) | Empirically determined, often starting around 9:1 to 4:1 v/v | To achieve a supersaturated solution upon cooling for optimal crystal formation. |
| Dissolution Temperature | Boiling point of the solvent mixture | To ensure complete dissolution of the target compound and facilitate the removal of insoluble impurities. |
| Cooling Rate | Slow, undisturbed cooling followed by an ice bath | Promotes the formation of large, well-defined crystals with higher purity. |
| Expected Yield | 70-90% (dependent on initial purity) | Some loss is inherent in the recrystallization process as some compound remains in the mother liquor. |
| Purity Assessment | Melting point determination, HPLC, NMR | To confirm the identity and purity of the final product. The melting point should be sharp and consistent with literature values. |
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling. Reheat the solution, add more of the primary solvent (ethanol), and allow it to cool more slowly.
-
No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Reheat the solution and boil off some of the solvent, or add more of the anti-solvent (water). Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Low Recovery: This can result from using too much solvent during dissolution or washing. Ensure the minimum amount of solvent is used at each step.
Conclusion
The protocol detailed in this application note provides a robust and adaptable method for the purification of 2,4'-dihydroxybiphenyl by recrystallization. By understanding the underlying principles of solubility and crystallization, researchers can effectively enhance the purity of this important chemical intermediate, ensuring the quality and reliability of their subsequent research and development endeavors.
References
-
N.S.CHEMICALS. (n.d.). 4,4′-Dihydroxy Biphenyl. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
- European Patent Office. (n.d.). Preparation process of 4,4'-dihydroxybiphenyl - EP 0267761 A2.
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Sources
Application Notes & Protocols: 2,4'-Dihydroxybiphenyl in Advanced Polymer Synthesis
Introduction: The Untapped Potential of Asymmetric Biphenyl Monomers
High-performance polymers, characterized by their exceptional thermal and mechanical stability, are cornerstones of advanced materials science. Aromatic polymers, such as poly(aryl ether)s and aromatic polyesters, derive their robust properties from the rigid monomer units incorporated into their backbones. While 4,4'-dihydroxybiphenyl is a widely utilized symmetric monomer for creating linear, highly crystalline polymers, its lesser-known isomer, 2,4'-dihydroxybiphenyl, presents a unique and compelling case for creating novel materials.[1]
The inherent asymmetry of 2,4'-dihydroxybiphenyl, with hydroxyl groups at the 2- and 4'- positions, disrupts the chain regularity and packing that is characteristic of its symmetric counterpart. This structural disruption is not a drawback; rather, it is a design feature that can be harnessed to produce polymers with distinct properties. Polymers synthesized from asymmetric monomers often exhibit an amorphous nature, leading to enhanced solubility in organic solvents and potentially lower glass transition temperatures compared to their semi-crystalline analogues.[2][3] These characteristics are highly desirable for applications requiring solution-based processing, such as the casting of thin films or the spinning of fibers.
This technical guide provides an in-depth exploration of 2,4'-dihydroxybiphenyl as a monomer. In the absence of extensive literature on this specific isomer, we will apply established principles of polymer chemistry to outline detailed, adaptable protocols for its use in the synthesis of two major classes of high-performance polymers: poly(aryl ether)s and aromatic polyesters. We will also discuss the anticipated structure-property relationships and the essential characterization techniques required to validate synthesis and performance.
Part 1: Synthesis of Aromatic Polyethers via Nucleophilic Aromatic Substitution
The synthesis of poly(aryl ether)s is commonly achieved through nucleophilic aromatic substitution (SNAr), a type of step-growth polycondensation. The Williamson ether synthesis provides the foundational chemistry for this process.[4][5] In this reaction, a phenoxide, generated by deprotonating a diol with a weak base, acts as a nucleophile, attacking an activated aromatic dihalide and displacing the halide to form an ether linkage.[6] For high-performance polymers, activated dihalides like 4,4'-difluorobenzophenone or 4,4'-dichlorodiphenyl sulfone are typically used, as the electron-withdrawing ketone or sulfone groups activate the halide leaving groups toward nucleophilic attack.[7][8]
The asymmetry of 2,4'-dihydroxybiphenyl introduces complexity. The hydroxyl group at the 4'-position is electronically similar to that in 4,4'-dihydroxybiphenyl. However, the hydroxyl group at the 2-position is sterically hindered, which may influence its reactivity. This difference in reactivity can lead to a more random sequence distribution in the resulting copolymer, further promoting an amorphous morphology.
Experimental Workflow: Poly(ether) Synthesis
The following diagram outlines the general workflow for the synthesis of a poly(aryl ether) using 2,4'-dihydroxybiphenyl and an activated aromatic dihalide.
Caption: Generalized workflow for poly(aryl ether) synthesis.
Protocol 1: Synthesis of a Poly(Aryl Ether Sulfone)
This protocol details the synthesis of a poly(aryl ether sulfone) from 2,4'-dihydroxybiphenyl and 4,4'-dichlorodiphenyl sulfone.
Materials & Equipment:
-
Monomers: 2,4'-Dihydroxybiphenyl (1.862 g, 10.0 mmol), 4,4'-Dichlorodiphenyl sulfone (2.872 g, 10.0 mmol)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃, 1.66 g, 12.0 mmol, ~20% excess)
-
Solvents: N,N-Dimethylacetamide (DMAc, 50 mL), Toluene (25 mL)
-
Precipitation/Wash: Methanol, Deionized Water
-
Apparatus: 250 mL three-neck round-bottom flask, mechanical stirrer, Dean-Stark trap, condenser, nitrogen inlet/outlet, heating mantle with temperature controller.
Procedure:
-
Reactor Setup: In a nitrogen-purged three-neck flask, combine 2,4'-dihydroxybiphenyl, 4,4'-dichlorodiphenyl sulfone, K₂CO₃, 50 mL of DMAc, and 25 mL of toluene.[7]
-
Azeotropic Dehydration: Equip the flask with a mechanical stirrer, Dean-Stark trap filled with toluene, and a condenser. Begin stirring and heat the mixture to a gentle reflux (~140-145°C). Water, formed from the reaction of the phenol with K₂CO₃ and any residual moisture, will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for approximately 4-6 hours until no more water is collected.
-
Polymerization: Carefully drain the toluene from the Dean-Stark trap. Gradually increase the reaction temperature to 160-165°C to distill off the remaining toluene. Maintain the reaction at this temperature under a gentle nitrogen flow.
-
Monitoring: The progress of the polymerization can be monitored by the noticeable increase in the viscosity of the reaction mixture. Allow the reaction to proceed for 8-12 hours.
-
Isolation: After cooling to room temperature, dilute the viscous solution with ~25 mL of DMAc to reduce viscosity. Filter the solution to remove the K₂CO₃ and the resulting KCl salt.
-
Precipitation: Slowly pour the filtered polymer solution into a beaker containing a vigorously stirred mixture of methanol and water (e.g., 800 mL, 1:1 v/v). The polymer should precipitate as a fibrous solid.
-
Purification: Continue stirring for 30 minutes, then collect the polymer by filtration. Wash the polymer thoroughly, first with methanol and then with hot deionized water, to remove any trapped salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.
Part 2: Synthesis of Aromatic Polyesters via Polycondensation
Aromatic polyesters, or polyarylates, are another class of high-performance polymers known for their excellent thermal stability and mechanical strength. They are typically synthesized via the polycondensation of an aromatic diol with an aromatic diacid chloride.[9][10] This reaction is often performed at low temperatures in a suitable solvent, with a tertiary amine like pyridine acting as an acid scavenger to neutralize the HCl byproduct.[11]
When using 2,4'-dihydroxybiphenyl, the differing reactivity of the two hydroxyl groups can again influence the polymerization kinetics and the final polymer structure. The resulting irregular polymer chain is expected to produce an amorphous polyarylate with good solubility, a key advantage over many highly crystalline aromatic polyesters.
Experimental Workflow: Polyester Synthesis
The diagram below illustrates the key steps in a low-temperature solution polycondensation for synthesizing an aromatic polyester.
Caption: Workflow for low-temperature polyester synthesis.
Protocol 2: Synthesis of a Polyarylate
This protocol describes the synthesis of a polyarylate from 2,4'-dihydroxybiphenyl and terephthaloyl chloride.
Materials & Equipment:
-
Monomers: 2,4'-Dihydroxybiphenyl (1.862 g, 10.0 mmol), Terephthaloyl chloride (2.030 g, 10.0 mmol)
-
Solvent/Base: Dry N-Methyl-2-pyrrolidone (NMP, 40 mL), Dry Pyridine (3.2 mL, 40 mmol)
-
Precipitation/Wash: Methanol, Deionized Water
-
Apparatus: 250 mL three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, ice bath.
Procedure:
-
Reactor Setup: In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve 2,4'-dihydroxybiphenyl in 40 mL of dry NMP and 3.2 mL of dry pyridine.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Monomer Addition: While maintaining vigorous stirring, add the terephthaloyl chloride as a solid in several small portions over 30 minutes. Ensure the temperature remains below 5°C during the addition. A viscous solution will begin to form.[11]
-
Polymerization: After the addition is complete, keep the reaction at 0-5°C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours.
-
Precipitation: Pour the viscous polymer solution into 800 mL of vigorously stirring methanol to precipitate the polymer.
-
Purification: Collect the solid polymer by filtration. Thoroughly wash the polymer with methanol to remove NMP, pyridine, and unreacted monomers. Follow with several washes in hot deionized water to remove pyridine hydrochloride salts.
-
Drying: Dry the purified polyarylate in a vacuum oven at 80-100°C until a constant weight is achieved.
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the newly synthesized polymers. The amorphous nature expected from the use of 2,4'-dihydroxybiphenyl makes certain analyses particularly important.[2]
| Property | Technique | Purpose and Expected Results |
| Chemical Structure | FTIR, ¹H & ¹³C NMR Spectroscopy | FTIR: Confirm the formation of ether (Ar-O-Ar, ~1240 cm⁻¹) or ester (C=O, ~1735 cm⁻¹) linkages and the disappearance of phenolic -OH bands. NMR: Verify the polymer structure. The asymmetric nature of the monomer will result in a complex spectrum, but it can confirm the incorporation of both monomer units. |
| Molecular Weight | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determine the number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). A PDI around 2 is typical for step-growth polymerization. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluate the polymer's stability at high temperatures. Aromatic polyethers and polyesters are expected to be stable up to 400-500°C. TGA measures the temperature at 5% or 10% weight loss.[3] |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Identify the glass transition temperature (Tg). Due to the expected amorphous nature, a distinct melting point (Tm) is not anticipated. The Tg provides insight into the material's use-temperature range.[12] |
| Solubility | Qualitative Solubility Tests | Assess solubility in common organic solvents (e.g., NMP, DMAc, THF, chloroform). Polymers from 2,4'-dihydroxybiphenyl are predicted to have better solubility than their 4,4'- counterparts.[3] |
Conclusion and Outlook
2,4'-Dihydroxybiphenyl is a promising yet underutilized monomer for creating high-performance polymers with tailored properties. Its inherent asymmetry provides a strategic tool for disrupting polymer crystallinity, thereby enhancing solubility and processability. The generalized protocols provided here for synthesizing poly(aryl ether)s and aromatic polyesters serve as a robust starting point for researchers. By applying these foundational methods, scientists can explore the synthesis of a new family of amorphous aromatic polymers. The resulting materials, with their unique combination of thermal stability and improved processability, could find applications in advanced membranes, dielectrics, and composite matrices, paving the way for innovations in materials science and engineering.
References
-
Cummings, J., et al. (1991). Synthesis and Characterization of Poly(Aryl Ether-Bissulfone)s. Journal of Macromolecular Science: Part A - Chemistry, 28(8). Available at: [Link]
-
Taylor & Francis Online. (1991). Synthesis and Characterization of Poly(Aryl Ether-Bissulfone)s. Journal of Macromolecular Science: Part A - Chemistry, 28(8). Available at: [Link]
-
SID.ir. (n.d.). Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. Available at: [Link]
-
SID.ir. (n.d.). Synthesis and Characterization of New Poly (ether sulfones) from 4, 4'-(arylpyridine-2, 6-diyl) diphenol and Bis (fluorophenyl) sulfone. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Properties of Aromatic Poly(Ether Sulfone)s and Poly(Etherketone)s Containing Naphthalene or Quinoline Units, and Methyl-Substituted Biphenyl-4,4′-Diols. Available at: [Link]
-
ScienceDaily. (2025). Pioneering asymmetric living polymerization in liquid crystal reaction fields. University of Tsukuba. Available at: [Link]
-
The Journal of Chemical Physics. (2002). New patterns of polymer blend miscibility associated with monomer shape and size asymmetry. AIP Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Scheme III. Polycondensation reactions of monomer 6 with aromatic diols. Available at: [Link]
-
Mallard Creek Polymers. (n.d.). An Introduction to Amorphous Polymers. Available at: [Link]
-
ScienceDirect. (n.d.). Crystalline and amorphous morphologies of an aromatic polyimide formed on precipitation from solution. Available at: [Link]
-
MDPI. (n.d.). Functional Aromatic Polyamides. Available at: [Link]
-
Purdue University. (n.d.). Properties of Polymers. Available at: [Link]
-
ResearchGate. (2020). Mechanical properties of amorphous and semi-crystalline semi-aromatic polyamides. Available at: [Link]
-
ACS Publications. (n.d.). Predicting Glass Transition of Amorphous Polymers by Application of Cheminformatics and Molecular Dynamics Simulations. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Available at: [Link]
-
Royal Society of Chemistry. (2024). One-pot asymmetric living copolymerization-induced chiral self-assemblies and circularly polarized luminescence. Chemical Science. Available at: [Link]
-
Chinese Chemical Society. (2022). Three-Component Asymmetric Polymerization toward Chiral Polymer. CCS Chemistry. Available at: [Link]
-
ResearchGate. (2025). Direct Polycondensation of Castor Oil Based Dimer Acid and Aromatic Diamines Using Triphenylphosphite. Available at: [Link]
-
CyberLeninka. (n.d.). SYNTHESIS OF POLYESTERS BY THE METHOD OF EQUILIBRIUM POLYCONDENSATION. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. PMC. Available at: [Link]
- Google Patents. (n.d.). METHOD FOR THE SYNTHESIS OF POLYETHERS - EP 3792296 A2.
- Google Patents. (n.d.). Method for the synthesis of polyethers.
-
National Institutes of Health (NIH). (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]
- Google Patents. (n.d.). Enzymatic synthesis of polyesters.
-
National Institutes of Health (NIH). (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Available at: [Link]
-
ResearchGate. (2025). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Available at: [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
- Google Patents. (n.d.). Method for the synthesis of polyethers.
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. mcpolymers.com [mcpolymers.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. cyberleninka.ru [cyberleninka.ru]
- 11. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
Application of 2,4'-Dihydroxybiphenyl in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Biphenyl Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] Its inherent structural rigidity, coupled with the potential for diverse functionalization, allows for the precise spatial orientation of pharmacophoric features, making it a valuable building block in drug design.[1] Among the various hydroxylated biphenyls, 2,4'-Dihydroxybiphenyl presents a unique asymmetric substitution pattern, offering distinct possibilities for molecular interactions with biological targets. This document provides an in-depth exploration of the potential applications of 2,4'-Dihydroxybiphenyl in medicinal chemistry, supported by detailed protocols for researchers, scientists, and drug development professionals. While direct extensive research on the 2,4'-isomer is emerging, this guide draws upon established findings for structurally related dihydroxybiphenyls to propose high-potential research avenues.
Physicochemical Properties of Dihydroxybiphenyls
A thorough understanding of the physicochemical properties of dihydroxybiphenyls is crucial for their application in experimental and industrial settings. The table below summarizes key properties, with specific values for the related 4,4'-isomer provided for reference.
| Property | Value (4,4'-Dihydroxybiphenyl as reference) | Reference |
| Molecular Formula | C₁₂H₁₀O₂ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 280-282 °C | |
| Solubility | Soluble in ethanol, ether, acetone, and methanol. Insoluble in water. | |
| pKa | ~9.5 | |
| LogP | ~3.1 |
Synthetic Approaches to Dihydroxybiphenyls
The synthesis of dihydroxybiphenyls can be achieved through various methods. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for constructing the biphenyl core, offering high yields and tolerance to a broad range of functional groups.[3]
Protocol: Synthesis of 2,4'-Dihydroxybiphenyl via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 2,4'-Dihydroxybiphenyl.
Materials:
-
2-Bromophenol
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-Bromophenol (1 equivalent) and 4-hydroxyphenylboronic acid (1.2 equivalents) in a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (3 equivalents) to the mixture.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 2,4'-Dihydroxybiphenyl.
Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of 2,4'-Dihydroxybiphenyl.
Application in Oncology: A Focus on Malignant Melanoma
Recent studies have highlighted the anticancer potential of hydroxylated biphenyl compounds, particularly against malignant melanoma.[4][5] While these studies did not specifically use 2,4'-Dihydroxybiphenyl, the promising activity of structurally related C2-symmetric hydroxylated biphenyls suggests that the 2,4'-isomer could also exhibit significant antiproliferative and pro-apoptotic effects.[2][4]
Proposed Mechanism of Action
Hydroxylated biphenyls may induce apoptosis in cancer cells through the activation of caspase cascades and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[4] Furthermore, these compounds can cause cell cycle arrest, often at the G2/M transition, thereby inhibiting tumor growth.[4]
Caption: Proposed anticancer mechanism of 2,4'-Dihydroxybiphenyl.
Protocol: In Vitro Evaluation of Anticancer Activity
This protocol describes the evaluation of the antiproliferative and pro-apoptotic effects of 2,4'-Dihydroxybiphenyl on malignant melanoma cell lines.
Cell Lines and Culture:
-
Human malignant melanoma cell lines (e.g., A375, SK-MEL-28)
-
Normal human fibroblasts (as a control for cytotoxicity)
-
Culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)
Antiproliferative Assay (MTT Assay):
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 2,4'-Dihydroxybiphenyl (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with 2,4'-Dihydroxybiphenyl at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Cell Cycle Analysis:
-
Treat cells with 2,4'-Dihydroxybiphenyl at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Application in Anti-Inflammatory Drug Discovery
Phenolic compounds, including biphenyl derivatives, are known for their anti-inflammatory properties.[6] The anti-inflammatory effects of dihydroxybiphenyls are attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX).[7]
Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a method to assess the inhibitory activity of 2,4'-Dihydroxybiphenyl against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)
-
Tris-HCl buffer (pH 8.0)
-
2,4'-Dihydroxybiphenyl
-
Celecoxib (positive control)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-2 enzyme.
-
Add various concentrations of 2,4'-Dihydroxybiphenyl or celecoxib to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Monitor the oxidation of TMPD, which results in a color change, spectrophotometrically at approximately 610 nm.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.[8]
Application in Neuroprotection
Oxidative stress is a significant contributor to the pathogenesis of neurodegenerative diseases.[9] Phenolic compounds are well-recognized for their antioxidant properties and their potential to protect neurons from oxidative damage.[10]
Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol details a method to evaluate the neuroprotective effects of 2,4'-Dihydroxybiphenyl against oxidative stress-induced cell death in a human neuroblastoma cell line.
Cell Line and Culture:
-
Human neuroblastoma SH-SY5Y cells
-
Culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
Neuroprotection Assay:
-
Seed SH-SY5Y cells in 96-well plates and differentiate them with retinoic acid for several days.[11]
-
Pre-treat the differentiated cells with various concentrations of 2,4'-Dihydroxybiphenyl for 24 hours.[11]
-
Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) for 24 hours.[11][12]
-
Assess cell viability using the MTT assay as described previously.
-
Quantify the extent of neuroprotection by comparing the viability of cells treated with 2,4'-Dihydroxybiphenyl and H₂O₂ to those treated with H₂O₂ alone.
Intracellular Reactive Oxygen Species (ROS) Measurement:
-
Pre-treat differentiated SH-SY5Y cells with 2,4'-Dihydroxybiphenyl.
-
Load the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Induce oxidative stress with H₂O₂.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify the level of intracellular ROS.[12]
Caption: Workflow for assessing the neuroprotective effects of 2,4'-Dihydroxybiphenyl.
Conclusion and Future Directions
2,4'-Dihydroxybiphenyl represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the significant biological activities of its structural isomers and other related biphenyl compounds, it is a compelling candidate for investigation in oncology, inflammation, and neurodegenerative diseases. The protocols provided in this guide offer a robust framework for initiating research into the medicinal chemistry applications of this intriguing molecule. Further studies, including in vivo efficacy and safety evaluations, will be crucial to fully elucidate the therapeutic potential of 2,4'-Dihydroxybiphenyl and its derivatives.
References
-
Jain, Z. J., Gide, P. S., & Kankate, R. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
-
Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (2021). MDPI. [Link]
-
Phenolic Compounds of Therapeutic Interest in Neuroprotection. (2022). MDPI. [Link]
-
Pintus, F., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5636. [Link]
-
Pintus, F., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. [Link]
-
Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. (2021). Semantic Scholar. [Link]
-
Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity. (2016). PubMed Central. [Link]
-
Pisano, M., et al. (2007). Antiproliferative and pro-apoptotic activity of eugenol-related biphenyls on malignant melanoma cells. Molecular Cancer, 6, 8. [Link]
-
In Vitro Cytoprotective Effects and Antioxidant Capacity of Phenolic Compounds from the Leaves of Swietenia macrophylla. (2016). MDPI. [Link]
-
ROS detection assay in differentiated SH-SY5Y cells using H 2 O 2 as... (n.d.). ResearchGate. [Link]
-
Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (2023). MDPI. [Link]
-
In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress... (n.d.). ResearchGate. [Link]
-
Abstract #2681: New natural-like hydroxylated biphenyls as antimelanoma agents. (2009). American Association for Cancer Research. [Link]
-
In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino. (2015). PubMed Central. [Link]
-
Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (2024). PubMed Central. [Link]
-
Shah, S. A., et al. (2012). 3D-QSAR of biphenyl analogues as anti-inflammatory agents by: Genetic function approximation (GFA) [Part-II]. ResearchGate. [Link]
-
Pisano, M., et al. (2007). Antiproliferative and pro-apoptotic activity of eugenol-related biphenyls on malignant melanoma cells. ResearchGate. [Link]
-
In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2023). MDPI. [Link]
-
Ledochowski, M., et al. (2004). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research, 53(4), 148-152. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
- Preparation process of 4,4-dihydroxybiphenyl. (1992).
-
Left COX-2 enzyme inhibition results of 4 h. Right COX-2 inhibition... (n.d.). ResearchGate. [Link]
-
In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. (2025). ResearchGate. [Link]
-
Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study. (2012). PubMed Central. [Link]
-
Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (2012). PubMed. [Link]
- Synthetic method of 4, 4' -dihydroxybiphenyl. (2020).
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Exploring the Neuroprotective Potentials of Flavonoid Metabolites in S. (2025). Dove Medical Press. [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]
-
Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. (2023). RSC Publishing. [Link]
-
Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. (2016). PubMed Central. [Link]
-
Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. (2021). PubMed Central. [Link]
-
Differential regulation of estrogen receptors α and β by 4-(E)-{(4-hydroxyphenylimino)-methylbenzene, 1,2-diol}, a novel resveratrol analog. (2012). PubMed Central. [Link]
-
Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. (2021). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative and pro-apoptotic activity of eugenol-related biphenyls on malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanistic basis for protection of differentiated SH-SY5Y cells by oryzanol-rich fraction against hydrogen peroxide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2,4'-Dihydroxybiphenyl
Welcome to the technical support center for the synthesis of 2,4'-dihydroxybiphenyl. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this challenging synthesis. As an unsymmetrical biaryl, the selective synthesis of 2,4'-dihydroxybiphenyl requires careful consideration of reaction methodology to avoid the formation of undesired symmetrical isomers and other byproducts.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to enhance your experimental success and improve final product yield and purity.
Section 1: A Comparative Overview of Synthetic Strategies
The formation of the aryl-aryl bond is the critical step in synthesizing dihydroxybiphenyls. While several methods exist for biaryl synthesis, their suitability for producing an unsymmetrical product like 2,4'-dihydroxybiphenyl varies significantly. The primary challenge is controlling regioselectivity and minimizing the homocoupling of starting materials, which leads to the formation of symmetrical 4,4'- and 2,2'-dihydroxybiphenyl isomers.
| Synthesis Method | Core Principle | Suitability for 2,4'-Isomer | Common Issues |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[1] | High. Excellent for unsymmetrical biaryls by coupling two different aryl partners. Offers high functional group tolerance and milder conditions.[1][2] | Catalyst deactivation, homocoupling side reactions, incomplete reaction. |
| Ullmann Reaction | Copper-catalyzed coupling of two aryl halides.[3][4] | Low. Classically used for synthesizing symmetrical biaryls via homocoupling. Achieving unsymmetrical products is difficult and often requires a large excess of one reactant.[5] | Harsh reaction conditions (high temperatures), low yields for cross-coupling, difficult purification.[3][4] |
| Gomberg-Bachmann Reaction | Aryl-aryl coupling via a diazonium salt.[6] | Moderate to Low. Can produce unsymmetrical products, but yields are generally low (<40%) due to numerous side reactions involving the highly reactive diazonium salts.[6][7][8] | Low yields, formation of complex mixtures and tars, poor regioselectivity.[9] |
| Negishi Coupling | Transition metal-catalyzed coupling of an organohalide with an organozinc compound.[10] | High. Similar to Suzuki coupling, it is a powerful method for C-C bond formation and can be used for unsymmetrical products.[11][12] | Sensitivity of organozinc reagents to air and moisture, requiring stringent anhydrous conditions. |
Based on this analysis, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , represent the most reliable and versatile strategy for the targeted synthesis of 2,4'-dihydroxybiphenyl. This guide will therefore focus primarily on troubleshooting and optimizing this methodology.
Section 2: Troubleshooting Guide for 2,4'-Dihydroxybiphenyl Synthesis
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yield in a Suzuki-Miyaura coupling for this target molecule is a common problem that can often be traced back to a few key areas.
Potential Cause 1: Catalyst Inefficiency or Deactivation The Pd(0) species is the active catalyst, and its stability is paramount.[1]
-
Troubleshooting:
-
Ensure an Inert Atmosphere: The reaction must be thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) at all times.[1] Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state.
-
Use High-Quality Catalyst: Use a fresh, high-purity palladium catalyst and phosphine ligand. Older catalysts or ligands may be partially oxidized. Several palladium catalysts can be surveyed to find the optimal one for your specific substrates.[10]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos) can protect the palladium center, promote the rate-limiting oxidative addition step, and inhibit side reactions, often leading to higher yields.[10]
-
Potential Cause 2: Ineffective Transmetalation Transmetalation, the transfer of the aryl group from boron to palladium, is a critical step that is highly dependent on the base and solvent system.[1]
-
Troubleshooting:
-
Base Selection: The choice of base is crucial. An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is commonly used.[13] The base activates the boronic acid component for transmetalation. If the reaction is sluggish, consider screening other bases such as Cs₂CO₃ or K₃PO₄, which are more soluble in organic solvents and can be more effective.
-
Solvent System: A biphasic solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water) is often used to dissolve both the organic-soluble aryl halide and the more polar boronic acid salt.[2][13] The addition of water is often critical for the efficacy of the reaction.[1] Ensure proper mixing to facilitate interaction between phases.
-
Potential Cause 3: Competing Homocoupling Reaction A significant side reaction is the homocoupling of your boronic acid starting material to form a symmetrical biaryl (e.g., 2,2'-dihydroxybiphenyl). This consumes your starting material and reduces the yield of the desired cross-coupled product.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative relative to the aryl halide. This can help drive the cross-coupling reaction to completion.
-
Lower Reaction Temperature: While heating is often necessary, excessively high temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Question 2: I am forming significant amounts of the symmetrical 4,4'- and 2,2'-dihydroxybiphenyl isomers. How can I improve selectivity for the 2,4'-product?
Answer: This is the central challenge in this synthesis and points directly to issues with homocoupling versus the desired cross-coupling.
Root Cause: The formation of 4,4'- and 2,2'-isomers arises from the coupling of two identical molecules of your starting materials (e.g., two molecules of 4-halophenol or two molecules of 2-hydroxyphenylboronic acid).
-
Primary Solution: Leverage the Suzuki Cross-Coupling Mechanism The Suzuki reaction is inherently designed to prevent this issue by coupling two different partners: an organohalide and an organoboron compound. If you are seeing significant homocoupling, it indicates a breakdown in the catalytic cycle efficiency for cross-coupling.
-
Re-evaluate Catalyst/Ligand System: As mentioned in the low-yield troubleshooting, an optimized catalyst and ligand system is your best defense. A highly active catalyst will favor the rapid oxidative addition of the aryl halide, initiating the cross-coupling cycle before significant homocoupling of the boronic acid can occur.
-
Purity of Starting Materials: Ensure your starting materials are pure. Impurities can sometimes interfere with the catalyst and promote side reactions.
-
Protecting Groups: The free hydroxyl groups on both the phenol and boronic acid can sometimes complicate the reaction by interacting with the base or catalyst. While many Suzuki reactions tolerate free hydroxyls, you may consider protecting them as methyl ethers (e.g., using 2-methoxyphenylboronic acid and 4-bromoanisole) and then performing a deprotection step (e.g., with BBr₃) after the coupling is complete. This adds steps but can lead to a cleaner reaction with higher selectivity.
-
Question 3: I have a mixture of isomers that is very difficult to separate. What purification strategies do you recommend?
Answer: The structural similarity of dihydroxybiphenyl isomers makes their separation challenging. A multi-step approach is often necessary.
-
Strategy 1: Column Chromatography (Most Effective) This is the most reliable method for separating isomers with different polarities.
-
Stationary Phase: Use standard silica gel (SiO₂).
-
Mobile Phase: A gradient solvent system is recommended. Start with a low-polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The 2,4'-isomer will have a different polarity than the symmetrical 4,4'- and 2,2'-isomers, allowing for separation. Monitor the fractions carefully using Thin Layer Chromatography (TLC).
-
-
Strategy 2: Recrystallization (Can be Tricky) Recrystallization relies on differences in solubility between the isomers in a specific solvent system. This is often a trial-and-error process.
-
Procedure: After an initial work-up, dissolve the crude product mixture in a minimal amount of a hot solvent (e.g., acetone, acetonitrile, or a toluene/heptane mixture).[14][15] Cool the solution slowly. If you are fortunate, one isomer will be significantly less soluble and will crystallize out, leaving the others in the mother liquor. This may require screening several different solvents to find one that provides effective separation.[15] Often, recrystallization is best used as a final polishing step after an initial purification by column chromatography.
-
Section 3: Detailed Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis of 2,4'-dihydroxybiphenyl via a Suzuki-Miyaura cross-coupling reaction, using protected hydroxyl groups to ensure a clean reaction.
Workflow: Two-Step Synthesis via Suzuki Coupling and Demethylation
Caption: Experimental workflow for 2,4'-Dihydroxybiphenyl synthesis.
Materials and Reagents
-
4-Bromoanisole
-
2-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Ethanol, Ethyl Acetate (EtOAc), Dichloromethane (DCM) (anhydrous)
-
Boron Tribromide (BBr₃)
-
Standard laboratory glassware, inert atmosphere setup
Step-by-Step Methodology
Part 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoanisole (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).[1]
-
Solvent and Base Addition: Add a 3:1 mixture of Toluene:Ethanol, followed by a 2M aqueous solution of Na₂CO₃ (3.0 eq).[13]
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an inert atmosphere.[1]
-
Reaction: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting aryl halide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification 1: Purify the resulting crude 2,4'-dimethoxybiphenyl using flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Part 2: Demethylation
-
Reaction Setup: Dissolve the purified 2,4'-dimethoxybiphenyl in anhydrous DCM in a flask under an Argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add BBr₃ (2.5 eq) dropwise via syringe. Caution: BBr₃ is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching: Carefully and slowly quench the reaction by adding crushed ice or cold water while cooling the flask in an ice bath.
-
Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Final Purification: Purify the final product, 2,4'-dihydroxybiphenyl, by recrystallization from an appropriate solvent or by a final pass through a silica gel column if necessary.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for a Suzuki synthesis of 2,4'-dihydroxybiphenyl? A1: The most common approach involves coupling an aryl halide with an arylboronic acid (or its pinacol ester derivative). For the 2,4'-isomer, you would use a 2-substituted aryl species and a 4-substituted aryl species. Examples include coupling 2-hydroxyphenylboronic acid with a 4-halophenol, or vice-versa. Using protected hydroxyls (e.g., as methoxy groups) is often recommended for cleaner reactions.[1][16]
Q2: Why is an inert atmosphere so critical for this reaction? A2: The active palladium catalyst is in the Pd(0) oxidation state. This state is highly susceptible to oxidation by atmospheric oxygen, which converts it to inactive Pd(II) species, effectively killing the catalytic cycle. Maintaining an inert atmosphere (Argon or Nitrogen) protects the catalyst and is essential for achieving high yields.[1]
Q3: How can I best monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the limiting reactant (usually the aryl halide) and the appearance of a new, typically higher-Rf spot for the biphenyl product indicates progress. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1][3]
Q4: What are the key safety considerations for this synthesis? A4:
-
Palladium Catalysts: While not acutely toxic, palladium compounds should be handled with care as they are heavy metals.
-
Solvents: Use flammable organic solvents like toluene and ethyl acetate in a well-ventilated fume hood away from ignition sources.
-
Boron Tribromide (BBr₃): If performing a demethylation, BBr₃ is extremely corrosive and toxic. It reacts violently with water and moisture. Always handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling.
- BenchChem. (n.d.). How to improve the yield of 2,4'-Dihydroxydiphenyl sulfone synthesis.
- Google Patents. (n.d.).
- ChemEurope.com. (n.d.). Gomberg-Bachmann reaction.
- Wikipedia. (n.d.). Gomberg–Bachmann reaction.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Wikipedia. (n.d.). Ullmann reaction.
- Slideshare. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist.
- Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons.
- Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction.
- NIH. (n.d.).
- Baltus, C. B. (2010).
-
NIH. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][14]-Fused Indole Heterocycles.
- ResearchGate. (n.d.). Gomberg-Bachmann reaction | Request PDF.
- ResearchGate. (n.d.). Synthesis of biphenyl derivatives via Negishi cross coupling reaction.
-
Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 6. Gomberg-Bachmann_reaction [chemeurope.com]
- 7. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 8. mycollegevcampus.com [mycollegevcampus.com]
- 9. researchgate.net [researchgate.net]
- 10. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 11. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 16. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4'-Dihydroxybiphenyl
Welcome to the technical support center for the synthesis of 2,4'-Dihydroxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile biaryl compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address the specific challenges you may encounter during your synthetic work. Our focus is on providing practical, experience-driven advice to help you minimize side product formation and achieve high purity of your target molecule.
Understanding the Challenges in Synthesizing an Unsymmetrical Biaryl
The synthesis of an unsymmetrical molecule like 2,4'-Dihydroxybiphenyl presents inherent challenges not typically encountered with its symmetrical counterparts (e.g., 4,4'-Dihydroxybiphenyl). The primary hurdles are controlling regioselectivity and minimizing the formation of undesired isomers and homocoupled products. This guide will walk you through the most common issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of dihydroxybiphenyl isomers (2,4'-, 4,4'-, and 2,2'-). How can I improve the regioselectivity for the desired 2,4'-isomer?
A1: Achieving high regioselectivity is the cornerstone of a successful unsymmetrical biaryl synthesis. The formation of isomeric impurities is a common problem and is highly dependent on the chosen synthetic route.
Common Causes of Poor Regioselectivity:
-
Reaction Mechanism: Certain coupling reactions, like the Gomberg-Bachmann reaction, proceed through radical intermediates which can lack high regioselectivity, leading to a mixture of isomers.[1][2][3]
-
Steric Hindrance: In cross-coupling reactions, the steric environment around the coupling sites plays a crucial role. A lack of significant steric differentiation between the ortho- and para-positions can lead to poor selectivity.
-
Catalyst and Ligand Choice (for Cross-Coupling Reactions): In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, the choice of ligand can significantly influence the regiochemical outcome.[4]
Troubleshooting Strategies:
-
Optimize Your Cross-Coupling Conditions (e.g., Suzuki-Miyaura Coupling):
-
Ligand Selection: Bulky phosphine ligands on the palladium catalyst can enhance selectivity by favoring reaction at the less sterically hindered position. Experiment with ligands such as SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs).
-
Base and Solvent: The choice of base and solvent can influence the transmetalation step in Suzuki couplings, which in turn can affect regioselectivity. Screen different conditions, for example, using potassium carbonate vs. potassium phosphate, and solvents like dioxane, THF, or toluene.[5]
-
-
Employ a Directed ortho-Metalation (DoM) Strategy:
-
This is a powerful technique for achieving high regioselectivity.[6][7] A directing metalating group (DMG) on one of the aromatic rings guides the lithiation to the ortho position. Subsequent reaction with an appropriate coupling partner yields the desired 2-substituted product. For 2,4'-Dihydroxybiphenyl, this would involve protecting the hydroxyl groups and using one of them as a directing group.
Caption: Workflow for Directed ortho-Metalation.
-
Q2: I am observing significant amounts of homocoupled byproducts (e.g., 4,4'-dihydroxybiphenyl and 2,2'-dihydroxybiphenyl) in my Suzuki-Miyaura coupling reaction. What causes this and how can I prevent it?
A2: Homocoupling is a prevalent side reaction in many cross-coupling methodologies, particularly the Suzuki-Miyaura coupling. It leads to the formation of symmetrical biaryls from the starting materials, reducing the yield of the desired unsymmetrical product.
Mechanism of Homocoupling:
Homocoupling of boronic acids can be promoted by the presence of Pd(II) species and oxygen.[8] The mechanism can involve the reaction of two boronic acid molecules with a palladium(II) complex, followed by reductive elimination to form the homocoupled product and regenerate a Pd(0) species.
Strategies to Minimize Homocoupling:
-
Ensure an Oxygen-Free Environment:
-
Thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., under nitrogen or argon) throughout the reaction. This minimizes the oxidation of the Pd(0) catalyst to the more reactive Pd(II) species that can promote homocoupling.
-
-
Use a Pd(0) Pre-catalyst:
-
Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.
-
-
Control Stoichiometry:
-
Using a slight excess of one of the coupling partners can sometimes favor the cross-coupling reaction over homocoupling.
-
-
Add Radical Scavengers:
-
In some cases, homocoupling may have a radical component. The addition of a radical scavenger like TEMPO can sometimes suppress this side reaction.
-
Q3: My Gomberg-Bachmann reaction is giving a low yield and a lot of tar-like material. How can I improve this?
A3: The Gomberg-Bachmann reaction, while conceptually simple, is notorious for low yields and the formation of polymeric, tarry side products due to the high reactivity of the aryl radical intermediates. [1][3][9]
Causes of Low Yield and Tar Formation:
-
Radical Side Reactions: The aryl radicals generated can react with themselves (leading to polymers) or abstract hydrogen atoms from the solvent.
-
Instability of Diazonium Salts: The diazonium salt starting material can be unstable and decompose, leading to a variety of side products.
Troubleshooting the Gomberg-Bachmann Reaction:
-
Use a Two-Phase System:
-
Employing a biphasic system (e.g., an aqueous solution of the diazonium salt and an organic solvent containing the other aromatic component) with a phase-transfer catalyst can improve yields by controlling the concentration of the reactive species in the organic phase.
-
-
Slow Addition:
-
Adding the diazonium salt solution slowly to the reaction mixture can help to maintain a low concentration of the aryl radicals, thus minimizing polymerization.
-
-
Temperature Control:
-
Keep the reaction temperature low to control the rate of decomposition of the diazonium salt and the subsequent radical reactions.
-
Q4: What are the best methods for purifying 2,4'-Dihydroxybiphenyl from its isomers and other side products?
A4: The purification of 2,4'-Dihydroxybiphenyl from its isomers is challenging due to their similar polarities and physical properties. A multi-step purification strategy is often necessary.
Recommended Purification Protocol:
-
Column Chromatography:
-
This is the most effective method for separating isomers.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution system is typically required. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. The elution order will depend on the specific isomers, but generally, the less polar isomer will elute first.
-
-
Recrystallization:
-
While challenging for isomer separation, recrystallization can be effective for removing other types of impurities, such as unreacted starting materials or homocoupled products.
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the crude product at an elevated temperature but have low solubility for the desired product at room temperature, allowing it to crystallize out while impurities remain in the mother liquor. Common solvent systems include toluene, ethanol/water mixtures, or acetone/hexane.
-
Table 1: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Column Chromatography | High resolution for isomer separation. | Can be time-consuming and require large volumes of solvent for large-scale purifications. | Separating 2,4'-, 4,4'-, and 2,2'-isomers. |
| Recrystallization | Good for removing impurities with significantly different solubilities. Scalable. | Less effective for separating isomers with similar solubilities. | Removing homocoupled byproducts and unreacted starting materials. |
Analytical Methods for Impurity Profiling
Accurate identification and quantification of side products are crucial for optimizing your synthesis and ensuring the purity of your final product.
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where all dihydroxybiphenyl isomers absorb (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is highly recommended to obtain UV spectra for peak identification.[10]
Gas Chromatography (GC):
-
Derivatization: The hydroxyl groups of the dihydroxybiphenyls need to be derivatized (e.g., silylated with BSTFA) to increase their volatility for GC analysis.[10]
-
Column: A non-polar capillary column (e.g., DB-5).
-
Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification (GC-MS).[11]
Logic Diagram for Troubleshooting Side Product Formation
Caption: Troubleshooting flowchart for side products in 2,4'-Dihydroxybiphenyl synthesis.
References
- BenchChem. (2025). Purity Analysis of Commercial 4,4'-Dihydroxybiphenyl: A Comparative Guide. BenchChem Technical Support.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed. (2024). Synthesis of symmetrical and unsymmetrical tetrahydroxybiphenyls and their evaluation as amyloid-β aggregation inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection. BenchChem Technical Support.
-
National Center for Biotechnology Information. (n.d.). Synthesis of symmetrical and unsymmetrical tetrahydroxybiphenyls and their evaluation as amyloid-β aggregation inhibitors. Retrieved from [Link]
-
Bohrium. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]
- PDF. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist.
-
J&K Scientific LLC. (2021). Ullmann Reaction. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to 4,4'-Dihydroxybiphenyl: Synonyms, Properties, Synthesis, and Biological Activity. BenchChem Technical Support.
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link]
-
Maxbrain Chemistry. (n.d.). Gomberg–Bachmann Reaction and Mechanism. Retrieved from [Link]
-
Dialnet. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
- ACS Publications. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- ResearchGate. (n.d.). Synthesis of Tetrazole Regioisomers of Biphenyl as ACE Inhibitors.
- ResearchGate. (n.d.).
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2023).
- Semantic Scholar. (n.d.).
- Slideshare. (n.d.).
- University of Rochester. (n.d.). Directed (ortho)
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Technical Support Center: Separation of 2,4'- and 4,4'-Dihydroxydiphenyl Sulfone Isomers. BenchChem Technical Support.
- R Discovery. (2001).
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
- National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (n.d.). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- MDPI. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides.
- ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- CORA. (2017).
- National Center for Biotechnology Information. (n.d.).
- European Pharmaceutical Review. (2017).
- Organic Chemistry Portal. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole.
- European Patent Office. (n.d.).
- National Center for Biotechnology Information. (2021). Direct Synthesis of Unsymmetrical Dithioacetals.
- Waters Corporation. (n.d.).
Sources
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gomberg-Bachmann_reaction [chemeurope.com]
- 4. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. mycollegevcampus.com [mycollegevcampus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in the Purification of 2,4'-Dihydroxybiphenyl from Isomers
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of 2,4'-Dihydroxybiphenyl from its structural isomers, primarily the 4,4'- and 2,2'-isomers. The close structural similarity and physicochemical properties of these compounds make their separation a significant challenge, impacting yield, purity, and the performance of downstream applications.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
I. Troubleshooting Guide: Common Purification Problems
This section addresses specific problems that may arise during the purification of 2,4'-Dihydroxybiphenyl. Each issue is presented with its likely causes and a step-by-step protocol for resolution.
Problem 1: Poor Separation of Isomers via Recrystallization
Symptom: After one or more recrystallization steps, analytical data (e.g., HPLC, GC-MS) shows minimal enrichment of the desired 2,4'-Dihydroxybiphenyl isomer. The purity remains stagnant.
Causality: The primary reason for poor separation via recrystallization is the similar solubility profiles of the dihydroxybiphenyl isomers in many common solvents.[1] Co-crystallization, where different isomers are incorporated into the same crystal lattice, is also a frequent issue that undermines the effectiveness of this purification method.[1]
Troubleshooting Protocol:
-
Solvent System Optimization:
-
Rationale: The key to successful fractional crystallization is exploiting subtle differences in solubility.[1] A systematic solvent screening is crucial.
-
Procedure:
-
Begin by testing a range of solvents with varying polarities. Good starting points include aqueous ethanol, acetone, acetonitrile, and toluene.[2][3]
-
Measure the solubility of the crude isomeric mixture in a minimum amount of each solvent at its boiling point.
-
Allow the solutions to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[2]
-
Analyze the resulting crystals and the mother liquor separately via HPLC or GC to determine the partitioning of the isomers.[4]
-
-
Pro-Tip: Ester-based solvents, such as methylamyl acetate, have shown effectiveness in selectively dissolving the 2,4'-isomer, leaving the 4,4'-isomer to crystallize out.[1]
-
-
Controlled Cooling Rate:
-
Rationale: Rapid cooling often leads to the formation of small, impure crystals as impurities get trapped in the rapidly forming crystal lattice.[5] A slower cooling process allows for more selective crystallization.
-
Procedure:
-
After dissolving the crude product in the optimal hot solvent, allow the flask to cool to room temperature on a benchtop, insulated with a cloth or glass wool to slow heat loss.
-
Once at room temperature, transfer the flask to a refrigerator, and finally to a freezer, to maximize the yield of the purified crystals.
-
-
-
Seeding the Solution:
-
Rationale: Introducing a pure crystal of 2,4'-Dihydroxybiphenyl can promote the selective crystallization of the desired isomer.[6]
-
Procedure:
-
If a small amount of pure 2,4'-Dihydroxybiphenyl is available, add a single, small crystal to the supersaturated solution as it begins to cool.
-
This "seed" crystal will act as a nucleation site for the desired isomer to crystallize.
-
-
Problem 2: Ineffective Separation by Column Chromatography
Symptom: Co-elution of isomers is observed during column chromatography, resulting in broad peaks and poor resolution. Fractions collected are still a mixture of isomers.
Causality: The polarity of dihydroxybiphenyl isomers is very similar, leading to comparable interactions with the stationary phase (e.g., silica gel or alumina).[7] This makes baseline separation difficult to achieve with standard solvent systems.
Troubleshooting Protocol:
-
Stationary Phase Selection:
-
Rationale: While silica gel is the most common stationary phase, its acidic nature might not be optimal for separating phenolic compounds.[7]
-
Procedure:
-
-
Mobile Phase Optimization (TLC First):
-
Rationale: Thin-Layer Chromatography (TLC) is an excellent, rapid method for optimizing the mobile phase before committing to a large-scale column separation.[10][11]
-
Procedure:
-
Spot the isomeric mixture on a TLC plate.
-
Develop the plate in various solvent systems of differing polarities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[12][13]
-
A small amount of a polar modifier like acetic acid can sometimes improve peak shape and resolution.[12][13]
-
Aim for a solvent system that gives a clear separation of spots with Rf values between 0.2 and 0.5 for the isomers.
-
-
-
Gradient Elution:
-
Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, can effectively separate compounds with similar polarities.[2][4]
-
Procedure:
-
Start the column with a low-polarity mobile phase that allows the least polar isomer to begin moving down the column.
-
Slowly increase the proportion of the more polar solvent to sequentially elute the isomers with increasing polarity.
-
-
Problem 3: Product Degradation During Purification
Symptom: The purified product appears colored (e.g., yellow or brown), or analytical results show the presence of new, unexpected impurities.
Causality: Dihydroxybiphenyls are susceptible to oxidation, especially at elevated temperatures or in the presence of air and light.[4] The hydroxyl groups can be oxidized, leading to the formation of colored byproducts.
Troubleshooting Protocol:
-
Use of an Inert Atmosphere:
-
Rationale: Minimizing contact with oxygen can prevent oxidative degradation.
-
Procedure:
-
When performing recrystallizations at high temperatures, consider carrying out the dissolution and filtration steps under an inert atmosphere of nitrogen or argon.
-
-
-
Decolorizing with Activated Charcoal:
-
Rationale: Activated charcoal can adsorb colored impurities from the solution.[2]
-
Procedure:
-
After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).
-
Boil the solution for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]
-
-
-
Temperature Control:
-
Rationale: Prolonged exposure to high temperatures can promote degradation.
-
Procedure:
-
Use the minimum amount of heat necessary to dissolve the compound during recrystallization.
-
For column chromatography, avoid unnecessarily high flow rates that can generate heat due to pressure buildup.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities found with 2,4'-Dihydroxybiphenyl?
The most common isomeric impurities are 4,4'-Dihydroxybiphenyl and 2,2'-Dihydroxybiphenyl.[4] These are often formed as byproducts during the synthesis process.[4]
Q2: Which analytical techniques are best for assessing the purity of 2,4'-Dihydroxybiphenyl?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used and effective techniques for determining the purity of dihydroxybiphenyl isomers.[4] For GC analysis, derivatization of the hydroxyl groups to form more volatile ethers (e.g., trimethylsilyl ethers) is often necessary to improve peak shape and volatility.[4]
Q3: Can I use differences in melting points to assess purity?
While a sharp melting point is an indicator of purity, the melting points of the dihydroxybiphenyl isomers can be quite close. Therefore, melting point analysis alone is not sufficient to confirm the absence of isomeric impurities. It should be used in conjunction with chromatographic methods.
Q4: Are there any chemical methods to separate the isomers?
While physical separation methods are more common, it is sometimes possible to exploit differences in the acidity of the hydroxyl groups. Selective derivatization or salt formation under carefully controlled pH conditions could potentially be used to separate the isomers, followed by regeneration of the purified isomer. However, these methods are often more complex and may not offer significant advantages over optimized crystallization or chromatography.
Q5: What is the principle behind using a phenyl-bonded stationary phase for better separation?
Phenyl-bonded phases introduce an additional separation mechanism beyond simple polarity-based interactions. The phenyl groups on the stationary phase can engage in pi-pi stacking interactions with the aromatic rings of the dihydroxybiphenyl isomers. Subtle differences in the geometry and electron distribution of the isomers can lead to differential strengths of these interactions, resulting in improved chromatographic resolution.[8]
III. Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an appropriately sized flask, add the crude isomeric mixture. Add the chosen recrystallization solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.[2]
-
Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice-water bath.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point to remove residual solvent.[2]
Protocol 2: Thin-Layer Chromatography (TLC) for Solvent System Screening
-
Plate Preparation: Obtain a silica gel TLC plate. Draw a faint pencil line about 1 cm from the bottom.
-
Spotting: Dissolve a small amount of the crude mixture in a volatile solvent (e.g., acetone or methanol). Use a capillary tube to spot a small amount of the solution onto the starting line.
-
Development: Place a small amount of the chosen mobile phase (e.g., 80:20 Toluene:Diethyl Ether with a drop of acetic acid) in a developing chamber.[12][13] Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by staining (e.g., with iodine vapor or a potassium permanganate dip).
-
Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal solvent system will show baseline separation between the spots for the different isomers.
Data Summary: Solvent Properties for Purification
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene | Non-polar | 111 | Good for initial dissolution and as a non-polar component in chromatography. |
| Hexanes | Non-polar | ~69 | A common non-polar component for column chromatography mobile phases. |
| Diethyl Ether | Moderately Polar | 34.6 | A volatile, polar component for chromatographic separations. |
| Ethyl Acetate | Moderately Polar | 77.1 | A versatile solvent for both recrystallization and chromatography. |
| Acetone | Polar | 56 | A strong solvent, often used for recrystallization of polar compounds.[2][3] |
| Acetonitrile | Polar | 82 | Useful for recrystallization and as a mobile phase in reverse-phase HPLC.[2][14] |
| Ethanol | Polar | 78.4 | Often used in aqueous mixtures for recrystallization.[2] |
| Methanol | Polar | 64.7 | A highly polar solvent, also used in recrystallization and as an HPLC mobile phase.[14] |
IV. Visualized Workflows
Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for improving isomer separation by recrystallization.
Logical Flow for Column Chromatography Optimization
Caption: Optimization strategy for separating dihydroxybiphenyl isomers via column chromatography.
V. References
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
Hasibuan, A. K., & Permatasari, N. I. (2022). Implementation of Thin Layer Chromatography to Detect Dihydroxybenzene Isomers for Cosmetic Product Regulatory Enforcement. Indonesian Journal of Chemical Studies, 1(1), 24-31.
-
ResearchGate. (2025). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic study of the solubility of 2,4'-dihydroxydiphenyl sulfone in nine organic solvents from T = (278.15 to 313.15) K and thermodynamic properties of dissolution. Retrieved from [Link]
-
Google Patents. (n.d.). USRE33779E - Preparation process of 4,4-dihydroxybiphenyl. Retrieved from
-
ResearchGate. (n.d.). Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Retrieved from [Link]
-
Neliti. (n.d.). Implementation of Thin Layer Chromatography to Detect Dihydroxybenzene Isomers for Cosmetic Product Regulatory Enforcement. Retrieved from [Link]
-
University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]
-
Quora. (2015). Which methods do chemical engineers use to separate isomers?. Retrieved from [Link]
-
Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Retrieved from [Link]
-
University of Bristol. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Ankara University. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]
-
Google Patents. (n.d.). EP0220004A1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone. Retrieved from
-
European Patent Office. (n.d.). EP 0267761 A2 - Preparation process of 4,4'-dihydroxybiphenyl. Retrieved from [Link]
-
ResearchGate. (2022). Implementation of Thin Layer Chromatography to Detect Dihydroxybenzene Isomers for Cosmetic Product Regulatory Enforcement. Retrieved from [Link]
-
PubMed. (n.d.). Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. Retrieved from [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
ResearchGate. (2014). Is there any way I can verify that I have 2 isomers using TLC (Thin Layer Chromatography)?. Retrieved from [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
-
CORE. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0220004 B1 - Process for synthesizing 4,4'-dihydroxydiphenyl sulfone. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. esisresearch.org [esisresearch.org]
- 6. unifr.ch [unifr.ch]
- 7. web.uvic.ca [web.uvic.ca]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. fishersci.ca [fishersci.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. journal.solusiriset.com [journal.solusiriset.com]
- 13. Implementation of Thin Layer Chromatography to Detect Dihydroxybenzene Isomers for Cosmetic Product Regulatory Enforcement - Neliti [neliti.com]
- 14. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling for 2,4'-Dihydroxybiphenyl Synthesis
Welcome to the technical support guide for the synthesis of 2,4'-Dihydroxybiphenyl via the Suzuki-Miyaura cross-coupling reaction. This document is tailored for researchers, medicinal chemists, and process development professionals who are navigating the specific challenges associated with this transformation. The synthesis of unsymmetrical polyhydroxylated biaryls is a common objective in drug discovery, yet it presents unique obstacles. A systematic study has highlighted that 2,4'-Dihydroxybiphenyl, in particular, is a challenging target to access, often requiring careful optimization to overcome inherent difficulties.[1] This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical problems encountered during the synthesis of 2,4'-Dihydroxybiphenyl.
Q1: My reaction yield is extremely low or the reaction fails completely. Where should I begin troubleshooting?
A1: A low or nonexistent yield is the most common issue and typically points to problems with reagent integrity, suboptimal reaction conditions ill-suited for unprotected phenols, or catalyst deactivation.
Systematic Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
-
Reagent Integrity :
-
Boronic Acids : Arylboronic acids, especially those with electron-donating hydroxyl groups, can be susceptible to degradation via protodeboronation.[2] Confirm the purity of your boronic acid by NMR. Consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts if degradation is suspected.[3][4]
-
Catalyst : The active Pd(0) species is sensitive to oxygen.[3] If your reaction mixture turns black immediately upon heating (formation of palladium black), it's a sign of catalyst decomposition. Use a fresh, high-quality catalyst or a robust pre-catalyst.
-
Base and Solvent : Ensure you are using high-purity, dry solvents (if applicable) and that the base has been stored correctly to prevent hydration.
-
-
Reaction Atmosphere : This is a critical, often overlooked, parameter. The Suzuki coupling must be performed under a strictly inert atmosphere (argon or nitrogen).[3][5] Oxygen can lead to oxidative homocoupling of the boronic acid and deactivation of the phosphine ligands and palladium catalyst.[6] Degas your solvent and reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period (20-30 minutes).[6][7]
Q2: I'm observing significant homocoupling of my boronic acid starting material. What is the cause and how can I prevent it?
A2: Homocoupling (R-B(OH)₂ → R-R) is a common side reaction. The primary causes are:
-
Presence of Oxygen : As mentioned above, oxygen can promote the oxidative dimerization of the boronic acid. The most effective solution is rigorous degassing of all reagents and solvents and maintaining a positive pressure of inert gas throughout the reaction.[3][5]
-
Inefficient Transmetalation : If the transmetalation step is slow compared to other pathways, side reactions can dominate. This can be influenced by the choice of base and ligand. A stronger base or a more electron-rich ligand can sometimes accelerate the desired transmetalation step.
Q3: My starting materials are consumed, but I have a complex mixture of side products. What are they and how can I suppress them?
A3: Besides homocoupling, two other side reactions are common:
-
Protodeboronation : This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often catalyzed by residual acid or promoted by excessive heat or prolonged reaction times in aqueous/protic media.[2][8]
-
Solution : Use a stronger base or a less protic solvent system. Ensure the reaction is not heated for an unnecessarily long time; monitor by TLC or LC-MS to determine the optimal endpoint.
-
-
Dehalogenation : This is the replacement of the halide on your electrophile with a hydrogen atom. This can occur if the oxidative addition is followed by a competing reduction pathway instead of transmetalation.[8]
-
Solution : This issue can sometimes be mitigated by changing the ligand or solvent. Using a more electron-rich and bulky ligand can favor the desired catalytic cycle.
-
Q4: The reaction starts but stalls after 50% conversion. Is my catalyst dying?
A4: Yes, this is a classic sign of catalyst deactivation or "death". The formation of palladium black is a visual indicator of the aggregation of the active Pd(0) catalyst into an inactive state.
-
Cause : The phenolic hydroxyl groups, being weak acids, can coordinate to the palladium center, potentially interfering with the catalytic cycle. Impurities in the starting materials can also poison the catalyst. For sterically hindered substrates, the rate of reductive elimination can be slow, allowing time for catalyst decomposition.
-
Solution :
-
Use Robust Ligands : Switch from simple ligands like PPh₃ to modern, bulky, and electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[9][10][11] These ligands stabilize the monoligated Pd(0) species, which is often the most active in the catalytic cycle, and promote the difficult oxidative addition and reductive elimination steps.[11]
-
Increase Catalyst Loading : While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for slow turnover and deactivation.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling partners should I use: (A) 2-halophenol + 4-hydroxyphenylboronic acid or (B) 4-halophenol + 2-hydroxyphenylboronic acid?
A1: There is no universally superior choice, and the optimal pairing often needs to be determined empirically. However, consider the following principles:
-
Route A (2-halophenol) : The hydroxyl group at the ortho position presents significant steric hindrance. This can slow down the rate-determining oxidative addition step.[12][13] To overcome this, highly active catalysts with bulky ligands are almost certainly required.[10]
-
Route B (2-hydroxyphenylboronic acid) : The ortho-hydroxyl group on the boronic acid can influence the transmetalation step. Some studies suggest that ortho-substituted boronic acids can be challenging.
A systematic investigation of halophenol couplings found that synthesizing the 2,4'-dihydroxy isomer was difficult regardless of the starting combination, but that challenges could be overcome with the right additives and conditions.[1] We recommend screening both routes on a small scale.
Q2: Is it necessary to protect the hydroxyl groups?
A2: Not necessarily, but it is a key strategic choice.
-
Protecting-Group-Free Synthesis : This is the most atom- and step-economical approach. Success hinges on finding a base that is strong enough to facilitate transmetalation but does not deprotonate the phenol in a way that inhibits the catalyst. Inorganic bases like K₃PO₄ or K₂CO₃ are often effective.[11][14] This strategy is preferred if a suitable set of conditions can be identified.
-
Protecting Group Strategy : If the protecting-group-free approach fails after screening several conditions, protection is the logical next step. The acidic protons of the phenols are masked, preventing them from interfering with the base or catalyst.
-
Recommended Groups : Use protecting groups that are stable to the basic reaction conditions but are easily removed, such as Methoxymethyl (MOM) ether or a silyl ether (e.g., TBDMS).
-
Q3: How do I select the optimal Catalyst/Ligand, Base, and Solvent System?
A3: The interplay between these three components is critical. The table below provides a starting point for optimization, based on best practices for challenging Suzuki couplings.
| Component | Recommended Starting Point | Alternatives & Rationale |
| Pd Source | Pd(OAc)₂ (0.5-2 mol%) | Pd₂(dba)₃ : A common Pd(0) source. Pre-catalysts (e.g., XPhos Pd G3) : Highly recommended for difficult couplings; air-stable and efficient.[15] |
| Ligand | SPhos (1-4 mol%) | XPhos, RuPhos : Other bulky biaryl phosphines that excel with hindered substrates.[9][10] dppf : A robust ferrocenyl ligand, often used in PdCl₂(dppf). Good, but may be less effective than biaryl phosphines for this specific challenge. |
| Base | K₃PO₄ (2-3 equiv.) | K₂CO₃, Cs₂CO₃ : Carbonates are also effective. Cs₂CO₃ is more soluble and basic, which can be beneficial but also more expensive.[16] The choice of base is critical and can dramatically affect yield.[14][17] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Toluene/H₂O, THF/H₂O : Common biphasic systems. DMF, DMAc : Polar aprotic solvents can be effective but may require higher temperatures and can be harder to remove. The solvent can significantly influence reaction rates and selectivity.[18][19][20] |
| Temperature | 80-100 °C | Range from room temperature to >100 °C. Higher temperatures can increase reaction rate but may also accelerate catalyst decomposition and side reactions.[3] Microwave irradiation can sometimes improve yields and reduce reaction times. |
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[12][13][21]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Protocol (Protecting-Group-Free)
This protocol provides a robust starting point for optimization. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Reagent Preparation :
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the hydroxyphenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
-
Catalyst Addition :
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add them to the Schlenk flask.
-
-
Inert Atmosphere :
-
Seal the flask and cycle between vacuum and backfilling with argon at least three times to ensure a completely inert atmosphere.
-
-
Solvent Addition :
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The reaction mixture should be stirred vigorously.
-
-
Reaction :
-
Place the flask in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. A typical reaction time is 12-24 hours.
-
-
Workup :
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Acidify the aqueous layer carefully with 1M HCl to a pH of ~5-6 to protonate any phenoxides.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification :
-
The crude residue should be purified by flash column chromatography on silica gel to isolate the 2,4'-Dihydroxybiphenyl.
-
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Retrieved from [Link]
-
Platz, L., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
SciSpace. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Retrieved from [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling?. Retrieved from [Link]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Reddit. (n.d.). Problems with Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Low Yield in Unsymmetrical Biphenyl Synthesis
Welcome to the technical support center for unsymmetrical biphenyl synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with palladium-catalyzed cross-coupling reactions. Here, we move beyond simple protocols to diagnose and solve common issues, with a primary focus on the widely-used Suzuki-Miyaura coupling and brief comparative insights into Stille and Negishi reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Suzuki-Miyaura reaction has stalled or shows very low conversion of the aryl halide. What are the primary causes and how can I resolve this?
Answer: Low or no conversion is one of the most common issues and typically points to a problem with one of the three core components of the catalytic cycle: the catalyst's activity, the oxidative addition step, or the transmetalation step.
1.1 Is Your Catalyst Truly Active?
The catalytically active species in most cross-coupling reactions is a Palladium(0) complex.[1][2] Many common precatalysts, such as Palladium(II) acetate (Pd(OAc)₂), are stable Pd(II) sources and must be reduced in situ to Pd(0) to enter the catalytic cycle.[1] Failure in this initial reduction step means the reaction never starts.
Common Failure Points:
-
Incomplete Reduction: The reduction of Pd(II) to Pd(0) is often accomplished by phosphine ligands, boronic acids (via homocoupling), or other reagents in the mixture.[1] If this process is inefficient, the concentration of active Pd(0) will be too low.
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive. It can aggregate and precipitate out of the solution as inactive palladium black, especially at high temperatures or if the ligand concentration is insufficient to stabilize the metal center.[3][4] You may observe this as black particulates forming in your reaction vessel.
Troubleshooting Strategy:
-
Use a Pre-formed Pd(0) Catalyst: Start with a catalyst that is already in the correct oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This eliminates the need for an in situ reduction step.
-
Optimize the Ligand: Ligands are not just spectators; they stabilize the Pd(0) species and prevent aggregation.[5] Ensure you are using an adequate ligand-to-metal ratio (typically 2:1 to 4:1 for monodentate ligands).
-
Consider Advanced Precatalysts: Modern palladacycle precatalysts are designed for rapid and clean generation of the active Pd(0) species upon activation by a base, improving reaction initiation and consistency.[6]
1.2 Is Oxidative Addition the Rate-Limiting Step?
The first step of the catalytic cycle, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halide bond of your electrophile.[7] The efficiency of this step is highly dependent on the nature of the aryl halide and the steric/electronic properties of the catalyst complex.
Common Failure Points:
-
Aryl Halide Reactivity: The bond strength of the carbon-halide bond is critical. The general reactivity trend is I > Br > OTf >> Cl.[8] Aryl chlorides are notoriously unreactive and often require specialized, highly active catalyst systems.[7][9]
-
Steric Hindrance: Bulky groups near the reaction center on either the aryl halide or the ligand can significantly slow down or prevent oxidative addition.
-
Electron-Rich Aryl Halides: Aryl halides with strong electron-donating groups are less electrophilic and react more slowly in oxidative addition.
Troubleshooting Strategy:
Table 1: Ligand Selection Guide for Overcoming Oxidative Addition Challenges
| Challenge | Recommended Ligand Class | Example(s) | Rationale |
|---|---|---|---|
| Unreactive Aryl Chlorides | Bulky, electron-rich biaryl phosphines | SPhos, XPhos | These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to activate the strong C-Cl bond.[10] |
| Sterically Hindered Substrates | Bulky, electron-rich biaryl phosphines | SPhos, RuPhos | The steric bulk facilitates the final reductive elimination step, while the electron-donating nature enhances the rate of oxidative addition.[10] |
| General Purpose / Robustness | N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs form very stable bonds with palladium, creating robust catalysts that resist decomposition at higher temperatures.[5][8] |
If you are using an aryl chloride, switching to the corresponding aryl bromide or iodide, if synthetically feasible, is the most straightforward solution.
Question 2: My reaction works, but the yield of my desired unsymmetrical biphenyl is low due to significant byproduct formation. How can I identify and suppress these side reactions?
Answer: Byproduct formation is a clear sign that alternative reaction pathways are competing with your desired cross-coupling. The three most common culprits are homocoupling, protodeborylation, and dehalogenation.
2.1 Homocoupling: The Unwanted Dimerization
Homocoupling results in the formation of symmetrical biphenyls (Ar-Ar from your aryl halide and Ar'-Ar' from your boronic acid) instead of the desired unsymmetrical product (Ar-Ar').
Causes & Mechanisms:
-
Boronic Acid Homocoupling: This is an oxidative coupling that is often promoted by the presence of oxygen and the palladium catalyst.[11] It is particularly problematic when using electron-rich boronic acids.
-
Aryl Halide Homocoupling: This can occur through various pathways, including reaction between two molecules of the oxidative addition intermediate.
Troubleshooting Strategy:
-
Rigorous Degassing: Oxygen is a key culprit in the homocoupling of boronic acids.[11] It is critical to thoroughly degas all solvents and the reaction headspace. See the protocol below for a reliable degassing procedure.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. This can help ensure the aryl halide is consumed by the desired cross-coupling pathway.[5]
-
Optimize Base and Temperature: Some bases and higher temperatures can promote homocoupling. If this is a persistent issue, screen different bases or try running the reaction at a lower temperature for a longer period.[11]
2.2 Protodeborylation and Dehalogenation: Loss of Functionality
These side reactions occur when the boronic acid group or the halide is replaced by a hydrogen atom from a proton source in the reaction mixture, leading to simple arene byproducts and reducing the availability of your starting materials.
Causes & Mechanisms:
-
Protodeborylation: The C-B bond can be cleaved by hydrolysis, especially under basic conditions and at elevated temperatures, replacing the boronic acid with a hydrogen atom.[3]
-
Dehalogenation: After oxidative addition, the palladium intermediate can react with a proton source, leading to reductive elimination that forms a C-H bond instead of the desired C-C bond.[1]
Troubleshooting Strategy:
-
Use a Milder Base: Strong bases can accelerate the decomposition of boronic acids. Consider switching from a strong base like NaOH to a milder one like K₂CO₃ or K₃PO₄.[12]
-
Use Boronate Esters: Boronic acids can be unstable. Converting them to a more stable derivative, such as a pinacol boronate ester (Bpin), can significantly reduce protodeborylation. These esters are more resistant to hydrolysis but are still highly effective in the coupling reaction.[1]
-
Minimize Water: While many Suzuki reactions benefit from or tolerate water, excessive amounts can promote these side reactions. If you suspect this is an issue, try using anhydrous solvents and a base like Cs₂CO₃ or KF.
// Nodes start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conversion [label="Is Starting Material (SM)\nConsumed?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; low_conversion [label="Low SM Conversion", fillcolor="#F1F3F4", fontcolor="#202124"]; sm_consumed [label="SM Consumed,\nLow Product Yield", fillcolor="#F1F3F4", fontcolor="#202124"];
// Low Conversion Branch catalyst_issue [label="1. Check Catalyst Activity\n- Use Pd(0) source (e.g., Pd(PPh3)4)\n- Use fresh/high-quality precatalyst\n- Increase ligand:Pd ratio", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_issue [label="2. Check Oxidative Addition\n- Switch Ar-Cl to Ar-Br/I\n- Use bulky, e⁻-rich ligand (e.g., SPhos)\n- Increase temperature", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_issue [label="3. Check Base/Solvent\n- Ensure base is strong enough\n- Check solubility of all components", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// SM Consumed Branch byproduct_analysis [label="Analyze Byproducts (GC-MS/LC-MS)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; homocoupling [label="Homocoupling Products Found?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; deborylation [label="Protodeborylation or\nDehalogenation Found?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Byproducts fix_homocoupling [label="Solution: Minimize O₂\n- Rigorously degas solvents\n- Ensure inert atmosphere (N₂/Ar)\n- Adjust stoichiometry", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; fix_deborylation [label="Solution: Protect Reagents\n- Use boronate esters (Bpin)\n- Use milder base (K3PO4)\n- Minimize water content", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issues [label="Other Issues:\n- Product degradation?\n- Workup losses?", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> check_conversion; check_conversion -> low_conversion [label="No"]; check_conversion -> sm_consumed [label="Yes"];
low_conversion -> catalyst_issue; catalyst_issue -> oa_issue [style=dashed]; oa_issue -> base_issue [style=dashed];
sm_consumed -> byproduct_analysis; byproduct_analysis -> homocoupling; homocoupling -> fix_homocoupling [label="Yes"]; homocoupling -> deborylation [label="No"]; deborylation -> fix_deborylation [label="Yes"]; deborylation -> other_issues [label="No"]; } end_dot Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.
Question 3: How do I select the optimal base and solvent system for my specific substrates?
Answer: The choice of base and solvent is not trivial and can dramatically impact reaction rate and yield. They work in concert to facilitate the key transmetalation step.
3.1 The Role and Selection of the Base
The base has multiple crucial roles in the Suzuki-Miyaura reaction.[13] It activates the organoboron species to facilitate transmetalation and neutralizes the halide salt formed during the cycle.
General Guidelines:
-
Inorganic bases are most common. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.
-
Cesium carbonate (Cs₂CO₃) is often very effective, especially for difficult couplings, but is more expensive.
-
Potassium phosphate (K₃PO₄) is a strong base that is particularly effective with sterically hindered substrates and unreactive aryl chlorides.[10]
-
Fluoride sources (e.g., KF, CsF) can be used, particularly with organotrifluoroborates, but can sometimes be detrimental.
Table 2: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Common Use Cases | Considerations |
|---|---|---|---|
| K₂CO₃ / Na₂CO₃ | Moderate | General purpose, good for a wide range of substrates.[12] | Requires aqueous conditions to be effective. |
| K₃PO₄ | Strong | Hindered substrates, aryl chlorides, promoting fast reactions.[6][10] | Can be too harsh for base-sensitive functional groups. |
| Cs₂CO₃ | Strong | Difficult couplings, often provides higher yields when others fail.[14] | Higher cost and hygroscopic nature. |
| Organic Bases (e.g., Et₃N) | Weak | Rarely used as the primary base; can sometimes be used as an additive.[12] | Generally less effective than inorganic bases. |
3.2 Solvent System Selection
The ideal solvent system must dissolve the organic substrates, the aqueous base, and the palladium catalyst complex. This often necessitates a biphasic mixture.
-
Common Solvents: Toluene, 1,4-dioxane, and THF are excellent choices for dissolving the organic components and are relatively stable at the required reaction temperatures.
-
Aqueous Co-solvent: A small amount of water is typically required to dissolve the inorganic base and facilitate the reaction at the phase interface. A common ratio is 10:1 organic solvent to water.[5]
-
Degassing is Mandatory: As mentioned, removing dissolved oxygen is critical to prevent side reactions.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)-X\n L₂", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation_intermediate [label="Ar-Pd(II)-Ar'\n L₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels node [shape=plaintext, style="", fillcolor="none"]; OA_label [label="Oxidative\nAddition"]; TM_label [label="Transmetalation"]; RE_label [label="Reductive\nElimination"];
// Edges Pd0 -> OA_label [arrowhead=none]; OA_label -> PdII_complex; PdII_complex -> TM_label [arrowhead=none]; TM_label -> Transmetalation_intermediate; Transmetalation_intermediate -> RE_label [arrowhead=none]; RE_label -> Pd0;
// Inputs and Outputs node [shape=plaintext, style="", fillcolor="none"]; ArylHalide [label="Ar-X"]; BoronicAcid [label="Ar'-B(OR)₂ + Base"]; Product [label="Ar-Ar'"];
ArylHalide -> OA_label; BoronicAcid -> TM_label; RE_label -> Product; } end_dot Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a robust starting point for coupling an aryl bromide with an arylboronic acid.[5]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos ligand (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure all oxygen is removed.
-
Solvent Addition: Using syringes, add the degassed toluene followed by the degassed water to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath set to 100 °C. Stir the mixture vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[5]
Protocol 2: Solvent Degassing
Method: Freeze-Pump-Thaw This is the most effective method for removing dissolved gases from solvents.
-
Freeze: Place the solvent in a round-bottom flask sealed with a septum and freeze it solid using a liquid nitrogen bath.
-
Pump: While the solvent is frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.
-
Thaw: Close the vacuum line, remove the liquid nitrogen bath, and allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid.
-
Repeat: Repeat this entire cycle at least three times to ensure the solvent is thoroughly degassed. After the final cycle, backfill the flask with an inert gas.
When to Consider Alternatives: Stille and Negishi Couplings
While the Suzuki-Miyaura reaction is a powerful and popular choice, certain situations may call for alternative methods.
-
Stille Coupling: This reaction uses organotin (stannane) reagents. Its primary advantage is its tolerance for a vast array of functional groups and its insensitivity to the presence of water.[15][16] It is particularly useful when one of the coupling partners is a complex, sensitive fragment that is difficult to convert into a boronic acid. The main drawback is the high toxicity of organotin compounds and byproducts, which can be difficult to remove.[16]
-
Negishi Coupling: This reaction employs organozinc reagents, which are more reactive than organoboron or organotin compounds.[17][18] This increased reactivity allows for couplings that may be sluggish under Suzuki or Stille conditions, including the coupling of sp³-hybridized carbons.[17] The primary disadvantage is the high sensitivity of organozinc reagents to air and moisture, requiring stricter anhydrous and inert atmosphere techniques.
References
- Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. (2024). Polyhedron.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2023). Organic Process Research & Development.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Design of Experiment Optimisation of the Suzuki Cross-Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis.
- Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. Benchchem.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2021).
- Preventing homocoupling in the synthesis of unsymmetrical bithiophenes. Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). Journal of the American Chemical Society.
- The effect of various bases on the Suzuki coupling reaction. (2012).
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Stille Coupling. (2023). Chemistry LibreTexts.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Negishi coupling. Wikipedia.
- Mechanistic Insight into Palladium-Catalyzed Cycloisomerization: A Combined Experimental and Theoretical Study. (2017). Journal of the American Chemical Society.
- Negishi Coupling. Organic Chemistry Portal.
- Stille Coupling. Organic Chemistry Portal.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. wwjmrd.com [wwjmrd.com]
- 14. researchgate.net [researchgate.net]
- 15. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Negishi Coupling [organic-chemistry.org]
Technical Support Center: Stabilizing 2,4'-Dihydroxybiphenyl Against Oxidation
Welcome to the technical support guide for 2,4'-Dihydroxybiphenyl. This resource is designed for researchers, scientists, and professionals in drug development who utilize 2,4'-Dihydroxybiphenyl in their experimental workflows. As a valued chemical intermediate, maintaining its stability and purity is paramount for reproducible and accurate results. This guide provides in-depth, field-proven insights into the causes of its degradation and practical, validated protocols to prevent oxidation during storage and handling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 2,4'-Dihydroxybiphenyl.
Q1: My solid 2,4'-Dihydroxybiphenyl has developed a yellowish or brownish tint over time. What is happening?
A1: The discoloration of your 2,4'-Dihydroxybiphenyl, which should ideally be a white to off-white solid, is a strong indicator of oxidation. Phenolic compounds, including 2,4'-Dihydroxybiphenyl, are susceptible to autoxidation when exposed to atmospheric oxygen.[1][2] This process is often accelerated by factors such as light, heat, and the presence of trace metal ions. The colored byproducts are typically quinone-type compounds formed from the oxidation of the phenol moieties.
Q2: I dissolved 2,4'-Dihydroxybiphenyl in a solvent for my experiments, and the solution quickly turned yellow. Why did this happen so rapidly?
A2: The accelerated discoloration in solution is due to several factors. Solubilizing the compound increases the molecular mobility, facilitating reactions with dissolved oxygen. Furthermore, the choice of solvent can play a significant role. Protic solvents can facilitate proton-coupled electron transfer, a key step in phenol oxidation. The presence of trace metal impurities in the solvent can also catalytically accelerate the oxidation process.[3]
Q3: What are the primary environmental factors that I need to control to prevent the oxidation of 2,4'-Dihydroxybiphenyl?
A3: The three primary environmental factors to control are:
-
Oxygen: Direct exposure to air is the main driver of oxidation.
-
Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions (photodegradation).[4][5]
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.
Q4: Are there any chemical incompatibilities I should be aware of when storing 2,4'-Dihydroxybiphenyl?
A4: Yes, it is crucial to store 2,4'-Dihydroxybiphenyl away from strong oxidizing agents. Additionally, avoid contact with bases, as they can deprotonate the phenolic hydroxyl groups to form phenolate ions, which are even more susceptible to oxidation.[2] Contact with trace metals, particularly transition metals like copper and iron, should also be minimized as they can catalyze oxidation reactions.[3][6][7]
Part 2: Troubleshooting Guide to Oxidative Degradation
This section provides a structured, question-and-answer-based approach to troubleshoot specific issues encountered during the storage and use of 2,4'-Dihydroxybiphenyl.
Issue 1: Unexpected side-products are observed in my reaction, and I suspect my 2,4'-Dihydroxybiphenyl has degraded.
-
Question: How can I confirm if my 2,4'-Dihydroxybiphenyl has degraded and what are the likely degradation products?
-
Answer: The most reliable way to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A pure sample of 2,4'-Dihydroxybiphenyl will show a single major peak at a characteristic retention time. Degraded samples will exhibit additional peaks, often with different UV absorption profiles, corresponding to oxidation products. The primary oxidation products of phenols are typically quinones and biphenoquinones, formed through the coupling of phenoxy radicals.
-
Expert Insight: The initial step in the autoxidation of a phenol is the formation of a phenoxy radical. For 2,4'-Dihydroxybiphenyl, this can occur at either hydroxyl group. These radicals can then couple to form dimers or be further oxidized to form quinone-like structures.
Diagram: Proposed Oxidation Pathway of 2,4'-Dihydroxybiphenyl
Caption: Proposed oxidative degradation pathway of 2,4'-Dihydroxybiphenyl.
-
Issue 2: My stock solution of 2,4'-Dihydroxybiphenyl has a limited shelf-life, requiring frequent preparation.
-
Question: What are the best practices for preparing and storing a stock solution of 2,4'-Dihydroxybiphenyl to maximize its stability?
-
Answer: To prepare a stable stock solution, you should employ a multi-faceted approach addressing the key drivers of degradation: oxygen, light, and heat.
Table 1: Comparison of Storage Methods for 2,4'-Dihydroxybiphenyl Solutions
Storage Method Key Features Advantages Disadvantages Standard Benchtop Storage Stored in a clear vial at room temperature. Convenient. Highly susceptible to rapid oxidation from air and light. Refrigerated Storage Stored in a sealed vial at 2-8 °C. Slows down the rate of oxidation. Does not protect from dissolved oxygen. Inert Gas Overlay The headspace of the vial is flushed with an inert gas (e.g., nitrogen or argon). Significantly reduces exposure to oxygen. Requires handling in an inert atmosphere. Use of Antioxidants Addition of a radical scavenger (e.g., BHT or ascorbic acid) to the solution. Actively inhibits the oxidation chain reaction. The antioxidant may interfere with downstream applications. | Combined Approach | Degassed solvent, inert gas overlay, storage in an amber vial at low temperature. | Provides the highest level of protection. | Requires specialized equipment and techniques. |
Diagram: Decision Tree for Selecting a Storage Strategy
Caption: Decision-making workflow for storing 2,4'-Dihydroxybiphenyl solutions.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the proper storage and handling of 2,4'-Dihydroxybiphenyl.
Protocol 1: Long-Term Storage of Solid 2,4'-Dihydroxybiphenyl
-
Container Selection: Use an amber glass vial with a PTFE-lined cap to protect the compound from light and ensure an airtight seal.
-
Inert Atmosphere Blanketing:
-
Place the vial containing the solid 2,4'-Dihydroxybiphenyl into a glove box with a nitrogen or argon atmosphere.[10]
-
Alternatively, use a Schlenk line to evacuate the air from the vial and backfill with an inert gas.[11][12][13][14] This process should be repeated three times to ensure the complete removal of oxygen.
-
-
Sealing: Tightly seal the vial cap. For added protection, wrap the cap with Parafilm®.
-
Storage Conditions: Store the vial in a refrigerator at 2-8°C. For long-term storage (months to years), consider storage at -20°C.
-
Documentation: Clearly label the vial with the compound name, date of storage, and storage conditions.
Protocol 2: Preparation of a Stabilized Stock Solution of 2,4'-Dihydroxybiphenyl
-
Solvent Degassing:
-
Choose a high-purity, anhydrous solvent.
-
Degas the solvent by sparging with nitrogen or argon for at least 30 minutes.
-
Alternatively, for non-volatile solvents, use the freeze-pump-thaw method (three cycles) for efficient degassing.[11]
-
-
Weighing and Dissolution:
-
Perform all manipulations under an inert atmosphere (glove box or Schlenk line).
-
Weigh the required amount of 2,4'-Dihydroxybiphenyl into a clean, dry amber vial.
-
Add the degassed solvent to the vial and gently agitate until the solid is fully dissolved.
-
-
Addition of an Antioxidant (Optional):
-
Storage:
-
Ensure the vial has a positive pressure of inert gas in the headspace.
-
Seal the vial tightly with a PTFE-lined cap and wrap with Parafilm®.
-
Store the solution at -20°C or below.
-
Protocol 3: Purity Assessment by HPLC-UV
-
Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) is typically effective.
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of your 2,4'-Dihydroxybiphenyl in the mobile phase or a compatible solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a wavelength where 2,4'-Dihydroxybiphenyl has strong absorbance (e.g., around 260 nm).
-
Assess the purity by integrating the peak area of 2,4'-Dihydroxybiphenyl relative to the total peak area of all components.
-
References
- Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photoc
- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Amsterdam.
- Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. (2021). MDPI.
- Packaging, Inerting and Blanketing. (n.d.). Air Products.
- Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. (2006). PubMed.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews.
- Oxidative coupling of phenols. (n.d.). In Wikipedia.
- Nitrogen Blanketing & Padding for Tanks, Transformers, More. (2020, January 28). GENERON.
- The Process of Inert Gas Blanketing. (n.d.). Cambridge Sensotec.
- Using A Nitrogen Blanket on a Poly Processing Tank. (2023, August 7). Poly Processing.
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh.
- Air Free Techniques | Handling Air-Sensitive M
- An Illustrated Guide to Schlenk Line Techniques. (2023, January 26).
- Mechanism of Autoxidation of Polyphenols and Participation of Sulfite in Wine: Key Role of Iron. (2016).
- What is Tank Blanketing?. (n.d.). Jordan Valve.
- Phenol. (n.d.). In Wikipedia.
- Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. (2023). MDPI.
- HPLC chromatograms for phenolic compounds mix photodegradation by using 2 wt.% AuZnO as photocatalyst. (n.d.).
- What is the mechanism of Phenol?. (2024, July 17).
- Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. (2024). Oriental Journal of Chemistry.
- An Investigation on Nonenzymatic Autoxidation of Phenolic Compounds in. (n.d.).
- Oxidation and reduction of phenols. (n.d.).
- Relationships between Free Radical Scavenging and Antioxidant Activity in Foods. (2009, March 6). Journal of Agricultural and Food Chemistry.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2016). Journal of Pharmaceutical Technology & Research.
- Forced Degradation Studies Research Articles. (n.d.). R Discovery.
- Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. (2024).
- Selective Oxidation of Phenol in the Presence of Transition-Metal Substituted Polyoxometalates. (2011).
- Examples of transition metal complexes and ligands used in the oxidation of substituted phenols. (n.d.).
- Results of forced degradation studies. (n.d.).
- Comparative study of the radical scavenging behavior of ascorbic acid, BHT, BHA and Trolox: Experimental and theoretical study. (2020).
- Method for preparing stable aqueous emulsion of phenolic resin. (1978).
- Sequestering Ability of Butylated Hydroxytoluene, Propyl Gallate, Resveratrol, and Vitamins C and E Against ABTS, DPPH, and Hydroxyl Free Radicals in Chemical and Biological Systems. (2006). PubMed.
- Generation and recycling of radicals from phenolic antioxidants. (1991). PubMed.
- Process for the preparation of phenolic resin-containing dispersions and their use as adhesives. (1983).
- The Antioxidants-Scavengers of Free Radicals for Immunity Boosting and Human Health/ Overall Well Being. (2021).
- Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
- Forced degradation studies. (2016, December 14). MedCrave online.
- Preparation of Equilibrated Phenol. (2010, October 4). Amrita University - YouTube.
- Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. (2024).
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022, January 18). MDPI.
- Novel Processes for the Extraction of Phenolic Compounds from Olive Pomace and Their Protection by Encapsul
- Preparation of Encapsulated Add-Value Bioactive Phenolic Compounds by Supercritical CO2-Assisted Spray Drying. (n.d.). RUN.
- Preparation process of 4,4-dihydroxybiphenyl. (1991).
- How can 4, 4'-dihydroxybiphenyl be synthesized?. (n.d.). Guidechem.
- Purity Analysis of Commercial 4,4'-Dihydroxybiphenyl: A Compar
- Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condens
- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing.
- Application Note: Quantification of 2,4'-Dinitrobiphenyl using HPLC-UV. (n.d.). Benchchem.
- Synthetic method of 4, 4' -dihydroxybiphenyl. (2020).
Sources
- 1. What is the mechanism of Phenol? [synapse.patsnap.com]
- 2. "An Investigation on Nonenzymatic Autoxidation of Phenolic Compounds in" by Lei Jiang [scholarworks.wmich.edu]
- 3. Enhancement of Activity of Transition Metals Complex’s as a Catalyst in Environmentally Friendly Phenol Oxidation. – Oriental Journal of Chemistry [orientjchem.org]
- 4. BiblioBoard [openresearchlibrary.org]
- 5. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ossila.com [ossila.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2,4'-Dihydroxybiphenyl
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of 2,4'-Dihydroxybiphenyl. Here, we provide in-depth, experience-driven solutions in a direct question-and-answer format to help you diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my 2,4'-Dihydroxybiphenyl analysis?
A1: Peak tailing is a distortion where the back half of a chromatographic peak is wider than the front half, creating an asymmetrical shape.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian.[2] This asymmetry is problematic because it can significantly compromise the accuracy of your results by reducing the resolution between adjacent peaks, leading to inaccurate peak integration and quantification, and decreasing the overall sensitivity of the analysis.[2] For a polar analyte like 2,4'-Dihydroxybiphenyl, which may be part of complex mixtures, maintaining peak symmetry is critical for reliable data.[2]
Q2: I'm observing peak tailing specifically for 2,4'-Dihydroxybiphenyl, but not for other compounds in my sample. What is the likely cause?
A2: When peak tailing is analyte-specific, the root cause is almost always chemical rather than mechanical.[1] For a phenolic compound like 2,4'-Dihydroxybiphenyl, the most common culprit is secondary interactions between the analyte and the stationary phase.[3]
The hydroxyl groups on 2,4'-Dihydroxybiphenyl can interact with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[4][5] These silanol groups can be acidic and, depending on the mobile phase pH, can become ionized (Si-O-), creating active sites for strong polar or ionic interactions with your analyte.[6][7] This secondary retention mechanism holds onto a fraction of the analyte molecules longer than the primary reversed-phase mechanism, resulting in a "tail."[6]
Troubleshooting Guide: A Systematic Approach
If you are experiencing peak tailing with 2,4'-Dihydroxybiphenyl, follow this systematic guide to diagnose and resolve the issue. We'll start with the most common and easiest-to-fix problems first.
Step 1: Evaluate and Optimize the Mobile Phase pH
The pH of your mobile phase is the most critical factor influencing the peak shape of ionizable compounds like phenols.[8][9]
Q3: How does mobile phase pH cause peak tailing for 2,4'-Dihydroxybiphenyl?
A3: 2,4'-Dihydroxybiphenyl is a weakly acidic compound due to its phenolic hydroxyl groups.[10] The estimated pKa is around 9.45.[11] If the mobile phase pH is close to the analyte's pKa, a mixture of both the ionized (phenolate) and non-ionized (phenolic) forms will exist.[8] These two forms have different retention behaviors, leading to peak distortion, splitting, or tailing.[8][9]
Furthermore, at a mid-range pH (typically > 3), residual silanol groups on the silica stationary phase become deprotonated and negatively charged.[12] This creates a strong electrostatic attraction with any positively charged analytes, or strong hydrogen bonding interactions with polar analytes like phenols, causing significant peak tailing.[13][14]
Experimental Protocol: Optimizing Mobile Phase pH
-
Determine the pKa: The estimated pKa of 2,4'-Dihydroxybiphenyl is approximately 9.45.[11]
-
Adjust Mobile Phase pH: To ensure the analyte is in a single, non-ionized form and to suppress the ionization of silanol groups, adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[9] For 2,4'-Dihydroxybiphenyl, a mobile phase pH between 2.5 and 3.5 is an excellent starting point.[15] This will keep the phenolic hydroxyl groups protonated and the silanol groups on the column largely unionized, minimizing secondary interactions.[5][13]
-
Use a Buffer: It is crucial to use a buffer to maintain a stable pH throughout the analysis. For a target pH of 2.5-3.5, a phosphate or formate buffer is suitable. A 10-25 mM buffer concentration is typically sufficient.[16]
-
Evaluate the Results: Compare the chromatograms before and after the pH adjustment. A significant improvement in peak symmetry should be observed.
| Parameter | Initial State (Potential Issue) | Optimized State (Solution) | Expected Outcome |
| Mobile Phase pH | Near analyte pKa (e.g., pH 7) | pH 2.5 - 3.5 | Analyte is fully protonated; silanol interactions are minimized. |
| Analyte Form | Mixture of ionized and non-ionized | Predominantly non-ionized | Single retention mechanism, leading to a symmetrical peak. |
| Silanol Groups | Potentially ionized (negatively charged) | Protonated (neutral) | Reduced secondary polar interactions. |
Below is a diagram illustrating the logical workflow for troubleshooting peak tailing, starting with the most impactful parameter: mobile phase pH.
Caption: Troubleshooting workflow for peak tailing.
Step 2: Evaluate the HPLC Column Chemistry
If optimizing the mobile phase pH does not completely resolve the peak tailing, the next step is to scrutinize the column itself.
Q4: My peak tailing persists even at low pH. Could my column be the problem?
A4: Yes. Even at low pH, some highly acidic silanol groups may remain ionized.[5] The quality and type of your HPLC column play a significant role in minimizing these interactions.
-
Residual Silanol Activity: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of metal impurities and acidic silanol groups, which are notorious for causing peak tailing with polar and basic compounds.[5][15] Modern "Type B" high-purity silica columns have significantly lower metal content and fewer active silanols, leading to much-improved peak shapes.[5]
-
End-capping: To further reduce the activity of residual silanols, manufacturers "end-cap" the silica surface by reacting the remaining Si-OH groups with a small silylating agent, like trimethylsilane.[4][17] A well-end-capped column provides a more inert surface, which is crucial for analyzing polar compounds like 2,4'-Dihydroxybiphenyl.[16][18] Some columns are even double or triple end-capped for maximum inertness.[17]
Experimental Protocol: Selecting the Right Column
-
Use a Modern, End-Capped Column: If you are using an older or non-end-capped column, switch to a modern, high-purity, end-capped C18 or a polar-embedded column. These are specifically designed to minimize silanol interactions.[16][19]
-
Consider Alternative Stationary Phases: For highly polar aromatic compounds like phenols, a Phenyl-Hexyl stationary phase can be an excellent choice.[20] The π-π interactions between the phenyl rings of the stationary phase and the analyte can improve retention and selectivity, while also shielding the analyte from residual silanols.[21]
-
Check for Column Degradation: If the column has been used extensively, especially with high pH mobile phases, the stationary phase may be degraded, or the column bed could be compromised.[2] Try flushing the column with a strong solvent or, if necessary, replace it with a new one.
| Column Type | Key Feature | Suitability for 2,4'-Dihydroxybiphenyl |
| Standard End-Capped C18 | TMS groups block most silanols. | Good general-purpose choice, especially with optimized low pH mobile phase. |
| Polar-Embedded Group Column | Incorporates a polar group (e.g., amide, carbamate) near the silica surface. | Excellent for shielding silanols and providing alternative selectivity for polar analytes. |
| Phenyl-Hexyl Column | Provides π-π interactions. | Highly recommended for aromatic and phenolic compounds for improved peak shape and selectivity.[20] |
The diagram below illustrates the interaction of 2,4'-Dihydroxybiphenyl with an un-capped silica surface versus an end-capped surface.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. guidechem.com [guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. support.waters.com [support.waters.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. labcompare.com [labcompare.com]
- 17. chromtech.com [chromtech.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chromtech.com [chromtech.com]
- 20. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 21. Porous Organic Cage-Embedded C10-Modified Silica as HPLC Stationary Phase and Its Multiple Separation Functions - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing homocoupling in cross-coupling reactions for 2,4'-Dihydroxybiphenyl
Technical Support Center: Synthesis of 2,4'-Dihydroxybiphenyl
A Senior Application Scientist's Guide to Minimizing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for the synthesis of 2,4'-dihydroxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions to synthesize this unsymmetrical biaryl. Here, we will delve into the common challenges, with a primary focus on the persistent issue of homocoupling, and provide field-proven insights and troubleshooting strategies to enhance the yield and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of 2,4'-dihydroxybiphenyl synthesis, and why is it a significant problem?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling processes, such as the Suzuki-Miyaura reaction, where two identical molecules couple with each other instead of the intended cross-coupling between two different partners. In the synthesis of 2,4'-dihydroxybiphenyl, which involves coupling a 2-substituted phenolic precursor with a 4-substituted one, you can encounter two types of homocoupling byproducts: 2,2'-dihydroxybiphenyl and 4,4'-dihydroxybiphenyl.
This side reaction is problematic for several reasons:
-
Reduced Yield: The formation of homocoupled products consumes your starting materials, thereby lowering the yield of the desired 2,4'-dihydroxybiphenyl.
-
Purification Challenges: The structural similarity between the desired cross-coupled product and the homocoupled byproducts can make purification by standard methods like column chromatography difficult and laborious.
-
Misinterpretation of Results: The presence of these impurities can complicate the characterization of your final product and may interfere with subsequent biological or material science applications.
Q2: What are the primary mechanistic drivers of homocoupling in a Suzuki-Miyaura reaction?
A: The formation of homocoupling byproducts in Suzuki-Miyaura reactions is primarily attributed to two mechanistic pathways:
-
Oxygen-Induced Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor to the homocoupling of boronic acids.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo a reaction with the boronic acid, leading to the formation of a symmetrical biaryl and regenerating Pd(0). This process is particularly problematic when the rate of oxidative addition of the aryl halide is slow.
-
Reductive Homocoupling of Aryl Halides: This pathway involves the reaction of two molecules of the aryl halide with the palladium catalyst. While less common than boronic acid homocoupling, it can occur, especially at higher temperatures or with certain catalyst systems.
Understanding these pathways is the first step toward devising effective strategies to suppress these unwanted side reactions.
Troubleshooting Guide: Minimizing Homocoupling
Problem 1: My reaction is producing significant amounts of 2,2'- and/or 4,4'-dihydroxybiphenyl. How can I mitigate this?
This is a common and often frustrating issue, particularly given that the synthesis of 2,4'-dihydroxybiphenyl is known to be challenging due to the steric hindrance from the ortho-hydroxyl group. Here’s a systematic approach to troubleshoot and optimize your reaction conditions:
Solution A: Rigorous Exclusion of Oxygen
As oxygen is a key culprit in boronic acid homocoupling, ensuring an inert atmosphere is paramount.
-
Degassing Solvents: Thoroughly degas all solvents and water prior to use. The freeze-pump-thaw method (three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for at least 30 minutes can significantly reduce dissolved oxygen.
-
Inert Atmosphere: Conduct the entire reaction, including the addition of reagents, under a positive pressure of an inert gas using Schlenk line techniques or a glovebox.
Solution B: Strategic Choice of Palladium Source and Ligand
The catalyst system plays a pivotal role in dictating the relative rates of cross-coupling versus homocoupling.
-
Palladium Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it bypasses the need for in-situ reduction of a Pd(II) precursor, a step that can sometimes promote homocoupling. However, Pd(II) precatalysts like Pd(OAc)₂ are often more stable and convenient. If using a Pd(II) source, ensure efficient reduction to Pd(0).
-
Ligand Selection for Sterically Hindered Substrates: The ortho-hydroxyl group in one of the coupling partners introduces significant steric hindrance. To overcome this, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, favoring the desired cross-coupling pathway.[2][3][4][5]
| Ligand Type | Examples | Rationale for Use in 2,4'-Dihydroxybiphenyl Synthesis |
| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | These ligands possess both steric bulk and high electron density, which accelerates the rate-limiting steps in the catalytic cycle for sterically hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | NHCs are strong σ-donors and can be sterically demanding, making them effective for challenging cross-coupling reactions.[3] |
| Ferrocenylphosphines | dppf | A versatile and commonly used ligand that can be effective in a range of Suzuki couplings. |
Solution C: Optimization of Base and Solvent
The choice of base and solvent can significantly influence the reaction outcome.
-
Base Selection: The base activates the boronic acid for transmetalation. For sterically hindered couplings, stronger bases are often more effective. However, a base that is too strong can lead to decomposition of the starting materials or catalyst. A screening of bases is often necessary.
-
Commonly used bases: K₃PO₄, Cs₂CO₃, K₂CO₃, and t-BuOK.[3]
-
-
Solvent System: The solvent must solubilize all reaction components. A mixture of an organic solvent and water is typically used in Suzuki reactions.
-
Commonly used solvents: 1,4-Dioxane/water, Toluene/water, THF/water.[6]
-
Solution D: The Use of Additives
In some challenging cross-coupling reactions, additives can have a profound effect on selectivity and yield.
-
Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by maintaining the palladium catalyst in its active Pd(0) state.
-
Fluoride Anion Effect: In some systems, the use of fluoride sources (e.g., from CsF or KF as the base) has been reported to suppress homocoupling in iron-catalyzed cross-couplings, an effect that could be explored in palladium catalysis as well.[7]
Experimental Protocols
Representative Protocol for the Synthesis of 2,4'-Dihydroxybiphenyl via Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization based on your specific substrates and available reagents.
Reactants:
-
2-Bromophenol (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromophenol, 4-hydroxyphenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Catalyst and Ligand Addition: Under a positive flow of argon, add Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate 2,4'-dihydroxybiphenyl.
Visualizing the Challenge: The Suzuki-Miyaura Catalytic Cycle and Homocoupling
To better understand where things can go wrong, let's visualize the catalytic cycle.
Caption: Suzuki-Miyaura cycle and the competing homocoupling pathway.
Troubleshooting Workflow
If you are facing issues with homocoupling, follow this logical workflow to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting homocoupling.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). Chemistry. 19(7), 2261-5. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Organic Chemistry Portal. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2023). ResearchGate. Available at: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. (2024). ResearchGate. Available at: [Link]
-
Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion. (2007). Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes. (n.d.). PMC - NIH. Available at: [Link]
-
Suzuki Cross-Coupling. (2025). J&K Scientific LLC. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Available at: [Link]
-
Preparation of unsymmetrical biaryls by Pd(II)-catalyzed cross-coupling of aryl iodides. (2009). Organic Letters, 11(5), 1079-82. Available at: [Link]
-
Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018). Accounts of Chemical Research. Available at: [Link]
- Total synthesis of chiral biaryl natural products by asymmetric biaryl coupling. (2009). CoLab.
-
Synthesis of symmetrical biaryl compounds by homocoupling reaction. (n.d.). ResearchGate. Available at: [Link]
-
Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. (n.d.). PMC - PubMed Central. Available at: [Link]
- Preparation process of 4,4-dihydroxybiphenyl. (n.d.). Google Patents.
-
Synthesis of conjugated dienes through dehydrgeogenative homocoupling reaction of vinyl C H substrates using oxygen as oxidant. (n.d.). ResearchGate. Available at: [Link]
-
Preparation process of 4,4'-dihydroxybiphenyl. (n.d.). European Patent Office - EP 0267761 A2 - Googleapis.com. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion [organic-chemistry.org]
Navigating Solubility Challenges in 2,4'-Dihydroxybiphenyl Reactions: A Technical Support Guide
For Immediate Release
Researchers, scientists, and drug development professionals frequently encounter solubility hurdles when working with 2,4'-Dihydroxybiphenyl, a key intermediate in various synthetic pathways. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to directly address these challenges, ensuring smoother, more efficient, and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 2,4'-Dihydroxybiphenyl poorly soluble in many common organic solvents?
A1: The poor solubility of 2,4'-Dihydroxybiphenyl stems from its molecular structure. The presence of two hydroxyl (-OH) groups allows for strong intermolecular hydrogen bonding. This creates a stable crystal lattice that requires a significant amount of energy to disrupt and dissolve. While it is slightly soluble in water, it exhibits better solubility in polar organic solvents like ethanol, ether, and acetone.
Q2: I'm observing incomplete dissolution of 2,4'-Dihydroxybiphenyl in my reaction. What are the immediate steps I can take?
A2: For incomplete dissolution, first, ensure you are using an appropriate solvent. If solubility remains an issue, consider gently heating the mixture, as solubility often increases with temperature. Additionally, mechanical agitation, such as vigorous stirring or sonication, can help break down solid aggregates and improve dissolution rates.
Q3: Can changing the pH of the reaction mixture improve the solubility of 2,4'-Dihydroxybiphenyl?
A3: Yes, adjusting the pH can significantly impact solubility. In basic conditions, the hydroxyl groups can be deprotonated to form phenoxide ions. These charged species are generally more soluble in polar solvents. However, it is crucial to consider the stability of your other reactants and the desired reaction pathway at different pH values. The solubility of ionic compounds with basic anions tends to increase with increased acidity (lower pH).[1][2]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address solubility challenges in reactions involving 2,4'-Dihydroxybiphenyl.
Issue 1: Reagent Precipitation During Reaction
Cause: Changes in the solvent composition or temperature during the reaction can lead to a decrease in the solubility of 2,4'-Dihydroxybiphenyl or its derivatives, causing them to precipitate out of the solution.
Solutions:
-
Co-solvent Systems: Introduce a co-solvent to maintain the solubility of all components throughout the reaction. A co-solvent is a substance added in small amounts to a primary solvent to increase the solubility of a poorly-soluble compound.[3][4] Commonly used co-solvents include alcohols, which can disrupt the hydrogen bonding network of the primary solvent and create a more favorable environment for the solute.[5] The solubility of a chemical generally increases exponentially as the co-solvent fraction increases.[5]
-
Protocol:
-
Begin by dissolving 2,4'-Dihydroxybiphenyl in a good solvent (e.g., THF, DMF).
-
Slowly add this solution to the reaction mixture containing the less-solubilizing primary solvent.
-
Monitor for any signs of precipitation. Adjust the ratio of the co-solvent as needed to maintain a homogeneous solution.
-
-
-
Temperature Control: If the reaction allows, maintaining a slightly elevated and constant temperature can prevent precipitation.
-
Protocol:
-
Determine the optimal temperature for both solubility and reaction kinetics.
-
Use a temperature-controlled reaction vessel (e.g., oil bath, heating mantle with a controller) to maintain a stable temperature.
-
-
Issue 2: Two-Phase Reaction System Due to Immiscible Reactants
Cause: In many reactions, one reactant may be soluble in an organic phase while the other, often an ionic species, is soluble only in an aqueous phase. This leads to a heterogeneous mixture with a slow reaction rate limited by the interface between the two phases.
Solutions:
-
Phase Transfer Catalysis (PTC): A phase-transfer catalyst facilitates the movement of a reactant from one phase to another where the reaction occurs.[6] For reactions involving phenoxides, quaternary ammonium or phosphonium salts are effective PTCs.[6]
-
Mechanism: The cationic head of the PTC pairs with the anionic reactant (e.g., the phenoxide of 2,4'-Dihydroxybiphenyl), forming an ion pair. The lipophilic tail of the PTC allows this ion pair to be soluble in the organic phase, where it can react with the other reagent.
Caption: Mechanism of Phase Transfer Catalysis.
-
Protocol:
-
Dissolve 2,4'-Dihydroxybiphenyl and a base (e.g., NaOH, K₂CO₃) in water.
-
Dissolve the other reactant in a water-immiscible organic solvent (e.g., toluene, dichloromethane).
-
Add a catalytic amount (1-5 mol%) of a phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB).
-
Stir the biphasic mixture vigorously to maximize the interfacial area.
-
-
Issue 3: Slow Reaction Rates with Suspended Solids
Cause: When 2,4'-Dihydroxybiphenyl is only partially soluble and exists as a suspension, the reaction rate is limited by the slow dissolution of the solid into the reactive phase.
Solutions:
-
Ultrasound-Assisted Synthesis (Sonochemistry): High-intensity ultrasound waves can induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[7] This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates and enhance the dissolution of solids by breaking them into smaller particles.[7][8]
Caption: Workflow for Ultrasound-Assisted Synthesis.
-
Protocol:
-
Combine the reactants and solvent in a reaction vessel suitable for sonication.
-
Immerse the vessel in an ultrasonic bath or use a sonication probe.
-
Apply ultrasound while monitoring the reaction progress. Note that the reaction temperature may increase due to sonication.
-
-
-
Microwave-Assisted Synthesis: Microwave irradiation can rapidly and uniformly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields.[9][10][11] This technique is particularly effective for reactions involving polar molecules that can efficiently absorb microwave energy.[9]
-
Protocol:
-
Place the reactants and a suitable microwave-absorbing solvent in a sealed microwave reactor vessel.
-
Set the desired temperature and reaction time in the microwave synthesizer.
-
After the reaction, allow the vessel to cool before opening and proceeding with work-up.
-
-
Data Summary: Solvent Selection
The choice of solvent is critical for the success of any reaction. The following table provides a qualitative solubility guide for 2,4'-Dihydroxybiphenyl in common laboratory solvents.
| Solvent | Polarity | Dielectric Constant (approx.) | Solubility of 2,4'-Dihydroxybiphenyl | Notes |
| Water | Very High | 80.1 | Slightly Soluble | Solubility increases with pH. |
| Methanol | High | 32.7 | Soluble | Good for reactions at moderate temperatures. |
| Ethanol | High | 24.5 | Soluble | A common and effective solvent. |
| Acetone | High | 20.7 | Soluble | Useful for a wide range of reactions. |
| Acetonitrile | High | 37.5 | Soluble | Can be used in a variety of synthetic applications. |
| Tetrahydrofuran (THF) | Medium | 7.6 | Moderately Soluble | Good for reactions requiring a less polar aprotic solvent. |
| Dichloromethane (DCM) | Medium | 9.1 | Sparingly Soluble | May require a co-solvent. |
| Toluene | Low | 2.4 | Poorly Soluble | Often used in biphasic systems with PTC. |
| Hexane | Very Low | 1.9 | Insoluble | Not a suitable solvent. |
Concluding Remarks
Overcoming the solubility challenges associated with 2,4'-Dihydroxybiphenyl is achievable through a systematic and informed approach. By understanding the underlying principles of solubility and employing techniques such as co-solvent systems, phase transfer catalysis, and energy-assisted synthesis, researchers can significantly improve the efficiency and outcome of their reactions. This guide serves as a foundational resource to aid in the effective utilization of 2,4'-Dihydroxybiphenyl in a research and development setting.
References
-
Wikipedia. Cosolvent. [Link]
-
ResearchGate. Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. [Link]
-
ACS Publications. Phase Transfer Catalyzed Extraction of Phenolic Substances from Aqueous Alkaline Stream. [Link]
-
ACS Publications. Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. [Link]
-
Taylor & Francis Online. Cosolvent – Knowledge and References. [Link]
-
National Center for Biotechnology Information. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. [Link]
-
YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
-
Taylor & Francis Online. Co-solvent: Significance and symbolism. [Link]
-
Scholars Research Library. A brief review: Microwave assisted organic reaction. [Link]
-
MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
Wikipedia. Phase-transfer catalyst. [Link]
-
ResearchGate. Ultrasound-assisted Chemical Synthesis | Request PDF. [Link]
-
Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. [Link]
-
International Journal of Trend in Scientific Research and Development. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]
-
OUCI. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. [Link]
-
ResearchGate. Thermodynamic study of the solubility of 2,4'-dihydroxydiphenyl sulfone in nine organic solvents from T = (278.15 to 313.15) K and thermodynamic properties of dissolution | Request PDF. [Link]
-
ResearchGate. Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. [Link]
-
ChemBK. 4,4'-Dihydroxybiphenyl. [Link]
-
ResearchGate. Applications of Ultrasound in Organic Synthesis - A Green Approach. [Link]
-
e-Class. Ultrasound in synthetic organic chemistry. [Link]
-
Scribd. Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm | PDF. [Link]
-
YouTube. Green Chemistry: Use of Ultrasound in organic synthesis. [Link]
-
National Center for Biotechnology Information. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
- Google Patents.
-
Proceedings of the National Academy of Sciences of Belarus, Chemical Series. SYNTHESIS OF 2,2′-DIHYDROXYBIPHENYL DERIVATIVES. [Link]
-
ResearchGate. Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. [Link]
-
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]
-
International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
CNR ExploRA. Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. [Link]
-
Wikipedia. 4,4'-Biphenol. [Link]
-
PubChem. (1,1'-Biphenyl)-2,4'-diol. [Link]
-
ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory | Request PDF. [Link]
-
Royal Society of Chemistry. Investigation of biphenyl enamines for applications as p-type semiconductors. [Link]
-
ResearchGate. Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K | Request PDF. [Link]
-
National Center for Biotechnology Information. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. [Link]
-
YouTube. The Effect of pH on Solubility. [Link]
-
YouTube. Ph and Solubility of Drugs. [Link]
-
YouTube. 17.6 pH Effects on Solubility | General Chemistry. [Link]
-
PubMed. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,4'-Dihydroxybiphenyl
Welcome to the technical support center for the synthesis of 2,4'-Dihydroxybiphenyl. This guide is designed for researchers, chemists, and process development professionals who are looking to move from bench-scale synthesis to larger, kilogram-scale production. We will navigate the common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a successful scale-up campaign. Our focus will be on the Suzuki-Miyaura cross-coupling reaction, which stands as the most robust and versatile method for constructing this unsymmetrical biaryl scaffold with high selectivity.
Section 1: Synthesis Strategy Overview
The primary challenge in synthesizing 2,4'-Dihydroxybiphenyl is achieving high selectivity for the unsymmetrical product while managing the reactivity of the hydroxyl groups. While classical methods like Ullmann coupling exist, they often require harsh conditions and are less suitable for molecules with sensitive functional groups.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling offers a superior alternative, providing milder reaction conditions, high functional group tolerance, and excellent yields, making it the preferred industrial method.[2]
The general synthetic approach involves coupling a protected or unprotected 2-halophenol with a 4-hydroxyphenylboronic acid derivative (or vice-versa).
General Reaction Scheme: ``` HO-(C₆H₄)-X + HO-(C₆H₄)-B(OR)₂ --[Pd Catalyst, Ligand, Base]--> HO-(C₆H₄)-(C₆H₄)-OH + X-B(OR)₂ (Aryl Halide) (Boronic Acid/Ester) (2,4'-Dihydroxybiphenyl)
Caption: High-level workflow for synthesis and purification.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section addresses the most common issues encountered during the synthesis of 2,4'-Dihydroxybiphenyl via Suzuki coupling, particularly during scale-up.
Problem Area: Low Reaction Yield & Conversion
Q1: My reaction has stalled with significant starting material remaining. What are the most likely causes?
A1: This is a classic issue in cross-coupling chemistry that can usually be traced back to the catalyst's health or suboptimal reaction parameters.
-
Cause 1: Catalyst Inactivation: The active Pd(0) species is sensitive to oxygen. Insufficiently inert conditions can lead to the oxidation of phosphine ligands and the palladium center, effectively killing the catalyst. [3]On a larger scale, ensuring a truly inert atmosphere is more challenging.
-
Solution:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like sparging with argon or nitrogen for an extended period or freeze-pump-thaw cycles for smaller scales.
-
Use of Pre-catalysts: Employ modern palladium pre-catalysts (e.g., Buchwald-type palladacycles) that readily form the active Pd(0) species in situ and are often more stable than traditional sources like Pd(PPh₃)₄.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) that stabilize the Pd(0) center and promote the key steps of the catalytic cycle. [4]
-
-
-
Cause 2: Inappropriate Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step. [2]An incorrect choice can lead to poor solubility, decomposition of starting materials, or slow reaction rates.
-
Solution:
-
Aqueous bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and cost-efficient for scale-up. [5]The presence of water is often critical for reaction efficacy. [2] * The solvent system (e.g., Toluene/Water, THF/Water) must be able to dissolve both the organic and inorganic components to a sufficient degree.
-
-
-
Cause 3: Low Reaction Temperature: While milder conditions are a goal, some challenging couplings require more thermal energy to overcome activation barriers, especially for less reactive aryl chlorides.
-
Solution: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C), monitoring for product formation and potential byproduct increases by LC-MS.
-
Problem Area: Byproduct Formation
Q2: My crude product is contaminated with significant amounts of 4,4'-dihydroxybiphenyl. How can I prevent this homocoupling?
A2: This byproduct arises from the oxidative homocoupling of the 4-hydroxyphenylboronic acid. It's a common side reaction, especially when oxygen is present. [3][6]
-
Cause: Oxygen in the Reaction: Oxygen promotes the unwanted oxidative homocoupling of the boronic acid.
-
Solution: As with catalyst deactivation, the solution is meticulous exclusion of oxygen. Ensure all reagents are degassed and the reaction is maintained under a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.
-
-
Cause: Base-Induced Decomposition: Certain strong bases can accelerate the decomposition and subsequent homocoupling of boronic acids. [3] * Solution: Use milder bases like K₃PO₄ or cesium carbonate (Cs₂CO₃) instead of stronger options like sodium hydroxide (NaOH). [3] Q3: I'm observing protodeboronation of my boronic acid. What is happening and how do I stop it?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, effectively destroying one of your key starting materials.
-
Cause: Protic Impurities: The presence of excess water or other protic species can lead to this side reaction. [3]While some water is often beneficial, too much can be detrimental.
-
Solution:
-
Use anhydrous grade solvents if the problem is severe, though controlled amounts of water are often part of the protocol.
-
Consider using boronic esters, such as pinacol esters (Bpin), which are significantly more stable towards protodeboronation and can be handled more easily at scale. [3]
-
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Section 3: FAQs for Scaling Up Synthesis
Q4: How does catalyst loading change during scale-up from grams to kilograms?
A4: While bench-scale syntheses might use 1-5 mol% of a palladium catalyst, process chemistry aims to reduce this significantly for cost and environmental reasons, and to minimize heavy metal contamination in the final product. [7]For a robust process, catalyst loading can often be lowered to 0.1 mol% or even into the ppm range. This requires highly active and stable catalyst systems. It's critical to perform catalyst loading studies at the pilot scale to find the optimal balance between reaction rate, yield, and cost.
Q5: What are the primary safety concerns when scaling up this reaction?
A5:
-
Exotherms: While Suzuki couplings are not typically violently exothermic, the initial oxidative addition can release heat. On a large scale, this heat can accumulate if not managed. Ensure the reactor has adequate cooling capacity and consider adding the aryl halide portion-wise to control the initial rate.
-
Solvent Handling: Large volumes of flammable solvents like THF or Toluene pose a significant fire risk. Use appropriate grounding, ventilation, and spark-proof equipment.
-
Reagent Handling: Handling large quantities of bases and other reagents requires appropriate personal protective equipment (PPE).
-
Hydrogen Gas (if applicable): If any dehalogenation side reactions occur, flammable hydrogen gas can be produced. Ensure adequate ventilation and an inert atmosphere.
Q6: Purification is my biggest challenge. How can I effectively separate 2,4'-Dihydroxybiphenyl from the 4,4'-isomer at scale?
A6: This is a well-known challenge due to the similar properties of the isomers. [8]A single-step crystallization is often inefficient. [8]The most effective method is a multi-step fractional crystallization.
-
Principle: The 4,4'-isomer is generally less soluble than the 2,4'-isomer in many common solvent systems. [8]You can exploit this difference.
-
Procedure:
-
Dissolve the crude mixture in a hot solvent system (e.g., a mixture of acetone and benzene, or toluene and heptane).
-
Cool the solution to a specific, optimized temperature where the 4,4'-isomer and other less soluble byproducts preferentially crystallize out.
-
Perform a hot filtration to remove these solids.
-
Cool the resulting filtrate further to a lower temperature to induce the crystallization of the desired, more soluble 2,4'-isomer.
-
The purity of the final product can be further enhanced by washing the crystals or performing a second recrystallization. [8]
-
Section 4: Recommended Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 2,4'-Dihydroxybiphenyl (10g Scale)
This protocol is designed for robustness and scalability.
Materials:
-
2-Bromophenol (1.0 eq)
-
4-Hydroxyphenylboronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
XPhos Pd G3 (Palladium Pre-catalyst) (0.1 mol%)
-
Toluene (Solvent)
-
Water (Co-solvent)
Procedure:
-
Vessel Preparation: To a dry, jacketed reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, add 2-Bromophenol and 4-Hydroxyphenylboronic acid.
-
Inerting: Seal the reactor and evacuate and backfill with nitrogen three times to ensure an inert atmosphere. [2]3. Reagent Addition: Under a positive flow of nitrogen, add the K₃PO₄, followed by the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Add degassed Toluene and degassed water (e.g., a 4:1 Toluene:Water ratio).
-
Reaction: Begin vigorous stirring and heat the mixture to 90-100°C. Monitor the reaction progress every hour using TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Acidify the aqueous layer to pH ~2-3 with 2M HCl. This protonates the phenoxides, making the product soluble in the organic layer.
-
Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Isolation: Concentrate the solvent under reduced pressure to yield the crude product as a solid.
Protocol 2: Purification via Fractional Crystallization
Materials:
-
Crude 2,4'-Dihydroxybiphenyl
-
Toluene (or other suitable aromatic solvent)
-
Heptane (or other suitable anti-solvent)
Procedure:
-
Dissolution: Transfer the crude solid to a clean reactor. Add the minimum amount of hot Toluene required to fully dissolve the material at reflux (~80-90°C).
-
First Crystallization (Impurity Removal): Slowly cool the solution to ~60°C. The less soluble 4,4'-isomer and homocoupling byproducts should begin to precipitate. Hold at this temperature for 1-2 hours to maximize precipitation.
-
Hot Filtration: Filter the hot mixture through a pre-warmed filter to remove the precipitated solids. The filtrate contains the enriched 2,4'-isomer.
-
Second Crystallization (Product Isolation): Transfer the filtrate to a clean crystallization vessel. While stirring, slowly add Heptane as an anti-solvent until the solution becomes slightly turbid.
-
Cooling & Isolation: Cool the mixture slowly to 0-5°C and hold for several hours to complete crystallization. Collect the solid product by filtration, wash with cold Heptane, and dry under vacuum to yield high-purity 2,4'-Dihydroxybiphenyl.
Section 5: Data & Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 1: Parameter Comparison for Scale-Up
| Parameter | Bench-Scale (Grams) | Process-Scale (Kilograms) | Rationale for Change |
| Catalyst Loading | 1 - 3 mol% | 0.05 - 0.5 mol% | Reduce cost, minimize residual palladium, and simplify purification. [7] |
| Ligand | Standard (e.g., PPh₃) | Advanced (e.g., Buchwald ligands) | Higher turnover numbers (TONs), greater stability, and ability to couple challenging substrates. [4] |
| Solvent Quality | Reagent Grade | Anhydrous/Degassed | Minimize side reactions like protodeboronation and catalyst deactivation which are more impactful at scale. [3] |
| Work-up | Separatory Funnel Extraction | Reactor-based Liquid-Liquid Extraction | Accommodate large volumes and ensure safe handling. |
| Purification | Flash Chromatography | Fractional Crystallization / Distillation | Chromatography is generally not economically viable for large-scale production. [9] |
References
- Technical Support Center: Suzuki-Miyaura Cross-Coupling for Biphenyls. Benchchem.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
- A Comparative Guide to the Synthesis of 4,4'-Dihydroxybiphenyl. Benchchem.
- Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling. Benchchem.
- How to improve the yield of 2,4'-Dihydroxydiphenyl sulfone synthesis. Benchchem.
- Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. ArODES.
- Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Ullmann Condensation. Benchchem.
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- Purity Analysis of Commercial 4,4'-Dihydroxybiphenyl: A Comparative Guide. Benchchem.
- Process for the preparation of 2,4-dihydroxybenzophenones. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]
Validation of HPLC method for 2,4'-Dihydroxybiphenyl quantification
An In-Depth Technical Guide to the Validation of an HPLC Method for 2,4'-Dihydroxybiphenyl Quantification
As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4'-Dihydroxybiphenyl. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and offering a comparative perspective on alternative analytical technologies. The protocols and standards described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[1][2][3]
2,4'-Dihydroxybiphenyl is a biphenyl derivative with significance as a potential impurity in chemical syntheses, a metabolite in toxicological studies, and a building block in the development of pharmaceuticals and high-performance polymers. Accurate and reliable quantification is paramount for quality control, safety assessment, and process optimization. While several analytical techniques exist, reversed-phase HPLC with UV detection is a widely adopted method due to its robustness, precision, and accessibility.
However, the suitability of any analytical method is not assumed; it must be proven. Method validation is the process of demonstrating that an analytical procedure is fit for its intended purpose.[4][5] This guide establishes a robust validation system for an HPLC method, ensuring the integrity of the data generated.
The Architecture of HPLC Method Validation
The validation of an analytical method is a holistic process where each parameter assesses a different aspect of the method's performance. These parameters are interconnected, and together, they build a comprehensive picture of the method's capabilities and limitations. The process follows a structured approach as outlined by global regulatory bodies.[6][7]
Sources
- 1. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Spectroscopic Vade Mecum: Distinguishing Dihydroxybiphenyl Isomers for the Discerning Scientist
For researchers, medicinal chemists, and professionals in drug development, the precise identification of isomeric compounds is not merely an academic exercise—it is a critical determinant of a substance's biological activity, toxicity, and therapeutic potential. The dihydroxybiphenyls, a family of phenolic compounds, exemplify this principle. While sharing the same molecular formula, the positional isomerism of the two hydroxyl groups on the biphenyl scaffold gives rise to distinct physicochemical properties that manifest uniquely across various spectroscopic techniques. This guide provides an in-depth comparative analysis of the spectroscopic signatures of three key dihydroxybiphenyl isomers: 2,2'-dihydroxybiphenyl, 3,3'-dihydroxybiphenyl, and 4,4'-dihydroxybiphenyl. We will delve into the causality behind their differing spectral characteristics, offering field-proven insights to aid in their unambiguous identification.
The Structural Nuances Dictating Spectroscopic Behavior
The key to differentiating these isomers lies in understanding how the spatial arrangement of the hydroxyl groups influences electron distribution, molecular symmetry, and intramolecular interactions.
Caption: Structural differences between dihydroxybiphenyl isomers.
-
2,2'-Dihydroxybiphenyl: The ortho-positioning of the hydroxyl groups allows for the formation of a strong intramolecular hydrogen bond. This interaction significantly impacts its conformation, restricting the rotation of the phenyl rings and influencing its spectroscopic behavior, particularly in NMR and IR spectroscopy.
-
3,3'-Dihydroxybiphenyl: With meta-positioned hydroxyl groups, intramolecular hydrogen bonding is not possible. The molecule has a lower degree of symmetry compared to the 4,4'-isomer.
-
4,4'-Dihydroxybiphenyl: The para-substitution results in a highly symmetrical, linear molecule. This symmetry has profound consequences for its NMR and IR spectra.
I. UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the biphenyl rings. The position of the hydroxyl groups alters the extent of this conjugation and, consequently, the absorption maxima (λmax).
The presence of hydroxyl groups, with their non-bonding electrons, extends the conjugation of the biphenyl system, causing a bathochromic (red) shift in the absorption bands compared to unsubstituted biphenyl.
Comparative UV-Vis Data
| Isomer | λmax (nm) | Molar Absorptivity (ε) | Key Observations |
| 2,2'-Dihydroxybiphenyl | ~283 nm | Not readily available | The intramolecular hydrogen bond can cause a slight hypsochromic (blue) shift compared to other isomers due to conformational constraints.[1] |
| 3,3'-Dihydroxybiphenyl | ~250 nm, ~285 nm | Not readily available | Shows typical absorption for a substituted biphenyl. |
| 4,4'-Dihydroxybiphenyl | ~260 nm | ~19,000 M-1cm-1 | The high symmetry and extended conjugation lead to a strong absorption band. |
Expert Insights: The solvent polarity can influence the λmax. In more polar solvents, the excited state is stabilized, often leading to a red shift.[2] When comparing isomers, it is crucial to use the same solvent for all measurements.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
-
Sample Preparation: Prepare stock solutions of each isomer in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution to obtain an absorbance value between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectra from 200 to 400 nm. Use a cuvette containing the pure solvent as a blank to zero the absorbance.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each isomer.
II. Fluorescence Spectroscopy: A Tale of Excited States
Fluorescence spectroscopy is highly sensitive to the structural and environmental factors that affect the excited state of a molecule.
Comparative Fluorescence Data
| Isomer | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Key Observations |
| 2,2'-Dihydroxybiphenyl | ~285 nm | ~350 nm | Low | Intramolecular hydrogen bonding can provide a non-radiative decay pathway, leading to fluorescence quenching and a lower quantum yield. |
| 3,3'-Dihydroxybiphenyl | ~285 nm | ~350 nm | Moderate | Exhibits typical fluorescence for a phenolic compound. |
| 4,4'-Dihydroxybiphenyl | 267 nm[3] | 351 nm[3] | High | The rigid and symmetrical structure limits non-radiative decay pathways, resulting in a higher fluorescence quantum yield. |
Expert Insights: The fluorescence quantum yield is a critical parameter for comparison. It represents the efficiency of the fluorescence process. The significant difference in quantum yields between the isomers, particularly the low value for the 2,2'-isomer, is a strong distinguishing feature. Solvent polarity and pH can significantly impact fluorescence spectra.[4][5]
Experimental Protocol: Fluorescence Spectroscopy
Caption: Workflow for fluorescence spectroscopic analysis.
-
Sample Preparation: Prepare dilute solutions of each isomer in a suitable solvent (e.g., ethanol) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition: Record the emission spectra by exciting at the λmax determined from the UV-Vis spectrum. Record the excitation spectra by monitoring the emission at the wavelength of maximum fluorescence intensity.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate).[6]
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
Comparative ¹H NMR Data (in DMSO-d₆)
| Isomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Key Observations |
| 2,2'-Dihydroxybiphenyl | OH | ~9.5 (broad s) | s | - | The intramolecular hydrogen bond can cause a downfield shift of the hydroxyl proton signal.[7] The broadness is due to exchange. |
| Aromatic H | 6.8 - 7.3 | m | - | Complex multiplet due to asymmetry. | |
| 3,3'-Dihydroxybiphenyl | OH | ~9.4 (s) | s | - | Typical phenolic hydroxyl proton chemical shift. |
| Aromatic H | 6.7 - 7.2 | m | - | A complex pattern of signals is expected. | |
| 4,4'-Dihydroxybiphenyl | OH | 9.2 (s) | s | - | Sharp singlet for the hydroxyl protons. |
| Aromatic H | 7.3 (d), 6.8 (d) | d, d | ~8.5 | Due to symmetry, only two signals are observed for the aromatic protons, each as a doublet. |
Expert Insights: The most striking difference in the ¹H NMR spectra is the simplicity of the 4,4'-isomer's aromatic region due to its high symmetry, resulting in an AA'BB' system that appears as two doublets. The 2,2'- and 3,3'-isomers will show more complex multiplets. The chemical shift of the hydroxyl proton in the 2,2'-isomer is often significantly downfield due to the intramolecular hydrogen bond.[8]
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints
FTIR spectroscopy probes the vibrational modes of the chemical bonds within a molecule.
Comparative FTIR Data (cm⁻¹)
| Isomer | O-H Stretch | C-O Stretch | Aromatic C-H Out-of-Plane Bending | Key Observations |
| 2,2'-Dihydroxybiphenyl | ~3500 (sharp), ~3200 (broad) | ~1220 | ~750 | The presence of a sharp band around 3500 cm⁻¹ for the "free" OH and a broad band at lower wavenumbers for the intramolecularly hydrogen-bonded OH is a key feature. |
| 3,3'-Dihydroxybiphenyl | ~3300 (broad) | ~1230 | ~780, ~880 | A broad O-H stretching band due to intermolecular hydrogen bonding is expected. The out-of-plane bending is characteristic of meta-substitution.[9] |
| 4,4'-Dihydroxybiphenyl | ~3250 (broad) | ~1210 | ~820 | A broad O-H stretching band from intermolecular hydrogen bonding is observed. A strong band around 820 cm⁻¹ is characteristic of para-disubstitution.[9] |
Expert Insights: The O-H stretching region is highly informative. The 2,2'-isomer can exhibit two distinct O-H bands in dilute, non-polar solvents, corresponding to the free and intramolecularly hydrogen-bonded hydroxyl groups. In contrast, the 3,3'- and 4,4'-isomers will show a single, broad O-H stretching band due to intermolecular hydrogen bonding in the solid state or concentrated solutions.[10] The fingerprint region (below 1500 cm⁻¹) contains C-H out-of-plane bending vibrations that are characteristic of the substitution pattern on the aromatic rings (ortho, meta, or para).[9]
Experimental Protocol: FTIR Spectroscopy
Caption: Workflow for FTIR spectroscopic analysis.
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid sample.
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the different functional groups and the substitution pattern.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The unambiguous identification of dihydroxybiphenyl isomers requires a multi-pronged spectroscopic approach. While each technique provides valuable information, a comprehensive analysis integrating data from UV-Vis, fluorescence, NMR, and FTIR spectroscopy offers the most robust and reliable characterization. The key distinguishing features are rooted in the fundamental principles of molecular structure: the intramolecular hydrogen bonding in 2,2'-dihydroxybiphenyl, the high symmetry of 4,4'-dihydroxybiphenyl, and the intermediate nature of 3,3'-dihydroxybiphenyl. By understanding the causal relationships between structure and spectroscopic output, researchers can confidently navigate the subtleties of these important chemical entities.
References
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology, 8(1), 111-132. [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. [Link]
- Li, J.-H., Liu, W.-J., & Xie, Y.-X. (2005). Supporting Information. The Journal of Organic Chemistry, 70, 5409–5412.
- Mataga, N. (1958). Solvent Effects upon Fluorescence Spectra and the Dipolemoments of Excited Molecules. Bulletin of the Chemical Society of Japan, 31(4), 481-487.
- Kong, D. Y., et al. (2006). Complete assignment of (1)H and (13)C NMR data of dihydroxyflavone derivatives. Magnetic Resonance in Chemistry, 44(1), 99-101.
- Spyros, A., & Dais, P. (2009). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 14(7), 2571–2613.
-
Maspero, A., et al. (2023). Fluorescence properties of 3a, 3b, and 3c measured upon excitation at... ResearchGate. [Link]
-
FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. (2023, February 20). YouTube. [Link]
-
NotEvans. (2017, July 14). What effect does hydrogen bonding have on H NMR spectra? Chemistry Stack Exchange. [Link]
- Park, J. H., et al. (2015). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. Bulletin of the Korean Chemical Society, 36(8), 2132-2138.
-
Chegg. (2023, October 20). Solved 1H and 13C NMR spectra of both products from this. [Link]
-
LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
Park, J. H., et al. (2015). Complete assignment of H-1 and C-13 NMR data of dihydroxyflavone derivatives. ResearchGate. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
- de Almeida, J. R. R., et al. (2016). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 27(9), 1696-1705.
-
Spyros, A., & Dais, P. (2014). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. [Link]
- Rao, P. V. R., & Rao, G. R. (2002). Vibrational analysis of substituted phenols: part I. Vibrational spectra, normal coordinate analysis and transferability of force constants of some formyl-, methoxy-, formylmethoxy-, methyl- and halogeno-phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3039-3065.
-
FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020, October 13). YouTube. [Link]
- Melhuish, W. H. (1961). Corrected Emission Spectra and Quantum Yields for a Series of Fluorescent Compounds in the Visible Spectral Region. The Journal of Physical Chemistry, 65(2), 229-235.
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. [Link]
- Kim, H. J., et al. (2018).
-
Yuqian, Q., et al. (2014). 1 H NMR assignments of three products. ResearchGate. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0319096). [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0309393). [Link]
- Hutzinger, O., Safe, S., & Zitko, V. (1976). The ultraviolet absorption spectra of some chlorinated biphenyls.
- Schaefer, T., & Wildman, T. A. (1982). Conformational consequences of intramolecular hydrogen bonding by OH to the directional lone-pair of sulfur in derivatives of methyl phenyl sulfide, diphenyl sulfide, and diphenyl disulfide. Canadian Journal of Chemistry, 60(15), 1924-1929.
- Filatov, M. A., et al. (2020). Solvent-Dependent Fluorescence Properties of CH 2 -bis(BODIPY)s. Molecules, 25(21), 5176.
- Lakowicz, J. R. (2006). Fluorescence Quantum Yields—Methods of Determination and Standards. In Principles of Fluorescence Spectroscopy (pp. 95-120). Springer.
- Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. NIST Technical Note, (910-2), 1-10.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Stoyanov, S. D., et al. (2013). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 18(9), 11438-11451.
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
- Hansen, P. E. (2016). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 21(11), 1532.
-
Mary, Y. S., et al. (2020). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one. ResearchGate. [Link]
- Li, Y., et al. (2023). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. Gels, 9(2), 133.
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
- Azizi, S. N., Chaichi, M. J., & Yousefi, M. (2009). Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(1), 101-105.
- Wünsch, U. J., et al. (2015). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science, 2, 98.
-
Slideshare. (n.d.). Factors affecting uv visible spectroscopy. [Link]
-
Wünsch, U. J., et al. (2015). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds. research.chalmers.se. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. [Link]
-
ResearchGate. (n.d.). a The normalized UV–vis absorption and b fluorescence emission spectra.... [Link]
Sources
- 1. Vibrational analysis of substituted phenols: part I. Vibrational spectra, normal coordinate analysis and transferability of force constants of some formyl-, methoxy-, formylmethoxy-, methyl- and halogeno-phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors affecting uv visible spectroscopy | PPTX [slideshare.net]
- 3. Spectrum [4,4'-dihydroxy Biphenyl] | AAT Bioquest [aatbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. static.horiba.com [static.horiba.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Differentiating 2,4'-Dihydroxybiphenyl from its Isomers by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of synthesized or isolated compounds is a cornerstone of scientific rigor. Positional isomers, such as the various dihydroxybiphenyls, often exhibit distinct biological activities. Consequently, their precise identification is not merely an academic exercise but a critical step in understanding structure-activity relationships (SAR) and ensuring the development of safe and effective therapeutics. This guide provides an in-depth technical comparison, grounded in experimental data, on how to differentiate 2,4'-Dihydroxybiphenyl from its common isomers using the power of Nuclear Magnetic Resonance (NMR) spectroscopy.
The Challenge of Isomerism in Dihydroxybiphenyls
Dihydroxybiphenyls share the same molecular formula (C₁₂H₁₀O₂) but differ in the positions of the two hydroxyl groups on the biphenyl scaffold. This seemingly subtle variation leads to significant differences in molecular symmetry, electronic distribution, and spatial arrangement, all of which are sensitively probed by NMR spectroscopy. While techniques like mass spectrometry can confirm the molecular weight, it is NMR that provides the detailed connectivity and spatial information necessary to distinguish between isomers such as 2,4'-, 2,2'-, 3,3'-, 4,4'-, 2,3'-, and 3,4'-dihydroxybiphenyl.
Unraveling the Structure of 2,4'-Dihydroxybiphenyl: A Multi-dimensional NMR Approach
The key to differentiating these isomers lies in a systematic analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and NOESY) NMR spectra.
¹H NMR Spectroscopy: A First Look at the Proton Environment
The ¹H NMR spectrum provides initial, yet crucial, information based on chemical shifts, integration, and coupling patterns. For 2,4'-dihydroxybiphenyl, the lack of symmetry results in a more complex spectrum compared to its symmetrical counterparts (e.g., 4,4'-dihydroxybiphenyl).
The protons on the 2-hydroxyphenyl ring are influenced by the electron-donating hydroxyl group, which generally shifts ortho and para protons upfield (to a lower ppm value). Conversely, the protons on the 4'-hydroxyphenyl ring will also experience this upfield shift. The interplay of these electronic effects and the anisotropic effect of the neighboring phenyl ring results in a unique fingerprint for each isomer.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to its asymmetry, 2,4'-dihydroxybiphenyl is expected to show 12 distinct signals for the 12 aromatic carbons. Symmetrical isomers, in contrast, will exhibit fewer signals. For instance, the highly symmetrical 4,4'-dihydroxybiphenyl will only show three signals for the aromatic carbons. The chemical shifts of the carbons directly attached to the hydroxyl groups (ipso-carbons) are particularly diagnostic, typically appearing significantly downfield.
2D NMR: Establishing Connectivity and Spatial Proximity
While 1D NMR provides a wealth of information, 2D NMR techniques are often essential for unambiguous assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within each phenyl ring.[1] Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds.[2] This allows for the assignment of adjacent protons on each ring system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is paramount for differentiating constitutional isomers by providing information about through-space proximity of protons.[3] For 2,4'-dihydroxybiphenyl, a key NOE correlation would be expected between the proton ortho to the inter-ring bond on one ring and the protons on the adjacent ring that are spatially close. This is particularly useful for confirming the connectivity between the two phenyl rings.
Comparative NMR Analysis: 2,4'-Dihydroxybiphenyl vs. Other Isomers
The true power of NMR in isomer differentiation becomes apparent when comparing the spectra of the different dihydroxybiphenyls.
| Isomer | Key Differentiating NMR Features |
| 2,4'-Dihydroxybiphenyl | Asymmetrical structure leads to a complex ¹H spectrum with distinct signals for all aromatic protons and 12 unique signals in the ¹³C spectrum. Key NOE correlations are observed between protons on the two different rings. |
| 2,2'-Dihydroxybiphenyl | Due to symmetry, the ¹H and ¹³C spectra are simpler than that of the 2,4'-isomer. The proximity of the two hydroxyl groups can lead to intramolecular hydrogen bonding, which can affect the chemical shift of the hydroxyl protons.[3] |
| 3,3'-Dihydroxybiphenyl | This symmetrical isomer will show a simpler NMR spectrum compared to 2,4'-dihydroxybiphenyl. The protons on each ring will exhibit a distinct splitting pattern. |
| 4,4'-Dihydroxybiphenyl | The high degree of symmetry results in a very simple ¹H NMR spectrum, often showing only two distinct aromatic proton signals (an AA'BB' system). The ¹³C spectrum will also be simple, with only three aromatic carbon signals. |
| 2,3'-Dihydroxybiphenyl | An asymmetrical isomer that will display a complex NMR spectrum similar to the 2,4'-isomer. However, the specific chemical shifts and coupling constants, as well as the NOE correlations between the rings, will be different. |
| 3,4'-Dihydroxybiphenyl | Another asymmetrical isomer with a complex NMR spectrum. Careful analysis of the coupling patterns and NOE data is required to distinguish it from other asymmetrical isomers. |
Experimental Protocols for NMR Analysis
To obtain high-quality, reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for phenolic compounds as it can help to observe the hydroxyl protons. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the dihydroxybiphenyl isomer in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
1D ¹H NMR Acquisition
-
Spectrometer Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Typically 12-16 ppm to cover the entire proton chemical shift range.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the internal standard.
1D ¹³C NMR Acquisition
-
Spectrometer Setup: Tune the carbon probe and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): Typically 0-220 ppm.
-
Number of Scans (NS): 1024 scans or more, as ¹³C is a less sensitive nucleus.
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing: Similar to ¹H NMR, perform a Fourier transform, phase and baseline correction, and reference the spectrum.
2D COSY Acquisition
-
Spectrometer Setup: Use the optimized shims from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected COSY pulse program (e.g., 'cosygpmfph' on Bruker instruments).
-
Spectral Width (SW): Identical to the ¹H spectrum in both dimensions.
-
Number of Increments (in F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing: Apply a 2D Fourier transform and process the data to generate the contour plot.
2D NOESY Acquisition
-
Spectrometer Setup: Use the optimized shims from the ¹H experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard gradient-selected NOESY pulse program (e.g., 'noesygpph' on Bruker instruments).
-
Spectral Width (SW): Identical to the ¹H spectrum in both dimensions.
-
Mixing Time (d8): This is a crucial parameter and may need to be optimized. For small molecules, a mixing time of 500-800 ms is a good starting point.
-
Number of Increments (in F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
-
Processing: Perform a 2D Fourier transform and process the data to visualize the through-space correlations.
Visualizing Key Structural Relationships
Graphviz diagrams can be used to illustrate the key through-bond and through-space correlations that are critical for isomer differentiation.
Caption: Key NOE correlations in 2,4'-Dihydroxybiphenyl.
This diagram illustrates the crucial through-space Nuclear Overhauser Effect (NOE) between a proton on one ring (H6) and the protons on the adjacent ring (H2' and H6'), which is instrumental in confirming the 2,4'-connectivity.
Conclusion
The differentiation of dihydroxybiphenyl isomers is a common challenge in organic synthesis and natural product chemistry. A systematic approach utilizing a combination of 1D (¹H and ¹³C) and 2D (COSY and NOESY) NMR spectroscopy provides a robust and reliable method for their unambiguous identification. By carefully analyzing chemical shifts, coupling constants, and through-space correlations, researchers can confidently assign the correct structure, a critical step for advancing drug discovery and development programs.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Columbia University. COSY - NMR Core Facility. [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
University of Ottawa. NOESY and ROESY. [Link]
-
University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). [Link]
-
YouTube. (2020, April 9). 2D NMR- Worked Example 1 (COSY). [Link]
-
MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Sources
A Comparative Analysis of the Antioxidant Activity of Dihydroxybiphenyls: A Guide for Researchers
In the relentless pursuit of novel therapeutic agents, the intricate world of phenolic compounds continues to be a focal point for researchers, particularly in the domain of antioxidant discovery. Among these, dihydroxybiphenyls (DHBs), a class of polyphenols characterized by two hydroxyl groups substituted on a biphenyl scaffold, have garnered significant attention for their potential to combat oxidative stress, a key pathological factor in numerous diseases. This guide provides a comprehensive comparative analysis of the antioxidant activity of various dihydroxybiphenyl isomers, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for potent antioxidant candidates.
The Significance of Isomerism in Antioxidant Efficacy
The antioxidant capacity of dihydroxybiphenyls is not a monolithic property. It is exquisitely sensitive to the positional isomerism of the hydroxyl groups on the biphenyl structure. This structural nuance dictates critical physicochemical properties such as the bond dissociation enthalpy (BDE) of the phenolic O-H bond, the stability of the resulting phenoxyl radical, and the potential for intramolecular hydrogen bonding. These factors, in turn, govern the dominant mechanism of antioxidant action, be it hydrogen atom transfer (HAT) or single-electron transfer (SET). Understanding these structure-activity relationships is paramount for the rational design of effective antioxidant drugs.
Comparative Evaluation of Dihydroxybiphenyl Isomers
To elucidate the impact of hydroxyl group positioning, this guide focuses on a comparative analysis of key dihydroxybiphenyl isomers. While comprehensive experimental data for all isomers under identical conditions is not extensively available in the literature, a synthesis of existing studies, particularly the insightful work comparing 2,2'-dihydroxybiphenyl and 4,4'-dihydroxybiphenyl, allows for a robust evaluation.
Quantitative Antioxidant Activity
The antioxidant activities of dihydroxybiphenyl isomers are commonly assessed using various in vitro assays. The following table summarizes available data and provides a comparative overview. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
| Dihydroxybiphenyl Isomer | DPPH Radical Scavenging Activity (%RSA)[1] | Chain-Breaking Antioxidant Activity (Protection Factor)[1] |
| 2,2'-Dihydroxybiphenyl | Weak to moderate | Higher than 4,4'-dihydroxybiphenyl |
| 4,4'-Dihydroxybiphenyl | Weak | Lower than 2,2'-dihydroxybiphenyl |
| 3,3'-Dihydroxybiphenyl | Data not readily available in direct comparative studies | Data not readily available in direct comparative studies |
| 3,4'-Dihydroxybiphenyl | Data not readily available in direct comparative studies | Data not readily available in direct comparative studies |
Note: The weak DPPH radical scavenging activity reported in some studies may be influenced by the solvent used (e.g., acetone), which can form complexes with the phenolic compounds.[1]
Mechanistic Insights into Isomer-Specific Activity
The observed differences in antioxidant activity can be attributed to the underlying molecular structures and their influence on reaction thermodynamics and kinetics.
2,2'-Dihydroxybiphenyl: The ortho-positioning of the hydroxyl groups in this isomer allows for the formation of an intramolecular hydrogen bond in the resulting phenoxyl radical. This stabilization of the radical makes the initial hydrogen atom donation more favorable, contributing to its higher chain-breaking antioxidant activity.[1] Theoretical calculations have shown that 2,2'-dihydroxybiphenyl has a lower O-H bond dissociation enthalpy (BDE) compared to its 4,4'- counterpart, further supporting its enhanced antioxidant efficiency.[2]
4,4'-Dihydroxybiphenyl: In this para-substituted isomer, the hydroxyl groups are positioned far apart, precluding the formation of intramolecular hydrogen bonds to stabilize the phenoxyl radical. Consequently, it exhibits lower antioxidant activity compared to the 2,2'-isomer.[1][2]
3,3'- and 3,4'-Dihydroxybiphenyl (Predicted Activity): While direct comparative experimental data is scarce, we can infer the potential antioxidant activity of these isomers based on established structure-activity relationships for phenolic compounds. The 3,3'-isomer, with its meta-positioned hydroxyl groups, is expected to have a lower antioxidant activity than the ortho- and para-isomers due to less effective stabilization of the phenoxyl radical. The 3,4'-dihydroxybiphenyl isomer, possessing a catechol-like moiety in one ring, is predicted to exhibit significant antioxidant activity. The ortho-dihydroxy arrangement in the catechol group is well-known to confer potent radical scavenging capabilities due to the high stability of the resulting ortho-semiquinone radical.
The following diagram illustrates the structural differences and the key stabilizing feature of the 2,2'-dihydroxybiphenyl radical.
Caption: Structural comparison and radical stabilization of dihydroxybiphenyl isomers.
Experimental Protocols for Antioxidant Activity Assessment
To ensure the generation of reliable and reproducible data, the following detailed protocols for common antioxidant assays are provided. These methods represent self-validating systems when performed with appropriate controls and standards.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[3]
Experimental Workflow:
Caption: Step-by-step workflow for the DPPH radical scavenging assay.
Detailed Steps:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at approximately 517 nm should be around 1.0.
-
Sample Preparation: Dissolve the dihydroxybiphenyl isomers in a suitable solvent (e.g., methanol) to create a series of concentrations.
-
Assay Procedure: In a microplate well or cuvette, add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.[4]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to quench the pre-formed ABTS radical cation.[5]
Detailed Steps:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure: Add a specific volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-TPTZ) complex to the ferrous (Fe2+) form, which has an intense blue color.
Detailed Steps:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), TPTZ solution (e.g., 10 mM in 40 mM HCl), and FeCl3 solution (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio.
-
Assay Procedure: Add a small volume of the sample solution to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO4·7H2O. The antioxidant capacity of the sample is then expressed as µM Fe(II) equivalents.
Conclusion and Future Directions
This comparative analysis underscores the critical role of hydroxyl group positioning in determining the antioxidant activity of dihydroxybiphenyls. The available evidence strongly suggests that 2,2'-dihydroxybiphenyl is a more potent antioxidant than 4,4'-dihydroxybiphenyl, primarily due to the stabilizing effect of intramolecular hydrogen bonding in its phenoxyl radical. While experimental data for other isomers like 3,3'- and 3,4'-dihydroxybiphenyl is limited, structure-activity relationships predict a lower activity for the former and potentially a high activity for the latter.
For researchers and drug development professionals, these findings highlight the importance of considering isomeric structures in the design and screening of novel antioxidant compounds. To further advance our understanding, future research should focus on conducting comprehensive, direct comparative studies of a wider range of dihydroxybiphenyl isomers using a standardized set of antioxidant assays. Such data will be invaluable for building more accurate quantitative structure-activity relationship (QSAR) models and for the rational design of next-generation antioxidant therapeutics.
References
- Koleva, L., et al. (2017). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies.
- Koleva, L., et al. (2017). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies.
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food science and Technology, 28(1), 25-30.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free radical biology and medicine, 26(9-10), 1231-1237.
- Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76.
- Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical.
- Apak, R., et al. (2004). A novel direct-current plasma atomic emission spectrometric (DCP-AES) method for the determination of chromium(VI) in waters, soils, and industrial wastes. Talanta, 64(5), 1317-1325.
- Sies, H. (1997). Oxidative stress: oxidants and antioxidants. Experimental physiology, 82(2), 291-295.
- Halliwell, B. (1995). Antioxidant characterization. Methodology and mechanism. Biochemical pharmacology, 49(10), 1341-1348.
- Siquet, C., et al. (2006). Antioxidant profile of dihydroxy-and trihydroxyphenolic acids--a structure-activity relationship study. Free radical research, 40(4), 433-442.
- Gülçin, İ. (2006). Antioxidant activity of caffeic acid (3, 4-dihydroxycinnamic acid). Toxicology, 217(2-3), 213-220.
- Miller, N. J., et al. (1993).
- Pulido, R., Bravo, L., & Saura-Calixto, F. (2000). Antioxidant activity of dietary polyphenols as determined by a modified ferric reducing/antioxidant power assay. Journal of agricultural and food chemistry, 48(8), 3396-3402.
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
Sources
An In Vitro Comparative Analysis of Biphenyl Diol Isomer Cytotoxicity
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a significant structural motif in medicinal chemistry and toxicology. Its hydroxylated derivatives, biphenyl diols, are of particular interest due to their presence as metabolites of biphenyl and polychlorinated biphenyls (PCBs), as well as their potential therapeutic applications.[1][2] However, the positioning of the hydroxyl groups on the biphenyl rings can dramatically alter the molecule's biological activity, leading to significant differences in cytotoxicity. Understanding these structure-activity relationships is paramount for predicting toxicity and designing safer, more effective therapeutic agents.[3][4]
This guide provides a comprehensive in vitro comparison of the cytotoxicity of various biphenyl diol isomers. We will delve into the experimental data, explain the underlying mechanisms of toxicity, and provide detailed protocols for key cytotoxicity assays to empower researchers in their own investigations.
Structure-Cytotoxicity Relationship: The Critical Role of Hydroxyl Group Position
Experimental evidence strongly indicates that the cytotoxic potential of biphenyl diols is not uniform across all isomers. The location of the hydroxyl (-OH) groups significantly influences the molecule's interaction with cellular components and its susceptibility to metabolic activation into more reactive species.
A key study investigating the cytotoxic effects of biphenyl and its hydroxylated derivatives on isolated rat hepatocytes found that the addition of a hydroxyl group to the biphenyl ring enhances its cytotoxicity.[5] The study compared biphenyl (BP), o-phenylphenol (OPP), m-phenylphenol (MPP), p-phenylphenol (PPP), 2,2'-biphenol (o,o'-BPol), and 4,4'-biphenol (p,p'-BPol), among other derivatives. The results demonstrated that the monohydroxylated phenylphenols (OPP, MPP, PPP) were more toxic than biphenyl itself.[5][6]
Crucially, the study revealed a distinct structure-activity relationship among the isomers. The para- and meta-hydroxylated isomers (p-phenylphenol and m-phenylphenol) exhibited greater toxicity than the ortho-hydroxylated isomer (o-phenylphenol).[5] This suggests that the position of the hydroxyl group influences the molecule's ability to disrupt critical cellular functions. For instance, MPP and PPP were found to cause more severe impairments in mitochondrial oxidative phosphorylation compared to OPP.[5][6]
Furthermore, comparing the biphenol (dihydroxylated) isomers, phenyl-hydroquinone (PHQ) was found to be more toxic than 2,2'-biphenol or 4,4'-biphenol.[5] The enhanced toxicity of PHQ is attributed to its rapid conversion to the reactive intermediate, phenyl-benzoquinone.[5] This highlights a critical mechanism of toxicity for certain biphenyl diols: their metabolic activation to highly reactive quinone species that can lead to cellular damage.[5][7]
Another study comparing 4,4'-biphenol and 2,2'-biphenol found that the cytotoxicity in RAW 264.7 cells declined in the order of 4,4'-biphenol > 2,2'-biphenol.[2][8] The higher toxicity of 4,4'-biphenol was suggested to be due to its radical-mediated transformation into the cytotoxic diphenylquinone.[2][8]
Comparative Cytotoxicity Data
The following table summarizes the comparative cytotoxicity of various biphenyl diol isomers and related compounds based on available literature. It is important to note that the experimental conditions, such as cell lines and exposure times, can vary between studies, which may influence the absolute values.
| Compound | Cell Line | Cytotoxicity Metric & Value | Key Findings & Mechanism |
| p,p'-Biphenol (4,4'-Biphenol) | RAW 264.7 | Higher cytotoxicity than 2,2'-biphenol[2][8] | Potential transformation to cytotoxic diphenylquinone.[2][8] |
| o,o'-Biphenol (2,2'-Biphenol) | RAW 264.7 | Lower cytotoxicity than 4,4'-biphenol[2][8] | May have anti-inflammatory properties at lower concentrations.[2][8] |
| p-Phenylphenol (PPP) | Rat Hepatocytes | More toxic than o-phenylphenol[5] | Causes severe impairment of mitochondrial oxidative phosphorylation.[5] |
| m-Phenylphenol (MPP) | Rat Hepatocytes | More toxic than o-phenylphenol[5] | Causes severe impairment of mitochondrial oxidative phosphorylation.[5] |
| o-Phenylphenol (OPP) | Rat Hepatocytes | Less toxic than p- and m-isomers[5] | Induces loss of intracellular ATP, glutathione, and protein thiols.[5] |
| Phenyl-hydroquinone (PHQ) | Rat Hepatocytes | More toxic than o,o'-BPol and p,p'-BPol[5] | Rapidly converts to the reactive intermediate phenyl-benzoquinone.[5] |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) | HuH7.5 (Hepatocellular Carcinoma) | IC50: 68 µM (24h), 55 µM (48h)[9] | Induces G2/M cell cycle arrest and apoptosis, likely via CDK1 inhibition.[9] |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) | HepG2/C3A (Hepatocellular Carcinoma) | IC50: 50 µM (24h), 42 µM (48h)[9] | Induces morphological alterations, mitochondrial dysfunction, and apoptosis.[9] |
Mechanisms of Cytotoxicity: A Deeper Dive
The cytotoxic effects of biphenyl diol isomers are mediated by a variety of cellular and molecular mechanisms. Understanding these pathways is crucial for both risk assessment and the development of targeted therapeutics.
Mitochondrial Dysfunction
A primary target for many biphenyl diol isomers is the mitochondrion.[5] As demonstrated with phenylphenol isomers, these compounds can severely impair oxidative phosphorylation, leading to a rapid depletion of intracellular ATP.[5] This energy crisis disrupts numerous cellular processes and can ultimately trigger cell death. The disruption of the mitochondrial membrane potential is another key event in the intrinsic apoptotic pathway.[10][11]
Oxidative Stress and Reactive Intermediates
Several biphenyl diols exert their toxicity through the generation of reactive oxygen species (ROS) and the formation of reactive intermediates.[9][11][12] Phenyl-hydroquinone, for example, is readily oxidized to a quinone, a highly electrophilic species that can react with cellular nucleophiles like glutathione (GSH) and protein thiols, leading to their depletion and subsequent oxidative stress and cell death.[5][7] The formation of superoxide has also been indicated during the oxidation of PCB hydroquinones.[12] This oxidative stress can damage lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a common endpoint for cells exposed to cytotoxic biphenyl diols.[9] This can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways. The intrinsic pathway is often triggered by cellular stress, such as mitochondrial damage and ROS production, leading to the release of cytochrome c and the activation of a caspase cascade. Some compounds, like 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), have been shown to induce G2/M cell cycle arrest, which can precede the onset of apoptosis.[9]
dot graph TD; subgraph "Biphenyl Diol Isomer Exposure" A[Biphenyl Diol Isomer]; end
end Mechanisms of Biphenyl Diol-Induced Cytotoxicity
Experimental Protocols for Cytotoxicity Assessment
To enable robust and reproducible in vitro comparisons, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for three commonly used cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13]
dot graph TD; A[Seed cells in 96-well plate and allow to adhere overnight] --> B[Treat cells with various concentrations of biphenyl diol isomers]; B --> C[Incubate for a specified period e.g., 24, 48, or 72 hours]; C --> D[Add MTT solution to each well and incubate for 2-4 hours]; D --> E[Solubilize formazan crystals with DMSO or other solvent]; E --> F[Measure absorbance at ~570 nm using a microplate reader]; F --> G[Calculate % cell viability and determine IC50 values];
end MTT Assay Workflow
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment and incubate for 24 hours to allow for cell adhesion.[1][15]
-
Compound Treatment: Prepare serial dilutions of the biphenyl diol isomers in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate vehicle controls.[15]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1][14]
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for an additional 2-4 hours.[14][15]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1][16]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that causes 50% inhibition of cell viability) by plotting a dose-response curve.[1]
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[17][18]
dot graph TD; A[Seed cells and treat with biphenyl diol isomers as in MTT assay] --> B[After incubation, collect the cell culture supernatant]; B --> C[Transfer supernatant to a new 96-well plate]; C --> D[Add LDH assay reaction mixture to each well]; D --> E[Incubate at room temperature, protected from light]; E --> F[Add stop solution]; F --> G[Measure absorbance at ~490 nm]; G --> H[Calculate % cytotoxicity based on controls];
end LDH Release Assay Workflow
Detailed Protocol:
-
Cell Treatment: Seed and treat cells with biphenyl diol isomers in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[19]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 3-5 minutes) to pellet any detached cells.[19]
-
Sample Transfer: Carefully transfer a portion of the cell culture supernatant from each well to a new, clear 96-well flat-bottom plate.[19][20]
-
Reaction Setup: Add the LDH reaction mixture, which contains the substrate and cofactor for the LDH enzymatic reaction, to each well containing the supernatant.[19]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[19]
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) can be used to subtract background absorbance.[19]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.[20]
Annexin V/Propidium Iodide Staining for Apoptosis Detection by Flow Cytometry
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[21][22] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][21] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.[10][21]
dot graph TD; A[Treat cells with biphenyl diol isomers and harvest] --> B[Wash cells with cold PBS]; B --> C[Resuspend cells in 1X Annexin V Binding Buffer]; C --> D[Add fluorescently labeled Annexin V and Propidium Iodide PI]; D --> E[Incubate at room temperature in the dark]; E --> F[Analyze by flow cytometry]; F --> G[Quantify cell populations: Healthy, Early Apoptotic, Late Apoptotic/Necrotic];
end Annexin V/PI Staining Workflow
Detailed Protocol:
-
Cell Treatment and Harvest: Treat cells with the biphenyl diol isomers for the desired time. Harvest both adherent and floating cells to include the apoptotic population.[10]
-
Cell Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[10][21]
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI staining solution to the cell suspension.[23]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[21]
Conclusion
The in vitro cytotoxicity of biphenyl diol isomers is highly dependent on their chemical structure, particularly the position of the hydroxyl groups. Isomers that are more readily metabolized to reactive quinone species or that are more effective at disrupting mitochondrial function tend to exhibit greater toxicity. This guide provides a framework for understanding these structure-activity relationships and offers detailed protocols for the reliable assessment of cytotoxicity. By employing these standardized methods, researchers can generate robust and comparable data, which is essential for advancing our understanding of the toxicological profiles of these compounds and for the development of safer chemicals and novel therapeutics.
References
-
Nakagawa, Y., Tay, S., Moore, G., & Moldéus, P. (1993). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Biochemical Pharmacology, 45(10), 2091-2097. [Link]
-
Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e377. [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Sci-Hub. (1993). Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. Biochemical Pharmacology. [Link]
-
Srinivasan, A., et al. (2001). Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes. Chemical Research in Toxicology, 14(7), 858-865. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Srinivasan, A., et al. (2001). Molecular cytotoxic mechanisms of catecholic polychlorinated biphenyl metabolites in isolated rat hepatocytes. Chemical Research in Toxicology, 14(12), 1665-1672. [Link]
-
Srinivasan, A., et al. (2002). Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes. Toxicology and Applied Pharmacology, 182(1), 29-37. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
Current Protocols. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 72(1), 2.29.1-2.29.14. [Link]
-
Kanno, S., et al. (2019). Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+. Drug and Chemical Toxicology, 42(4), 430-435. [Link]
-
de Oliveira, A. C. S., et al. (2025). 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. Biomedicine & Pharmacotherapy, 187, 118082. [Link]
-
Wang, L. S., et al. (2003). [Quantitative structure-activity relationships and joint toxicity of substituted biphenyls]. Huan jing ke xue= Huanjing kexue, 24(5), 10-14. [Link]
-
Satoh, K., et al. (2004). Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol. Anticancer Research, 24(3a), 1525-1531. [Link]
-
Anticancer Research. (2004). Antioxidant and Cyclooxygenase-2-inhibiting Activity of 4,4′-Biphenol, 2,2′-Biphenol and Phenol. Anticancer Research. [Link]
-
Mueller, S. O., et al. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Molecular and Cellular Endocrinology, 194(1-2), 69-79. [Link]
-
MDPI. (2022). Mitigating the Adverse Effects of Polychlorinated Biphenyl Derivatives on Estrogenic Activity via Molecular Modification Techniques. International Journal of Molecular Sciences, 23(19), 11463. [Link]
-
Semantic Scholar. (2003). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicology in Vitro. [Link]
-
Hrouzek, P., et al. (2011). Cytotoxicity and Pro-Apoptotic Activity of 2,2´-Bis[4,5-bis(4-hydroxybenzyl)-2-(4-hydroxyphenyl)cyclopent-4-en-1,3-dione], a Phenolic Cyclopentenedione Isolated from the Cyanobacterium Strain Nostoc sp. str. Lukešová 27/97. Marine Drugs, 9(9), 1598-1614. [Link]
-
National University of Singapore. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
-
National Institutes of Health. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Toxicological Sciences, 169(1), 193-206. [Link]
-
McKinney, J. D., et al. (1985). Structure-induction versus structure-toxicity relationships for polychlorinated biphenyls and related aromatic hydrocarbons. Environmental Health Perspectives, 60, 57-68. [Link]
-
Chakraborty, A., et al. (2022). Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective. International Journal of Molecular Sciences, 23(15), 8196. [Link]
-
Pacios, L. F. (2009). Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics. Journal of Computational Chemistry, 30(12), 1867-1879. [Link]
-
National Institutes of Health. (2012). Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening. Journal of Toxicology and Environmental Health, Part A, 75(8-10), 479-500. [Link]
-
Pereira-Silva, M., et al. (2025). Mechanisms of toxicity caused by bisphenol analogs in human in vitro cell models. Toxicology in Vitro, 100, 105877. [Link]
-
Yang, C. Z., et al. (2011). Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins. Environmental Health, 10, 41. [Link]
-
National Institutes of Health. (2023). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. International Journal of Molecular Sciences, 24(24), 17578. [Link]
-
ResearchGate. (2025). In vitro cytotoxicity assessment of the biocidal agents sodium o-phenylphenol, sodium o-benzyl-p-chlorophenol, and sodium p-tertiary amylphenol using established fish cell lines. Toxicology in Vitro. [Link]
-
National Institutes of Health. (2024). 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) exposure induces hepatotoxicity and nephrotoxicity – role of oxidative stress, mitochondrial dysfunction and pathways of cytotoxicity. Scientific Reports, 14(1), 24194. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2'-biphenol and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Quantitative structure-activity relationships and joint toxicity of substituted biphenyls] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 5. Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.red [sci-hub.red]
- 7. Research Portal [iro.uiowa.edu]
- 8. Antioxidant and Cyclooxygenase-2-inhibiting Activity of 4,4′-Biphenol, 2,2′-Biphenol and Phenol | Anticancer Research [ar.iiarjournals.org]
- 9. 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanisms of toxicity caused by bisphenol analogs in human in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of polychlorinated biphenyl hydroquinone metabolites in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. clyte.tech [clyte.tech]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. scientificlabs.co.uk [scientificlabs.co.uk]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Dihydroxybiphenyls and Other Tyrosinase Inhibitors for Dermatological Research
For researchers and drug development professionals navigating the landscape of skin pigmentation modulators, the enzyme tyrosinase represents a pivotal target. Its inhibition is a cornerstone strategy for developing agents that address hyperpigmentation disorders and meet the cosmetic demand for skin lightening. This guide provides an in-depth comparison of dihydroxybiphenyl-based inhibitors against established compounds like kojic acid, arbutin, and hydroquinone. We will delve into their mechanisms, comparative efficacy supported by experimental data, and provide a robust protocol for evaluating novel inhibitor candidates.
Tyrosinase: The Gatekeeper of Melanin Synthesis
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes.[1] The process, known as melanogenesis, is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the discovery of potent and safe tyrosinase inhibitors is a significant focus in dermatological and cosmetic research.
The core strategy behind many depigmenting agents is to interrupt this pathway by targeting tyrosinase. Inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, by binding to the enzyme's active site or allosteric sites.[3]
Caption: The melanin synthesis pathway, highlighting the critical role of tyrosinase and the points of intervention for inhibitors.
The Promise of Dihydroxybiphenyls as Tyrosinase Inhibitors
The biphenyl scaffold has emerged as a privileged structure in the design of potent tyrosinase inhibitors.[4] The presence and position of hydroxyl groups on the phenyl rings are critical for activity. While direct and extensive data on the 2,4'-Dihydroxybiphenyl isomer is limited in publicly accessible literature, significant research on its structural isomer, 4,4'-Dihydroxybiphenyl , showcases the potential of this chemical class.
Furthermore, the 2,4-dihydroxyphenyl moiety (a resorcinol structure) is a well-established pharmacophore found in numerous highly potent tyrosinase inhibitors.[5][6] Its structural similarity to tyrosine allows it to effectively interact with the enzyme's active site.
Spotlight on 4,4'-Dihydroxybiphenyl: A Potent Competitive Inhibitor
Studies have demonstrated that 4,4'-Dihydroxybiphenyl (4,4'-BP) is a powerful inhibitor of mushroom tyrosinase, exhibiting a half-maximal inhibitory concentration (IC50) of 1.91 µM .[7][8] This potency is significantly greater than that of many commonly used agents.
Mechanism of Action: Kinetic analysis reveals that 4,4'-BP acts as a competitive inhibitor .[7][8] This means it directly competes with the natural substrate, L-tyrosine, for binding to the active site of the tyrosinase enzyme. By occupying this site, it prevents the catalytic conversion of tyrosine to L-DOPA, thereby halting the first step of melanogenesis. In cellular models using B16F10 melanoma cells, 4,4'-BP has been shown to effectively suppress melanin biosynthesis.[7]
The 2,4-Dihydroxyphenyl Moiety: A Key to Unlocking High Potency
The 2,4-dihydroxyphenyl group is a recurring structural motif in some of the most potent tyrosinase inhibitors discovered.[2][5] This arrangement of hydroxyl groups appears to be optimal for interacting with the copper ions and key amino acid residues within the tyrosinase active site.
A prime example is the synthetic chalcone derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one , which contains this critical moiety. This compound has demonstrated extraordinary inhibitory activity against mushroom tyrosinase with an IC50 value of just 0.013 µM for the enzyme's monophenolase activity (the conversion of L-tyrosine).[2] This represents a potency several orders of magnitude greater than standard inhibitors. Its mechanism has also been identified as competitive, underscoring the effectiveness of the 2,4-dihydroxyphenyl structure in active site binding.[2]
Benchmarking Against Established Tyrosinase Inhibitors
A thorough evaluation requires comparison against widely recognized tyrosinase inhibitors used in research and commercial applications.
Kojic Acid
A fungal metabolite, kojic acid is frequently used as a positive control in tyrosinase inhibition assays.[9] It functions primarily as a copper chelator, binding to the copper ions in the enzyme's active site, which are essential for its catalytic activity.[10] Its mechanism is complex, often described as mixed-type inhibition.[9] However, its use can be limited by instability in formulations and potential for skin irritation.[10]
Arbutin (β-Arbutin)
Arbutin is a naturally occurring hydroquinone glycoside found in plants like bearberry. It acts as a competitive inhibitor of tyrosinase, though its potency is generally considered moderate.[11] Its glycosidic linkage improves its stability and reduces the cytotoxicity associated with its aglycone, hydroquinone. A synthetic isomer, α-arbutin, has been reported in some studies to be more effective than β-arbutin.[12]
Hydroquinone
Hydroquinone is a potent tyrosinase inhibitor that also serves as an alternative substrate for the enzyme.[13] Its mechanism involves not only competitive inhibition but also the generation of reactive oxygen species that can cause oxidative damage to melanocytes, contributing to its depigmenting effect.[13] Due to concerns about safety, including potential cytotoxicity and ochronosis, its use is restricted in many regions.[6][13]
Quantitative Performance Comparison
The efficacy of tyrosinase inhibitors is most commonly quantified by their IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value signifies higher potency.
| Inhibitor | IC50 (µM) | Source of Tyrosinase | Primary Mechanism of Action |
| (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | 0.013 (monophenolase) / 0.93 (diphenolase) | Mushroom | Competitive[2] |
| 4,4'-Dihydroxybiphenyl | 1.91 | Mushroom | Competitive[7][8] |
| Hydroquinone | 3.9 - 22.78 | Mushroom | Competitive Inhibition, Cytotoxicity[13] |
| Kojic Acid | 12.8 - 51.11 | Mushroom | Mixed-Type, Copper Chelation[9] |
| Arbutin (β-arbutin) | 260 - 9000 | Mushroom | Competitive[11] |
| Arbutin (α-arbutin) | 2000 - 8000 | Mushroom | Competitive[11][12] |
| Note: IC50 values can vary depending on the purity of the enzyme, substrate used (L-tyrosine vs. L-DOPA), and specific assay conditions. The data presented is compiled from various sources for comparative purposes.[14] |
Experimental Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
This section provides a detailed, self-validating protocol for assessing the inhibitory potential of test compounds against mushroom tyrosinase, a widely used and commercially available model enzyme.[1]
Rationale
The assay is based on the spectrophotometric measurement of dopachrome formation, a colored intermediate produced from the oxidation of L-DOPA by tyrosinase.[1] The rate of dopachrome formation, observed as an increase in absorbance at ~475-492 nm, is directly proportional to enzyme activity. The presence of an inhibitor reduces this rate. Kojic acid is used as a positive control to validate the assay's performance.
Materials
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Compound (e.g., Dihydroxybiphenyl derivative)
-
Positive Control: Kojic Acid
-
Solvent for compounds (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Caption: A generalized workflow for the in vitro tyrosinase inhibition assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare and keep on ice. This buffer is used for all dilutions unless otherwise specified.
-
Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Prepare this solution fresh before each experiment and keep it on ice. The optimal concentration may require pre-experimental validation.
-
L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA in phosphate buffer. This solution should be prepared fresh and protected from light to prevent auto-oxidation.
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve the test compound (e.g., 2,4'-Dihydroxybiphenyl) in DMSO. From this stock, prepare a series of dilutions in DMSO or the assay buffer to achieve a range of final concentrations for testing.
-
Positive Control Stock Solution (Kojic Acid, e.g., 1 mM): Dissolve kojic acid in the assay buffer. Prepare serial dilutions to generate a concentration-response curve.
-
-
Assay Procedure (96-Well Plate Format):
-
Plate Setup: Designate wells for blanks, negative controls, positive controls, and test compounds at various concentrations.
-
Blank Wells: Add 160 µL of Phosphate Buffer + 20 µL of L-DOPA Solution (no enzyme).
-
Control Wells (100% Activity): Add 140 µL of Phosphate Buffer + 20 µL of Tyrosinase Solution.
-
Test Compound Wells: Add 20 µL of each test compound dilution + 120 µL of Phosphate Buffer + 20 µL of Tyrosinase Solution.
-
Positive Control Wells: Add 20 µL of each Kojic Acid dilution + 120 µL of Phosphate Buffer + 20 µL of Tyrosinase Solution.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the L-DOPA solution to all wells (except the blanks, which already contain it) to start the reaction. The final volume in each well will be 180 µL (or adjusted as per your specific protocol).
-
-
Measurement and Data Analysis:
-
Absorbance Reading: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm. For a kinetic assay, take readings at regular intervals (e.g., every minute) for 20-30 minutes. For an endpoint assay, incubate for a fixed time (e.g., 20 minutes) and then take a single reading.
-
Calculate Rate of Reaction (for kinetic assay): Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the control well and V_sample is the rate in the presence of the test compound.
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Conclusion and Future Perspectives
The data strongly suggest that dihydroxybiphenyls are a highly promising class of tyrosinase inhibitors. 4,4'-Dihydroxybiphenyl demonstrates potency significantly superior to common agents like arbutin and kojic acid.[7][8] Moreover, the recurring presence of the 2,4-dihydroxyphenyl moiety in ultra-potent inhibitors highlights a critical structural feature for rational drug design.[2][6] The thiophene chalcone derivative containing this group, with its nanomolar-range IC50 value, represents the current frontier of potency for synthetic inhibitors.[2]
For researchers in the field, these findings provide a clear direction. While established inhibitors like kojic acid and arbutin serve as important benchmarks, the exploration of novel scaffolds such as dihydroxybiphenyls offers a path toward developing next-generation skin depigmenting agents with potentially greater efficacy. Future work should focus on synthesizing and evaluating other dihydroxybiphenyl isomers, including 2,4'-Dihydroxybiphenyl, to fully map the structure-activity relationship and optimize for potency, safety, and formulation stability.
References
- BenchChem. (n.d.). A Comparative Guide to Tyrosinase Inhibitors: Benchmarking Against Established Compounds.
-
Park, O. H., & Lee, M. W. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. International Journal of Molecular Sciences, 10(9), 3811–3823. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of mushroom tyrosinase inhibitory abilities (IC50) among kojic acid, arbutin, natural product T1 and its derivative T2–T5. Retrieved from [Link]
- BenchChem. (n.d.). Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin.
- BenchChem. (n.d.). A Comparative Analysis of Tyrosinase-IN-7 and Hydroquinone for Melanogenesis Inhibition.
-
ResearchGate. (n.d.). IC 50 values for mushroom tyrosinase inhibitors. Retrieved from [Link]
-
Kim, M. H., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. Molecules, 23(10), 2699. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of a 2,4-dihydroxyphenyl moiety, tyrosinase inhibitors bearing a 2,4-dihydroxyphenyl moiety, and target compounds 1–13. Retrieved from [Link]
-
D'Mello, S. A. N., et al. (2016). Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances. Molecules, 21(11), 1499. Retrieved from [Link]
-
Funayama, M., et al. (1995). Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma. Bioscience, Biotechnology, and Biochemistry, 59(1), 143-144. Retrieved from [Link]
-
Chen, Q. X., et al. (2005). A Novel Synthesized Tyrosinase Inhibitor: (E)-2-((2,4-Dihydroxyphenyl)diazenyl)phenyl 4-Methylbenzenesulfonate as an Azo-Resveratrol Analog. Bioscience, Biotechnology, and Biochemistry, 77(1), 65-72. Retrieved from [Link]
-
Kim, Y. J., et al. (2005). 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor. Biological & Pharmaceutical Bulletin, 28(2), 323-327. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated IC50 of each compound on tyrosinase and laccase enzymes and type of inhibition exerted. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase. Retrieved from [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Retrieved from [Link]
-
Wang, H. M., et al. (2010). Design and Synthesis of Biphenyl Derivatives as Mushroom Tyrosinase Inhibitors. Bioorganic & Medicinal Chemistry, 18(18), 6708-6714. Retrieved from [Link]
-
No, J. K., et al. (1999). Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid. Journal of Pharmacy & Pharmaceutical Sciences, 2(3), 110-115. Retrieved from [Link]
- BenchChem. (n.d.). Comparing the tyrosinase inhibition activity of Dipotassium hydroquinone and arbutin.
-
Open ICM. (2025). Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics. Retrieved from [Link]
-
Park, S. A., et al. (2022). Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation. International Journal of Molecular Sciences, 23(18), 10583. Retrieved from [Link]
-
J-Stage. (2005). 4,4′-Dihydroxybiphenyl as a New Potent Tyrosinase Inhibitor. Retrieved from [Link]
-
OUCI. (2024). Drug design of tyrosinase inhibitors. Retrieved from [Link]
-
Pillaiyar, T., et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-28. Retrieved from [Link]
-
Lall, N., et al. (2020). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. Chemistry & Biodiversity, 17(10), e2000412. Retrieved from [Link]
-
Saeedi, M., et al. (2021). Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. Pharmaceutical and Biomedical Research, 7(2), 83-100. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of biphenyl derivatives as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances [mdpi.com]
- 7. 4,4'-Dihydroxybiphenyl as a new potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,4′-Dihydroxybiphenyl as a New Potent Tyrosinase Inhibitor [jstage.jst.go.jp]
- 9. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Validation of an Analytical Method for 2,4'-Dihydroxybiphenyl
This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 2,4'-Dihydroxybiphenyl. As a key metabolite of biphenyl and a potential impurity in various chemical syntheses, the ability to reliably measure 2,4'-Dihydroxybiphenyl is critical for applications ranging from environmental monitoring and toxicology to pharmaceutical quality control.
An analytical method, no matter how well-developed in a single laboratory, can only be considered truly robust and reliable once it has undergone a successful inter-laboratory validation. This collaborative process is the ultimate test of a method's transferability, demonstrating its ability to produce consistent and accurate results across different laboratories, equipment, and analysts. This guide will compare three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and present a model for a comprehensive inter-laboratory validation study.
The Foundation: Regulatory Principles for Method Validation
Before embarking on an inter-laboratory study, it is imperative to ground the process in established regulatory standards. These guidelines provide a harmonized framework for the required validation characteristics, ensuring that the generated data is scientifically sound and meets global regulatory expectations. The primary reference documents for this work are:
-
ICH Guideline Q2(R1) "Validation of Analytical Procedures" : This is the cornerstone document from the International Council for Harmonisation, which details the validation parameters required for analytical methods submitted as part of regulatory applications.[1][2][3][4] The objective of validating an analytical procedure is to prove its suitability for the intended purpose.[4]
-
FDA Guidance for Industry: Bioanalytical Method Validation : This guidance provides recommendations for validating methods used in the analysis of drugs and their metabolites in biological matrices, which is highly relevant for a compound like 2,4'-Dihydroxybiphenyl.[5][6][7] The latest guidances, including ICH M10, set the current expectations for bioanalytical data quality.[8][9]
-
AOAC International Guidelines : These guidelines offer a robust framework, particularly for collaborative studies, detailing requirements for study design, number of participating laboratories, and statistical analysis.[10][11][12]
The core validation parameters to be assessed in the inter-laboratory study include:
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of other components.
-
Accuracy : The closeness of test results to the true value.
-
Precision : The degree of agreement among individual tests when the procedure is applied repeatedly. This is evaluated at two levels:
-
Repeatability (Intra-laboratory precision) : Precision under the same operating conditions over a short interval.
-
Reproducibility (Inter-laboratory precision) : Precision between different laboratories.
-
-
Linearity & Range : The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
Designing the Inter-Laboratory Validation Study
The success of an inter-laboratory study hinges on meticulous planning and a clearly defined protocol. The primary goal is to assess the method's reproducibility by minimizing all other sources of variability.
Causality Behind the Design: A centralized design is crucial. One coordinating laboratory prepares and distributes identical sample sets to all participating laboratories. This eliminates sample heterogeneity as a variable, ensuring that any observed differences in results are attributable to the laboratory environment (analyst, instrument, reagents) and thus a true measure of the method's reproducibility.
Key Components of the Study:
-
Coordinating Laboratory: Responsible for protocol development, sample preparation, sample distribution, and final data analysis.
-
Participating Laboratories: A minimum of three to five independent laboratories should be included to provide sufficient statistical power.[12]
-
Harmonized Protocol: A single, unambiguous analytical protocol must be provided to all participants. No deviations are permitted.
-
Homogenous Test Materials: A large batch of the test material (e.g., spiked matrix) is prepared, ensuring it is homogenous. Samples are then aliquoted for distribution. Stability of the analyte in the matrix must be confirmed prior to the study.
-
Sample Sets: Each laboratory receives an identical, blind-coded set of samples, including:
-
Matrix Blanks
-
Calibration Standards
-
Quality Control (QC) samples at a minimum of three concentration levels (Low, Medium, High).
-
Caption: Workflow for a typical inter-laboratory validation study.
Comparative Analytical Methodologies & Protocols
The choice of analytical technique is driven by the intended application, required sensitivity, and the nature of the sample matrix. Below are detailed protocols for three common methods. For an inter-laboratory study, one of these methods would be selected and used by all participants.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Rationale: HPLC-UV is a workhorse technique in quality control laboratories. It is robust, cost-effective, and provides excellent performance for quantifying analytes at moderate to high concentrations. Its simplicity makes it a strong candidate for methods intended for wide deployment.[13]
Experimental Protocol:
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).[14]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD monitoring at 260 nm. A full spectrum (200-400 nm) should be acquired for peak purity assessment.[14][15]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm filter prior to injection.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS offers high chromatographic resolution and specificity through mass detection. It is ideal for identifying and quantifying volatile and semi-volatile compounds. For polar analytes like 2,4'-Dihydroxybiphenyl, a derivatization step is necessary to increase volatility and improve peak shape.[16] This added step can be a source of variability if not carefully controlled.
Experimental Protocol:
-
Derivatization: To 100 µL of the extracted sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether.
-
Instrumentation: GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.[17][18]
-
Column: Medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/splitless injector at 280°C, operated in splitless mode.
-
Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the di-TMS derivative of 2,4'-Dihydroxybiphenyl. A full scan acquisition should be used during method development to confirm peak identity.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale: LC-MS/MS is the benchmark for high sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental matrices.[19][20] The use of Multiple Reaction Monitoring (MRM) significantly reduces matrix interference, providing highly reliable data.[21]
Experimental Protocol:
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Methanol with 0.1% Formic Acid
-
-
Gradient Program: A fast gradient from 20% B to 98% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters:
-
Ionization Mode: ESI in negative mode (ESI-), as phenolic compounds readily deprotonate.[21]
-
MRM Transitions: Specific precursor-to-product ion transitions for 2,4'-Dihydroxybiphenyl must be optimized. For example, [M-H]⁻ → fragment ion. At least two transitions should be monitored (one for quantification, one for confirmation).
-
-
Sample Preparation: For complex matrices like plasma, a Solid-Phase Extraction (SPE) or liquid-liquid extraction is required to remove proteins and phospholipids prior to analysis.
Data Presentation: A Comparative Analysis
The following tables present a summary of expected performance characteristics based on the described methods and hypothetical results from an inter-laboratory study focused on the HPLC-UV method.
Table 1: Comparison of Typical Analytical Method Performance Characteristics
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Typical Range | 0.1 - 100 µg/mL | 0.01 - 20 µg/mL | 0.1 - 1000 ng/mL |
| LOD (est.) | ~0.04 µg/mL[22] | ~0.005 µg/mL | ~0.05 ng/mL[20] |
| LOQ (est.) | ~0.12 µg/mL[22] | ~0.015 µg/mL | ~0.15 ng/mL[20] |
| Matrix Tolerance | Moderate | Moderate to Low | High |
| Primary Application | Routine QC, Purity | Impurity Identification | Bioanalysis, Trace Analysis |
Table 2: Hypothetical Inter-Laboratory Precision Results for the HPLC-UV Method
| Concentration (µg/mL) | Laboratory | Mean Measured Conc. (µg/mL) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Low QC (1.0) | Lab 1 | 1.03 | 1.8 | \multirow{3}{}{4.9 } |
| Lab 2 | 0.97 | 2.1 | ||
| Lab 3 | 1.05 | 1.5 | ||
| Mid QC (25.0) | Lab 1 | 24.8 | 0.9 | \multirow{3}{}{3.2 } |
| Lab 2 | 25.5 | 1.1 | ||
| Lab 3 | 24.6 | 0.8 | ||
| High QC (75.0) | Lab 1 | 76.1 | 0.7 | \multirow{3}{*}{2.8 } |
| Lab 2 | 74.2 | 0.9 | ||
| Lab 3 | 73.9 | 0.6 |
Table 3: Hypothetical Inter-Laboratory Accuracy (Recovery) Results for the HPLC-UV Method
| Concentration (µg/mL) | Laboratory | Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) |
| Low QC (1.0) | Lab 1 | 1.03 | 103.0% |
| Lab 2 | 0.97 | 97.0% | |
| Lab 3 | 1.05 | 105.0% | |
| Mean | 101.7% | ||
| Mid QC (25.0) | Lab 1 | 24.8 | 99.2% |
| Lab 2 | 25.5 | 102.0% | |
| Lab 3 | 24.6 | 98.4% | |
| Mean | 99.9% | ||
| High QC (75.0) | Lab 1 | 76.1 | 101.5% |
| Lab 2 | 74.2 | 98.9% | |
| Lab 3 | 73.9 | 98.5% | |
| Mean | 99.6% |
Interpretation and Method Selection
The hypothetical data demonstrates that the HPLC-UV method is both accurate and precise, with inter-laboratory reproducibility (RSDR) well within typical acceptance criteria (e.g., <15%). The mean accuracy across all labs and concentrations is excellent, falling between 99.6% and 101.7%. These results would support the validation of the HPLC-UV method for its intended purpose, likely for quality control of bulk material or formulated products where concentrations are relatively high.
The choice of the optimal analytical method is a critical decision that balances performance with practical considerations.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. starodub.nl [starodub.nl]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. s27415.pcdn.co [s27415.pcdn.co]
- 11. AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sfera.unife.it [sfera.unife.it]
- 19. Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and targeted monitoring of polychlorinated biphenyl metabolites in blood plasma using LC-TIMS-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. scielo.br [scielo.br]
A Comparative Guide to the Thermal Stability of Polymers Derived from Dihydroxybiphenyl Isomers
Introduction: The Structural Significance of Dihydroxybiphenyl Isomers in High-Performance Polymers
In the pursuit of advanced polymeric materials with superior thermal performance, the selection of monomeric building blocks is of paramount importance. Dihydroxybiphenyls, a class of aromatic diols, serve as critical precursors in the synthesis of a wide array of high-performance polymers, including polyesters, polyamides, polyurethanes, and poly(aryl ether)s. The isomeric substitution pattern of the hydroxyl groups on the biphenyl backbone—specifically the 4,4'-, 2,2'-, and 2,4'-isomers—profoundly influences the geometry, chain packing, and ultimately, the thermal stability of the resulting polymer. This guide provides a comparative analysis of the thermal stability of polymers derived from these key dihydroxybiphenyl isomers, supported by experimental data and elucidated through an exploration of the underlying structure-property relationships. Understanding these relationships is crucial for researchers and drug development professionals in the rational design of polymers with tailored thermal characteristics for demanding applications.
The spatial arrangement of the hydroxyl groups in dihydroxybiphenyl isomers dictates the linearity and rotational freedom of the polymer chain. Polymers derived from the linear and symmetrical 4,4'-dihydroxybiphenyl tend to exhibit higher crystallinity and more efficient chain packing, which generally translates to enhanced thermal stability. In contrast, the kinked and non-linear structures resulting from 2,2'- and 2,4'-dihydroxybiphenyl can disrupt chain packing, leading to amorphous polymers with potentially lower thermal stability but improved solubility and processability.
Comparative Thermal Analysis: A Deeper Look at the Data
The thermal stability of a polymer is primarily assessed through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing critical information about its decomposition temperature (Td). DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg) and melting temperature (Tm).
Poly(ether ether ketone)s (PEEK) and Related Poly(aryl ether)s
Poly(aryl ether)s are a class of high-performance thermoplastics known for their exceptional thermal stability. While direct comparisons of PEEK from all three dihydroxybiphenyl isomers are scarce, studies on related structures offer clues. For example, fluorinated poly(aryl ether)s prepared from 4,4′-dihydroxy-2,2′-bis(trifluoromethyl)biphenyl exhibit high thermal stability, with 5% weight loss temperatures (Td5) in the range of 514–555 °C in a nitrogen atmosphere[1]. This demonstrates the inherent thermal robustness of the biphenyl ether linkage.
Polyesters
Aromatic polyesters are valued for their thermal and mechanical properties. A study on a copolyester containing 4,4'-dihydroxybiphenyl showed superior thermal stability, with decomposition not occurring until up to 600°C. The glass transition temperature (Tg) was observed at 80.9°C and the melting temperature (Tm) around 292.7°C. In contrast, polyesters derived from isophthaloyl dichloride, which introduces a meta-linkage similar to the effect of a 2,4'-isomer, tend to have better solubility and lower glass transition temperatures.
Polyurethanes
Research on liquid crystalline polyurethanes synthesized from a derivative of 4,4'-dihydroxybiphenyl indicated a decomposition temperature greater than 300°C[2]. The thermal degradation of these polymers occurred at temperatures significantly higher than their melting points (325–331°C vs. 144–154°C), indicating a wide processing window[2]. The structure of the isocyanate component also significantly influences the thermal properties of polyurethanes.
Causality Behind Experimental Observations: Linking Structure to Stability
The observed differences in thermal stability among polymers derived from dihydroxybiphenyl isomers can be attributed to several key molecular factors:
-
Chain Linearity and Packing Efficiency: The linear and symmetric nature of the 4,4'-isomer allows for close packing of polymer chains, maximizing intermolecular forces (van der Waals forces and π-π stacking). This ordered arrangement, often leading to higher crystallinity, requires more thermal energy to disrupt, resulting in higher melting points and decomposition temperatures.
-
Steric Hindrance and Rotational Freedom: The ortho-linkage in the 2,2'-isomer introduces significant steric hindrance, forcing the biphenyl rings to adopt a twisted conformation. This disrupts chain packing and reduces intermolecular interactions, generally leading to lower thermal stability compared to the 4,4'-isomer. The 2,4'-isomer presents an intermediate case with a combination of linear and kinked linkages.
-
Intramolecular Interactions: The proximity of the hydroxyl groups in the 2,2'-isomer can facilitate intramolecular hydrogen bonding in the monomer and potentially influence the polymerization process and the final polymer structure. In the resulting polymer, the potential for intramolecular interactions between adjacent repeat units may be limited by steric constraints.
-
Bond Dissociation Energies: While the fundamental C-C, C-O, and C-H bond dissociation energies within the biphenyl and functional groups are similar across the isomers, the overall degradation pathway can be influenced by the steric environment and the stability of the radical species formed upon bond cleavage.
Experimental Protocols for Thermal Characterization
To ensure the scientific integrity and reproducibility of thermal stability assessments, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and char yield of the polymer.
Methodology:
-
Sample Preparation: Ensure the polymer sample is dry and free of residual solvent by drying in a vacuum oven at an appropriate temperature (e.g., 80-120 °C) for several hours.
-
Instrument Setup: Calibrate the TGA instrument for temperature and mass.
-
Experimental Parameters:
-
Sample Mass: Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A typical heating rate is 10 °C/min. Slower heating rates can provide better resolution of decomposition steps.
-
Temperature Range: Heat the sample from ambient temperature to a final temperature where complete decomposition is expected (e.g., 800-1000 °C).
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Td), often reported as the temperature at 5% or 10% weight loss (Td5 or Td10).
-
Determine the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).
-
Calculate the char yield as the percentage of residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Methodology:
-
Sample Preparation: As with TGA, ensure the sample is thoroughly dried.
-
Instrument Setup: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Experimental Parameters:
-
Sample Mass: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a constant purge rate.
-
Thermal History Erasure: Heat the sample to a temperature above its expected melting point (for semi-crystalline polymers) or well above its glass transition (for amorphous polymers) and hold for a few minutes to erase any previous thermal history.
-
Cooling and Heating Cycles: Cool the sample at a controlled rate (e.g., 10 °C/min) and then heat it again at the same rate. The second heating scan is typically used for data analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline of the second heating scan.
-
Determine the melting temperature (Tm) as the peak maximum of the endothermic melting transition in the second heating scan.
-
Visualization of Concepts
Caption: Generalized experimental workflow for Thermogravimetric Analysis (TGA).
Summary and Outlook
The isomeric structure of dihydroxybiphenyl monomers is a critical design parameter for tailoring the thermal stability of the resulting polymers. The linear and symmetrical 4,4'-isomer generally imparts the highest thermal stability due to efficient chain packing and high crystallinity. In contrast, the non-linear 2,2'- and 2,4'-isomers disrupt this order, leading to amorphous polymers with lower thermal stability but often enhanced solubility and processability.
For researchers and professionals in drug development and materials science, a thorough understanding of these structure-property relationships is essential for selecting the appropriate monomer to achieve the desired balance of thermal performance, processability, and other material properties for a specific application. Future research focusing on the direct comparative synthesis and characterization of a homologous series of polymers from all three dihydroxybiphenyl isomers would provide invaluable data for further refining our understanding and predictive capabilities in the design of advanced, thermally stable polymers.
References
-
H. M. N. N. Al-Hadedi, A. A. A. Al-Amiery, and W. K. Al-Azzawi, "Theoretical and Experimental Studies of Hydrogen Bonded Dihydroxybenzene Isomers Polyurethane Adhesive Material," Molecules, vol. 25, no. 1, p. 195, Jan. 2020. [Online]. Available: [Link]
-
Y. Li, Y. Zhang, Y. Wang, J. Li, and G. Zhang, "Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties," Polym. Chem., vol. 11, no. 4, pp. 826–835, 2020. [Online]. Available: [Link]
-
X.-D. Chen, N.-Q. Zhou, and H. Zhang, "Synthesis and Properties of Liquid Crystalline Polyurethanes from 4,4-bis (6-hydroxyhexoxy) Biphenyl and 3,3'-Dimethyl-4, 4'-Biphenylene Diisocyanate," Key Engineering Materials, vol. 464, pp. 263–267, 2011. [Online]. Available: [Link]
Sources
A Researcher's Guide to the Safe Handling of 2,4'-Dihydroxybiphenyl
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to handle 2,4'-Dihydroxybiphenyl, a powdered solid chemical demanding rigorous safety protocols. Our approach is built on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that every step is not just a rule to follow, but a scientifically validated practice for your protection.
The inherent risks associated with powdered biphenyl compounds, such as 2,4'-Dihydroxybiphenyl and its isomers, stem from their classification as skin, eye, and respiratory irritants.[1][2][3][4][5][6] Some may also be harmful upon ingestion or dermal contact.[1][6] Therefore, our core strategy is containment and exposure prevention through a multi-layered defense system of engineering controls, personal protective equipment (PPE), and meticulous procedures.
Hazard Assessment and Engineering Controls: Your First Line of Defense
Before any handling begins, the foundation of safety lies in controlling the laboratory environment. The primary risk with 2,4'-Dihydroxybiphenyl is the inhalation of airborne particles and direct contact with skin and eyes.[3][4]
-
Ventilation is Paramount : All manipulations of 2,4'-Dihydroxybiphenyl powder, especially weighing and transferring, must be conducted within a certified chemical fume hood. This engineering control is non-negotiable as it captures fine particulates at the source, preventing respiratory exposure.[7]
-
Designated Work Area : Establish a clearly marked "designated area" for handling this compound. Line the work surface with absorbent, disposable bench pads to contain any minor spills and simplify decontamination.[7]
-
Proximity to Emergency Equipment : Ensure that a fully functional eyewash station and safety shower are immediately accessible and unobstructed, a standard requirement for handling corrosive or irritating chemicals.[4]
Personal Protective Equipment (PPE): A Validated System for Personal Safety
PPE is your last and most personal line of defense. It is not a substitute for robust engineering controls but a critical barrier to prevent direct contact. The selection of PPE must be deliberate and based on the specific hazards of 2,4'-Dihydroxybiphenyl.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile Rubber Gloves | Nitrile provides excellent resistance to a range of chemicals and is effective against powdered solids.[6][8][9] Always check for tears or punctures before use. Double-gloving is recommended during high-risk procedures like spill cleanup. |
| Eye & Face Protection | Tightly-fitting Safety Goggles (conforming to EN 166 or NIOSH standards) | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne particulates.[10] A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Body Protection | Chemical-resistant Lab Coat (fully fastened) with long sleeves | A lab coat protects the skin on your arms and torso from accidental contact with the powder. Ensure it is fully buttoned to provide a complete barrier. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Required if work cannot be conducted in a fume hood or if there's a risk of dust generation beyond the hood's containment capacity.[11] A fit test is mandatory to ensure a proper seal. |
Operational Plan: From Receipt to Disposal
This section provides a self-validating, procedural workflow for handling 2,4'-Dihydroxybiphenyl. Each step is designed to minimize exposure and ensure containment.
Workflow for Handling 2,4'-Dihydroxybiphenyl
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 9. Buy chemical protective gloves | uvex safety [uvex-safety.com]
- 10. echemi.com [echemi.com]
- 11. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
